LM985
Descripción
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLZQKCBYPEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87626-57-1 (hydrochloride) | |
| Record name | LM 985 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601007706 | |
| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87626-56-0 | |
| Record name | 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87626-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LM 985 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SYD985 mechanism of action in HER2-low breast cancer
An In-Depth Technical Guide to the Mechanism of Action of SYD985 (Trastuzumab Duocarmazine) in HER2-Low Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SYD985, also known as [vic-]trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) engineered to address the unmet medical need in HER2-low metastatic breast cancer. This patient population, characterized by tumors expressing low levels of the Human Epidermal Growth Factor Receptor 2 (HER2), has historically had limited targeted treatment options. SYD985's unique design, combining the HER2-targeting specificity of trastuzumab with a highly potent DNA-alkylating payload via a cleavable linker, results in a powerful anti-tumor agent. Its mechanism is particularly distinguished by a potent bystander effect, enabling the elimination of adjacent tumor cells irrespective of their HER2 expression status. This document provides a detailed examination of SYD985's core mechanism, preclinical and clinical data, and the experimental protocols validating its efficacy in the HER2-low setting.
Core Mechanism of Action
SYD985 is a complex molecule composed of three critical components: a monoclonal antibody, a cytotoxic payload, and a linker system.
-
Antibody: Trastuzumab: The targeting component is the well-characterized humanized IgG1 monoclonal antibody, trastuzumab. It binds with high affinity to the extracellular domain of the HER2 receptor. While the therapeutic benefit of trastuzumab alone is primarily seen in HER2-overexpressing (HER2-positive) cancers, its binding capability remains effective at the lower expression levels seen in HER2-low disease, making it an ideal vehicle for targeted payload delivery.[1]
-
Linker: Cleavable vc-seco-DUBA: SYD985 utilizes a protease-cleavable linker, specifically a valine-citrulline (vc) dipeptide.[1][2][3] This linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.[3][4] Upon internalization into the tumor cell, the linker is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in cancer cells.[2][5][6]
-
Payload: Duocarmycin Prodrug (seco-DUBA): The cytotoxic agent is a prodrug form of duocarmycin, seco-DUBA (seco-DUocarmycin-hydroxyBenzamide-Azaindole).[1][3] Duocarmycins are exceedingly potent small molecules that act as DNA alkylating agents.[7][8][9] They bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine.[7][8] This action is independent of the cell cycle phase, allowing the killing of both dividing and non-dividing tumor cells, a significant advantage over anti-mitotic agents.[1][9][10]
The sequence of action is as follows:
-
Binding and Internalization: SYD985 circulates in the bloodstream and binds to HER2 receptors on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[1][5]
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures into a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the valine-citrulline linker.[1][6][11]
-
Payload Activation and DNA Alkylation: Cleavage of the linker releases the seco-DUBA prodrug. Through a subsequent self-elimination reaction, it converts into its active duocarmycin form.[5][6] This active toxin then traffics to the nucleus, binds to the DNA minor groove, and causes irreversible alkylation.[7][8]
-
Induction of Apoptosis: The resulting DNA damage disrupts essential cellular processes like DNA replication and transcription, triggering a DNA damage response that culminates in apoptosis and cell death.[8][9][12][13]
Efficacy in HER2-Low Disease: The Bystander Effect
A key differentiator for SYD985's efficacy in HER2-low and heterogeneous tumors is its ability to induce potent "bystander killing".[2][13][14]
-
Membrane-Permeable Payload: Unlike the payload of T-DM1, the activated duocarmycin toxin released from SYD985 is hydrophobic and membrane-permeable.[12][13][15]
-
Killing Neighboring Cells: This permeability allows the toxin to diffuse out of the original HER2-expressing target cell and into the surrounding tumor microenvironment. It can then be taken up by adjacent tumor cells, including those that are HER2-negative or have very low HER2 expression, and induce DNA damage and apoptosis in them.[12][14][15]
-
Overcoming Heterogeneity: This bystander effect is critical for treating HER2-low tumors, which are often heterogeneous, containing a mix of cells with varying levels of HER2 expression.[15] The ADC can target a HER2-expressing cell and subsequently eliminate a cluster of surrounding cancer cells, regardless of their individual HER2 status.
-
Extracellular Activation: Some evidence also suggests that proteases like cathepsin B, which are secreted into the tumor interstitium, may cleave the linker extracellularly, releasing the payload to act on nearby cells without requiring initial ADC internalization into a target cell.[5][15][16]
References
- 1. adcreview.com [adcreview.com]
- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Byondis ESMO Late-Breaking Presentation Confirms ADC [Vic-] Trastuzumab Duocarmazine (SYD985) Superior to Physician's Choice in Pre-treated Locally Advanced or Metastatic HER2-Positive Breast Cancer [prnewswire.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Duocarmycin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the vc-seco-DUBA Linker-Drug in SYD985 (Trastuzumab Duocarmazine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing cancers. A key component of its innovative design is the vc-seco-DUBA linker-drug. This technical guide provides a comprehensive overview of the vc-seco-DUBA linker-drug, detailing its chemical composition, mechanism of action, and the preclinical and clinical data supporting its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of drug development, offering insights into the design and function of this advanced ADC technology.
Introduction to SYD985 and the vc-seco-DUBA Linker-Drug
SYD985 is an antibody-drug conjugate that combines the humanized anti-HER2 monoclonal antibody, trastuzumab, with a potent cytotoxic agent via a cleavable linker. The linker-drug component, vc-seco-DUBA, is a sophisticated system designed for stability in circulation and efficient, targeted release of its cytotoxic payload within the tumor microenvironment.
The full name of the linker-drug is valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole . It consists of three primary components:
-
Valine-Citrulline (vc) Linker: A dipeptide that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within tumor cells.[1][2][3]
-
Self-immolative Spacer: A p-aminobenzyl alcohol (PAB) carbamate spacer that, following cleavage of the vc linker, undergoes spontaneous 1,6-elimination to release the active drug.
-
seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole): A synthetic prodrug of a duocarmycin analog, a highly potent DNA alkylating agent.[4][5] The "seco" designation indicates that the cyclopropane ring of the active duocarmycin is initially open, rendering the molecule inactive until it reaches the target cell.[6]
Mechanism of Action
The mechanism of action of SYD985 is a multi-step process designed to maximize tumor cell killing while minimizing systemic toxicity.
-
Targeting and Internalization: The trastuzumab component of SYD985 binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1] Following binding, the ADC-HER2 complex is internalized into the cell via endocytosis.[1]
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures into a lysosome, an acidic organelle rich in proteases. Inside the lysosome, cathepsin B and other proteases recognize and cleave the valine-citrulline linker.[1][3][6]
-
Payload Release and Activation: Cleavage of the linker initiates a self-immolation cascade of the PAB spacer, leading to the release of the seco-DUBA prodrug.[6] The intracellular environment then facilitates the cyclization of seco-DUBA into its active form, DUBA, a potent duocarmycin analog.[6]
-
DNA Alkylation and Apoptosis: The activated duocarmycin payload, DUBA, is a DNA alkylating agent that binds to the minor groove of DNA and irreversibly alkylates adenine at the N3 position.[4] This DNA damage disrupts the cellular processes of replication and transcription, ultimately leading to programmed cell death (apoptosis).[7]
A key feature of SYD985 is its ability to induce a bystander effect . The released and activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and kill neighboring cancer cells, regardless of their HER2 expression status.[7][8] This is particularly advantageous in tumors with heterogeneous HER2 expression.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of SYD985.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast | 3+ | 0.013 | 0.096 | [9] |
| ARK-1 | Ovarian | 3+ | 0.003 | 0.125 | [9] |
| ARK-2 | Ovarian | 1+ | 0.060 | 3.221 | [9] |
| ARK-4 | Ovarian | 0/1+ | 0.060 | 3.221 | [9] |
Table 2: In Vivo Efficacy of SYD985 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | HER2 Status | Treatment | Tumor Growth Inhibition | Reference |
| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (3 mg/kg) | Significant (p=0.0006) | [9] |
| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (10 mg/kg) | Significant (p=0.00001) | [9] |
| Breast Cancer | Breast | 3+ | SYD985 (5 mg/kg) | Complete Remission (7/8 mice) | [1] |
| Breast Cancer | Breast | 3+ | T-DM1 (5 mg/kg) | No Complete Remission | [1] |
Table 3: Phase I Clinical Trial Efficacy Data for SYD985 (NCT02277717)
| Patient Cohort | Prior Treatments | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| HER2-positive Breast Cancer | Heavily pretreated, including T-DM1 | 33% | 9.4 months | [10] |
| HER2-low Breast Cancer (HR+) | Heavily pretreated | 27% | Not Reported | [10] |
| HER2-low Breast Cancer (TNBC) | Heavily pretreated | 40% | Not Reported | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments involved in the characterization of the vc-seco-DUBA linker-drug and SYD985.
Synthesis of vc-seco-DUBA Linker-Drug
The synthesis of vc-seco-DUBA is a multi-step process that involves the preparation of the duocarmycin payload and the cleavable linker, followed by their conjugation. A patent application outlines an improved four-step process for the synthesis of vc-seco-DUBA, achieving a higher overall yield compared to earlier methods.[11] The process generally involves:
-
Synthesis of the Duocarmycin Moiety (seco-DUBA precursor): This involves the construction of the complex heterocyclic core of the duocarmycin analog.
-
Synthesis of the Linker: The valine-citrulline dipeptide is synthesized and coupled to the self-immolative PAB spacer.
-
Conjugation of Linker and Drug: The vc-PAB linker is then chemically conjugated to the seco-duocarmycin moiety.
-
Purification: The final vc-seco-DUBA linker-drug is purified using chromatographic techniques such as HPLC.
Conjugation to Trastuzumab and Purification of SYD985
The vc-seco-DUBA linker-drug is conjugated to trastuzumab through a maleimide-thiol reaction. The protocol involves:
-
Partial Reduction of Trastuzumab: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation: The maleimide group on the vc-seco-DUBA linker-drug reacts with the free thiol groups on the reduced trastuzumab to form a stable thioether bond.
-
Purification by Hydrophobic Interaction Chromatography (HIC): The resulting ADC, SYD985, is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). HIC is used to purify SYD985 and isolate a more homogeneous product, predominantly consisting of species with a DAR of 2 and 4, resulting in a mean DAR of approximately 2.8.[1][2][12]
In Vitro Cytotoxicity Assay
The cytotoxic activity of SYD985 is assessed in various cancer cell lines with differing HER2 expression levels. A common protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of SYD985, a non-binding control ADC, or free drug for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Cathepsin B Cleavage Assay
This assay confirms the specific cleavage of the vc linker by cathepsin B.
-
Incubation: SYD985 is incubated with purified human cathepsin B in an appropriate buffer at an acidic pH (e.g., pH 5.0) that mimics the lysosomal environment.[1][13] A control sample without cathepsin B is also prepared.
-
Detection of Released Payload: The release of the active duocarmycin payload can be indirectly measured by its cytotoxic effect on HER2-negative cells added to the reaction mixture.[1] Alternatively, analytical techniques like HPLC or LC-MS/MS can be used to directly quantify the released payload.
In Vivo Patient-Derived Xenograft (PDX) Models
PDX models are used to evaluate the in vivo efficacy of SYD985 in a setting that more closely resembles human tumors.
-
Tumor Implantation: Tumor fragments from a patient's cancer are surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged to subsequent generations of mice to expand the model.
-
Treatment: When the tumors in the experimental cohort reach a predetermined volume, the mice are treated with SYD985, a vehicle control, or a comparator drug (e.g., T-DM1) via intravenous injection.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and can be analyzed for biomarkers. The efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations
The following diagrams illustrate key aspects of the vc-seco-DUBA linker-drug and the mechanism of action of SYD985.
Caption: Structure of SYD985 and its vc-seco-DUBA linker-drug components.
Caption: Mechanism of action of SYD985 from HER2 binding to apoptosis.
Caption: The bystander effect of SYD985 on neighboring tumor cells.
Conclusion
The vc-seco-DUBA linker-drug is a cornerstone of the innovative design of SYD985, contributing significantly to its potent and targeted anti-tumor activity. Its cleavable nature, coupled with a potent DNA-alkylating payload, allows for effective cell killing, even in tumors with low or heterogeneous HER2 expression, through a powerful bystander effect. The preclinical and clinical data to date underscore the potential of SYD985 as a valuable therapeutic option for patients with HER2-expressing cancers. This technical guide provides a foundational understanding of the vc-seco-DUBA technology, which may inform the future design and development of next-generation antibody-drug conjugates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/47853 [onderzoekmetmensen.nl]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
SYD985 (Trastuzumab Duocarmazine): A Technical Overview of its Duocarmycin Payload and DNA Alkylation Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC). The focus is on its potent duocarmycin payload, seco-DUBA, and its mechanism of action centered on DNA alkylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction to SYD985
SYD985 is an antibody-drug conjugate that targets the human epidermal growth factor receptor 2 (HER2). It consists of the monoclonal antibody trastuzumab, covalently linked to a potent cytotoxic agent, a synthetic duocarmycin analogue prodrug, seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole).[1][2] This linkage is achieved through a cleavable linker, valine-citrulline-seco-DUBA.[1][3] The design of SYD985 aims to overcome limitations of earlier ADCs by utilizing a payload with a distinct mechanism of action and the ability to induce bystander killing.[3][4]
The Duocarmycin Payload: Seco-DUBA and its Activation
The cytotoxic component of SYD985 is a prodrug of a duocarmycin analogue. Duocarmycins are a class of natural products known for their potent DNA alkylating activity.[5][6] The payload in SYD985, seco-DUBA, is designed to be inactive and stable while circulating in the bloodstream.[5][7]
Upon internalization of the ADC into a HER2-expressing tumor cell via endocytosis, the complex is trafficked to the lysosomes.[3][5] Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by proteases, such as cathepsin B, which are often upregulated in tumor cells.[5][8][9] This cleavage initiates a two-step self-elimination process that generates the active form of the duocarmycin, which can then bind to and alkylate DNA.[5][9] A key feature of the activated duocarmycin payload is its membrane permeability, which allows it to diffuse out of the target cell and kill neighboring, even HER2-negative, tumor cells, a phenomenon known as the "bystander effect".[3][4][10]
Mechanism of Action: DNA Alkylation
The activated duocarmycin payload exerts its cytotoxic effect through a specific interaction with DNA. It binds to the minor groove of the DNA helix.[1][11][12] Following this binding, the payload irreversibly alkylates the N3 position of adenine.[1][6][13] This covalent modification of the DNA structure disrupts the nucleic acid architecture, leading to DNA damage, mitochondrial stress, impaired DNA transcription, and ultimately, apoptosis and cell death.[1][3][10] A significant advantage of this mechanism is that it is effective in both dividing and non-dividing cells.[10][14][15]
Quantitative Data Summary
In Vitro Cytotoxicity
SYD985 has demonstrated potent cytotoxicity across a range of cancer cell lines with varying levels of HER2 expression. Notably, it is significantly more potent than trastuzumab emtansine (T-DM1) in cell lines with low HER2 expression.[16][17]
| Cell Line | HER2 Status | SYD985 IC₅₀ (µg/mL) | T-DM1 IC₅₀ (µg/mL) | Reference(s) |
| Uterine & Ovarian Carcinosarcoma | ||||
| HER2/neu 3+ | High | 0.013 | 0.096 | [10] |
| HER2/neu 0/1+ | Low | 0.060 | 3.221 | [10] |
| Epithelial Ovarian Carcinoma | ||||
| SKOV3 | HER2 3+ | ~0.01 | ~0.1 | [8] |
| OVCAR3 | HER2 2+ | ~0.01 | ~0.3 | [8] |
| CAOV3 | HER2 1+ | ~0.01 | ~0.7 | [8] |
| Breast Cancer | ||||
| SK-BR-3 | HER2 3+ | Potent (sub-nanomolar) | Similar to SYD985 | [11][16] |
| BT-474 | HER2 3+ | Potent (sub-nanomolar) | Similar to SYD985 | [16] |
| MCF-7 | HER2 1+/2+ | 3- to 50-fold more potent than T-DM1 | - | [16] |
| KPL-4 | HER2 3+ | Potent | - | [16] |
| NCI-N87 | HER2 3+ | Potent | Similar to SYD985 | [16] |
| JIMT-1 | HER2 2+ | 3- to 50-fold more potent than T-DM1 | - | [16] |
| MD-MB-231 | HER2 low | 3- to 50-fold more potent than T-DM1 | - | [16] |
In Vivo Efficacy in Xenograft Models
SYD985 has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft models, including those with low HER2 expression where T-DM1 is inactive.[14][16][18]
| Xenograft Model | Cancer Type | HER2 Status | SYD985 Treatment | Outcome | Reference(s) |
| BT-474 | Breast Cancer | 3+ | Single dose (1, 5 mg/kg) | Dose-dependent tumor growth inhibition; 5 mg/kg more active than 5 mg/kg T-DM1 | [14] |
| MAXF1162 | Breast Cancer PDX | 3+ | Single dose (5 mg/kg) | Complete tumor remission in 7/8 mice | [14] |
| MAXF MX1 | Breast Cancer PDX | 2+ | Single dose | More active than T-DM1 | [14] |
| ST313 | Breast Cancer PDX | 2+ | Single dose | More active than T-DM1 | [14] |
| OVA10 | Ovarian Cancer | 3+ | Single dose (3, 10 mg/kg) | Significant growth inhibition vs. T-DM1; 40% complete tumor regression | [8] |
| HER2 1+ PDX | Breast Cancer | 1+ | Single dose (3 mg/kg) | Complete tumor remission | [18] |
Clinical Trial Data (Phase III TULIP study)
The TULIP study evaluated SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[19][20][21]
| Endpoint | SYD985 | Physician's Choice of Chemotherapy | Hazard Ratio (HR) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 7.0 months | 4.9 months | 0.64 | 0.002 | [20][21] |
| Median Overall Survival (OS) | 21.0 months | 19.5 months | 0.83 | 0.153 (not significant) | [21][22] |
| Objective Response Rate (ORR) | - | - | No significant difference | - | [21] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol provides a general framework for assessing the in vitro cytotoxicity of SYD985.[23][24][25][26]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SYD985 in various cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7)
-
Complete cell culture medium
-
SYD985 and control ADC (e.g., T-DM1, non-binding isotype control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of SYD985 and control ADCs in culture medium. Replace the existing medium with the ADC-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 to 144 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor activity of SYD985 in vivo.[14][27][28][29][30]
Objective: To assess the in vivo anti-tumor efficacy of SYD985 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Tumor cells (cell line or patient-derived tissue)
-
SYD985, control ADC (e.g., T-DM1), and vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, T-DM1, SYD985 at different doses).
-
Treatment Administration: Administer a single intravenous injection of SYD985 or control treatments at the specified dosages.
-
Efficacy Assessment:
-
Measure tumor volumes two to three times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and perform statistical analysis to compare treatment groups.
DNA Alkylation Assay
While specific protocols for SYD985 are proprietary, DNA alkylation by duocarmycins can be assessed using several established methods.[31][32][33][34][35]
Objective: To detect and quantify the formation of duocarmycin-DNA adducts.
Methods:
-
Comet Assay with Lesion-Specific Enzymes: A modified comet assay can be used where DNA is treated with glycosylases that recognize and excise specific alkylated bases, creating apurinic/apyrimidinic sites that are then converted to strand breaks, which can be detected by the assay.[34][35]
-
Taq Polymerase Stop Assay: This assay identifies the specific sites of DNA alkylation by observing where the progression of Taq polymerase is halted on a DNA template.[32]
-
Mass Spectrometry-Based Methods: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify excreted alkylated purines (e.g., 3-alkyladenine) in urine, providing a non-invasive measure of DNA alkylation in vivo.[31]
Conclusion
SYD985 represents a significant advancement in the field of antibody-drug conjugates, primarily due to its novel duocarmycin-based payload and its distinct mechanism of action. The ability of its activated payload to alkylate DNA in both dividing and non-dividing cells, coupled with its potent bystander effect, allows for efficacy in tumors with low or heterogeneous HER2 expression, a population with high unmet medical need. The preclinical and clinical data summarized herein underscore the potential of SYD985 as a valuable therapeutic option for patients with HER2-expressing cancers. Further research will continue to elucidate the full clinical utility of this promising agent.
References
- 1. adcreview.com [adcreview.com]
- 2. byondis.com [byondis.com]
- 3. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. adcreview.com [adcreview.com]
- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. adcreview.com [adcreview.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape - The ASCO Post [ascopost.com]
- 21. SYD985 vs. Physician's Choice in Participants With HER2-positive Locally Advanced or Metastatic Breast Cancer [clin.larvol.com]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 34. AOP-Wiki [aopwiki.org]
- 35. Measuring DNA modifications with the comet assay: a compendium of protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Trastuzumab Duocarmazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab duocarmazine (also known as SYD985) is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing cancers.[1][2] This technical guide provides an in-depth overview of its preclinical profile, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.
Mechanism of Action
Trastuzumab duocarmazine is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable valine-citrulline (vc) linker, and the potent DNA-alkylating agent seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[1][3] The drug-to-antibody ratio (DAR) for SYD985 is approximately 2.8.[2]
The mechanism of action begins with the binding of the trastuzumab moiety to the HER2 receptor on the surface of tumor cells, initiating receptor-mediated endocytosis.[1][4] Once internalized within the cell's lysosomes, the vc linker is cleaved by proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] This cleavage releases the active duocarmycin payload. The duocarmycin analog then binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position, leading to DNA damage and subsequent tumor cell death.[1][3] Notably, this mechanism of action is independent of the cell cycle, allowing the targeting of both dividing and non-dividing cells.[1]
A critical feature of trastuzumab duocarmazine is its ability to induce a "bystander effect."[6] The released, membrane-permeable duocarmycin can diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, regardless of their HER2 expression status.[6][7] This is particularly advantageous in treating heterogeneous tumors with varying levels of HER2 expression.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Evaluation of Competitive Inhibitors of Trastuzumab-HER2 Binding to Bypass the Binding-Site Barrier - PMC [pmc.ncbi.nlm.nih.gov]
SYD985 (Trastuzumab Duocarmazine): A Technical Guide to its Structure, Drug-to-Antibody Ratio, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC) targeting HER2-positive cancers. This document details the molecular structure, drug-to-antibody ratio (DAR), and the intricate mechanism of action of this promising therapeutic agent. Experimental methodologies for key analytical procedures are described, and critical pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.
Molecular Structure of SYD985
SYD985 is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). It is composed of three primary components:
-
The Monoclonal Antibody: The backbone of SYD985 is trastuzumab, a humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[1][2]
-
The Linker: Trastuzumab is conjugated to the cytotoxic payload via a cleavable linker, specifically a valine-citrulline (vc) dipeptide.[1][2][3][4] This linker is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of tumor cells.[5][6]
-
The Cytotoxic Payload: The active component of SYD985 is a potent synthetic duocarmycin analogue prodrug, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[1][2][3] Duocarmycins are DNA alkylating agents that bind to the minor groove of DNA.[1][3] The seco-DUBA prodrug is inactive while attached to the linker and only becomes activated upon cleavage within the target cell.[5][6]
The conjugation of the linker-drug to the antibody is achieved through the partial reduction of interchain disulfide bonds in the antibody, followed by coupling to the cysteine residues.[7][8][9]
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly influences both the efficacy and the toxicity of the therapeutic. For SYD985, the manufacturing process is controlled to produce a well-defined mixture of ADC species with a specific DAR profile.
Quantitative Data for SYD985 DAR
SYD985 is purified to yield a product with a consistent and controlled DAR. The table below summarizes the key quantitative data related to the DAR of SYD985.
| Parameter | Value | Reference |
| Average DAR | ~2.8 | [4][7][8][9] |
| Predominant Species | DAR2 and DAR4 | [1][4][7][8][9] |
| Ratio of DAR2 to DAR4 | Approximately 2:1 | [10] |
| Purity | ~95% (DAR2 and DAR4 species) | [10] |
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of ADCs. The principle of HIC is based on the separation of proteins according to their surface hydrophobicity. In the case of ADCs, each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.
While the precise, proprietary protocol for SYD985 is not publicly available, a representative experimental methodology for the HIC-based analysis of an ADC like SYD985 is provided below.
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.
Materials:
-
ADC Sample: SYD985 or other cysteine-linked ADC.
-
HIC Column: TSKgel Butyl-NPR column (or equivalent).
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
HPLC System: A biocompatible HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each of the separated species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative abundance of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
Expected Results: The chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by the ADC species with increasing DARs (DAR2, DAR4, etc.) as the salt concentration decreases.
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of SYD985 is derived from a multi-step mechanism that ensures targeted delivery of the cytotoxic payload to HER2-expressing cancer cells.
Experimental Workflow for SYD985's Mechanism of Action
The following diagram illustrates the sequential steps involved in the mechanism of action of SYD985.
Signaling Pathway: DNA Damage Response
Upon activation, the duocarmycin payload of SYD985 alkylates DNA, leading to significant DNA damage. This triggers a cascade of intracellular signaling events known as the DNA Damage Response (DDR). The DDR is a complex network of pathways that sense DNA lesions, signal their presence, and promote either DNA repair or, if the damage is too severe, programmed cell death (apoptosis).
The following diagram illustrates a simplified representation of the DNA damage response pathway activated by a DNA alkylating agent like the payload of SYD985.
Bystander Effect
A key feature of SYD985 is its ability to induce a "bystander effect".[11] The activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the target HER2-positive cancer cell and kill neighboring cancer cells, regardless of their HER2 expression status.[11] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Conclusion
SYD985 represents a significant advancement in the field of antibody-drug conjugates. Its well-defined structure, controlled drug-to-antibody ratio, and potent mechanism of action, which includes a bystander effect, make it a highly promising therapeutic agent for HER2-expressing cancers. The detailed understanding of its molecular characteristics and biological functions, as outlined in this guide, is crucial for its continued development and clinical application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA repair pathway as a therapeutic target to synergize with trastuzumab deruxtecan in HER2-targeted antibody–drug conjugate–resistant HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52764 [onderzoekmetmensen.nl]
- 11. chromatographyonline.com [chromatographyonline.com]
The Rise of a Novel ADC: A Technical Deep Dive into the Discovery and Development of Trastuzumab Duocarmazine (SYD985)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors. We will delve into the core components of this innovative therapeutic, present key preclinical and clinical data in a structured format, and outline the experimental methodologies that have underpinned its evaluation.
Introduction: Addressing Unmet Needs in HER2-Targeted Therapy
The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. While first-generation anti-HER2 therapies like trastuzumab and the ADC ado-trastuzumab emtansine (T-DM1) have revolutionized patient outcomes, acquired resistance and activity in tumors with low HER2 expression remain significant clinical challenges.[1][2] SYD985 was developed to overcome these limitations. It is a novel ADC comprising the HER2-targeting antibody trastuzumab, a cleavable linker, and a potent DNA-alkylating agent, duocarmycin.[3][4] This unique composition is designed to offer a distinct mechanism of action and the potential for a "bystander effect," killing not only target cancer cells but also adjacent tumor cells, regardless of their HER2 expression levels.[1][5]
The Architecture of SYD985: Antibody, Linker, and Payload
SYD985 is a meticulously engineered molecule with three key components:
-
Antibody: The targeting moiety is the humanized monoclonal antibody trastuzumab , which binds with high affinity to the extracellular domain of the HER2 receptor.[4][6]
-
Linker: A cleavable valine-citrulline (vc) linker connects the antibody to the cytotoxic payload.[7][8] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[9][10]
-
Payload: The cytotoxic agent is a potent synthetic duocarmycin analogue, seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole).[4][11] Duocarmycins are DNA-alkylating agents that bind to the minor groove of DNA, leading to irreversible DNA damage and cell death.[4][5] SYD985 has an average drug-to-antibody ratio (DAR) of approximately 2.8.[11][12]
Mechanism of Action: A Multi-Step Assault on Cancer Cells
The therapeutic activity of SYD985 is a cascade of precisely orchestrated events, beginning with HER2 targeting and culminating in DNA damage and apoptosis.
As illustrated above, the process begins with the binding of SYD985 to the HER2 receptor on the surface of a cancer cell.[4] This is followed by internalization of the ADC-receptor complex via endocytosis.[9] Within the acidic environment of the endosomes and lysosomes, the valine-citrulline linker is cleaved by proteases like cathepsin B, releasing the seco-DUBA payload.[9][13] The released payload is then activated and translocates to the nucleus, where it alkylates DNA, leading to cell cycle arrest and apoptosis.[4] A key feature of the activated duocarmycin payload is its membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells, a phenomenon known as the "bystander effect".[5] This is particularly advantageous in tumors with heterogeneous HER2 expression.
Preclinical Development: Demonstrating Superiority and a Unique Profile
SYD985 has undergone extensive preclinical evaluation, demonstrating its potential in various in vitro and in vivo models.
In Vitro Cytotoxicity
SYD985 has shown potent cytotoxic activity against a range of HER2-expressing cancer cell lines. Notably, in head-to-head comparisons, SYD985 was significantly more potent than T-DM1, especially in cell lines with low to moderate HER2 expression.[5]
| Cell Line Type | HER2 Expression | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference |
| Uterine & Ovarian Carcinosarcoma | 3+ | 0.013 | 0.096 | 7.4x |
| Uterine & Ovarian Carcinosarcoma | 0/1+ | 0.060 | 3.221 | 53.7x |
Data compiled from studies on uterine and ovarian carcinosarcoma cell lines.[5]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The antitumor activity of SYD985 has been demonstrated in multiple PDX models of breast cancer with varying levels of HER2 expression. In these models, SYD985 showed significant tumor growth inhibition, even in tumors with low HER2 expression where T-DM1 was less effective.[9]
| PDX Model | HER2 Status | Treatment | Outcome |
| MAXF1322 | 3+ | SYD985 (single dose) | Dose-dependent tumor growth inhibition |
| MAXF1162 | 3+ | SYD985 (single dose) | Dose-dependent tumor growth inhibition |
Data from preclinical studies in HER2-positive metastatic breast cancer PDX models.[9]
Clinical Development: Validating Efficacy in Heavily Pretreated Patients
The clinical development of SYD985 has focused on patients with HER2-positive and HER2-low metastatic breast cancer who have progressed on prior therapies.
Phase I Study (NCT02277717)
A Phase I dose-escalation and expansion study established the safety profile and recommended Phase II dose of SYD985 (1.2 mg/kg every 3 weeks).[14][15] The study also provided preliminary evidence of efficacy in a heavily pretreated patient population.[2][14]
| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| HER2-Positive Breast Cancer | 50 | 33% | 9.4 months |
| HER2-Low, HR+ Breast Cancer | 32 | 27% | Not Reported |
| HER2-Low, Triple-Negative Breast Cancer | 17 | 40% | Not Reported |
Preliminary results from the Phase I expansion cohorts.[14]
Phase III TULIP Study (NCT03262935)
The pivotal, randomized, open-label Phase III TULIP trial compared the efficacy and safety of SYD985 to physician's choice of chemotherapy in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[7][16][17] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with SYD985.[16]
| Endpoint | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value |
| Median PFS (by central review) | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Median OS (final analysis) | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |
| Objective Response Rate (ORR) | 27.8% | 29.5% | - | Not Significant |
Results from the Phase III TULIP trial.[3][16]
While the improvement in overall survival was not statistically significant, the final results confirmed a trend towards prolonged OS in the SYD985 arm. The most common adverse events associated with SYD985 were related to ocular toxicity (conjunctivitis, keratitis) and fatigue.[3] Interstitial lung disease/pneumonitis was also reported.[3]
Experimental Protocols: Methodological Synopsis
This section provides a summary of the key experimental methodologies used in the preclinical and clinical evaluation of SYD985.
In Vitro Cytotoxicity Assay
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. adcreview.com [adcreview.com]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. byondis.com [byondis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
HER2 Targeting Specificity of SYD985: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Human Epidermal Growth Factor Receptor 2 (HER2) targeting specificity of SYD985 (trastuzumab duocarmazine), an antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing cancers. This document details the core mechanism of action, presents key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and processes involved in SYD985's therapeutic effect.
Core Mechanism of Action
SYD985 is a next-generation ADC that leverages the targeting ability of the monoclonal antibody trastuzumab with a potent DNA-alkylating agent, a duocarmycin derivative, via a cleavable linker system.[][2] The specificity of SYD985 for HER2-expressing tumor cells is a multi-step process designed to maximize on-target cytotoxicity while minimizing systemic exposure to the payload.
The core components of SYD985 are:
-
Trastuzumab: A humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[] This component directs the ADC to tumor cells overexpressing HER2.
-
vc-seco-DUBA Linker-Payload: This consists of a valine-citrulline (vc) peptide linker attached to the seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) prodrug.[2][3] The linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are highly active within tumor cells.[4][5]
-
Duocarmycin Payload: Upon linker cleavage, the prodrug is converted into its active form, a potent DNA-alkylating agent. This active toxin binds to the minor groove of DNA, leading to irreversible DNA alkylation and subsequent cell death.[2][3]
The mechanism of action unfolds as follows:
-
Binding: SYD985 circulates in the bloodstream and selectively binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: Following binding, the SYD985-HER2 complex is internalized by the tumor cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.
-
Linker Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the vc-linker, releasing the seco-DUBA prodrug.
-
Payload Activation and DNA Alkylation: The released prodrug is converted to its active cytotoxic form, which then translocates to the nucleus and alkylates DNA, leading to cell cycle arrest and apoptosis.
A significant feature of SYD985 is its ability to induce a "bystander effect." The released and activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those that may not express HER2.[2][4] This is a key differentiator from ADCs with non-cleavable linkers and non-permeable payloads.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, demonstrating the HER2-targeting specificity and potency of SYD985.
Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing and HER2-Negative Cell Lines
| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |
| SK-BR-3 | Breast Carcinoma | 3+ | 0.004 | 0.005 | [4] |
| BT-474 | Breast Carcinoma | 3+ | 0.012 | 0.018 | [4] |
| NCI-N87 | Gastric Carcinoma | 3+ | 0.011 | 0.015 | [4] |
| UACC-893 | Breast Carcinoma | 3+ | 0.034 | 0.029 | [4] |
| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.032 | 0.112 | [4] |
| MDA-MB-175-VII | Breast Carcinoma | 1+ | 0.067 | 0.314 | [4] |
| ZR-75-1 | Breast Carcinoma | 1+ | 0.015 | >1.000 | [4] |
| SW-620 | Colon Carcinoma | Negative | Inactive | Inactive | [4] |
| NCI-H520 | Lung Carcinoma | Negative | Inactive | Inactive | [4] |
Table 2: In Vitro Cytotoxicity of SYD985 in Uterine and Ovarian Carcinosarcoma Cell Lines
| Cell Line Type | Mean SYD985 IC50 (µg/mL) | Mean T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ | 0.013 | 0.096 | ~7.4x more potent | [6] |
| HER2/neu 1+ | 0.060 | 3.221 | ~53.7x more potent | [6] |
Table 3: In Vitro Cytotoxicity of SYD985 in Epithelial Ovarian Carcinoma Cell Lines
| Cell Line Type | Mean SYD985 IC50 (µg/mL) | Mean T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ | 0.024 | 0.088 | ~3.7x more potent | [6] |
| HER2/neu 2+ | 0.054 | 1.168 | ~21.6x more potent | [6] |
| HER2/neu 1+/0 | 0.072 | 3.035 | ~42.2x more potent | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of SYD985.
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SYD985 in various cancer cell lines with differing HER2 expression levels.
-
Methodology:
-
Cell Culture: Human cancer cell lines were cultured in appropriate media and conditions.
-
Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of SYD985, T-DM1 (as a comparator), or a non-binding isotype control ADC for a specified duration (typically 3-6 days).
-
Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings were normalized to untreated control wells. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[7]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Objective: To evaluate the ability of the trastuzumab component of SYD985 to induce an immune response against HER2-positive cancer cells.
-
Methodology:
-
Target Cell Preparation: HER2-expressing cancer cells were labeled with a release agent (e.g., 51Cr).
-
Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs), containing natural killer (NK) cells, were isolated from healthy donor blood.
-
Co-culture: Labeled target cells and effector cells were co-cultured at various effector-to-target ratios in the presence of SYD985, trastuzumab, or a control antibody.
-
Cytotoxicity Measurement: After incubation, the amount of 51Cr released into the supernatant, indicative of target cell lysis, was measured.
-
Data Analysis: The percentage of specific lysis was calculated based on the release from experimental wells compared to spontaneous (target cells alone) and maximum (target cells with detergent) release.
-
Bystander Killing Assay
-
Objective: To assess the ability of SYD985 to kill neighboring HER2-negative cells.
-
Methodology:
-
Co-culture Setup: HER2-positive and HER2-negative cancer cell lines were co-cultured in various ratios.
-
Treatment: The co-cultures were treated with SYD985, T-DM1, or a control ADC for an extended period (e.g., 6 days).
-
Viability Assessment: Total cell viability in the co-culture was measured using a luminescence-based assay.
-
Data Analysis: The percentage of surviving cells was calculated relative to untreated co-cultures. A significant reduction in viability in co-cultures with a low percentage of HER2-positive cells indicates a bystander effect.[4]
-
In Vivo Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of SYD985 in a more clinically relevant in vivo setting.
-
Methodology:
-
Model Establishment: Tumor fragments from breast cancer patients with varying HER2 expression levels were implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment groups and administered SYD985, T-DM1, a non-binding isotype control ADC, or vehicle control, typically via intravenous injection.
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.
-
Data Analysis: Tumor growth curves were plotted for each treatment group. Statistical analyses were performed to compare the anti-tumor activity between the different treatment arms.[8]
-
Mandatory Visualizations
The following diagrams illustrate key aspects of SYD985's mechanism of action and experimental workflows.
Caption: Mechanism of action of SYD985.
Caption: Workflow for in vitro cytotoxicity assays.
Caption: The bystander killing mechanism of SYD985.
Conclusion
The preclinical data for SYD985 strongly support its high specificity for HER2-expressing tumor cells. The combination of trastuzumab-mediated targeting, a cleavable linker stable in circulation, and a potent, membrane-permeable duocarmycin payload results in a highly effective ADC. Notably, SYD985 demonstrates significant cytotoxicity in tumor cells with low to moderate HER2 expression, a population for which current HER2-targeted therapies have limited efficacy. The bystander effect further enhances its anti-tumor activity in heterogeneous tumors. The presented data and methodologies provide a solid foundation for the continued clinical development of SYD985 as a promising therapeutic for patients with HER2-expressing cancers.
References
- 2. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bystander Killing Effect of SYD985 (Trastuzumab Duocarmazine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) demonstrating a potent bystander killing effect, a critical attribute for treating tumors with heterogeneous antigen expression. This document provides a detailed technical overview of the molecular mechanisms underpinning this effect, comprehensive summaries of preclinical quantitative data, and methodologies for key experiments. The core of SYD985's enhanced efficacy lies in its unique linker-payload combination: the cleavable valine-citrulline linker and the membrane-permeable DNA-alkylating agent, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA). Upon internalization into HER2-positive cells, the linker is cleaved, releasing the active payload which then diffuses into adjacent HER2-negative tumor cells, inducing DNA damage and subsequent apoptosis. This bystander effect allows SYD985 to overcome the limitations of ADCs with non-cleavable linkers, such as T-DM1, particularly in tumors with low or heterogeneous HER2 expression.
Core Mechanism of Action and Bystander Effect
SYD985 is composed of the HER2-targeting monoclonal antibody trastuzumab, a cleavable linker, and the duocarmycin payload. The mechanism of action, including the critical bystander effect, can be delineated into several key stages:
-
Binding and Internalization: Trastuzumab, the antibody component of SYD985, selectively binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosomes. Within the acidic environment of the lysosome, proteases, notably cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.[1][2] This cleavage is a crucial step that liberates the payload from the antibody.
-
Payload Activation and DNA Alkylation: The cleavage of the linker releases the inactive cytotoxin, which is then activated to its potent form, DUBA.[3][4] Duocarmycins, including DUBA, are DNA alkylating agents that bind to the minor groove of DNA.[5][6] This binding leads to irreversible alkylation of adenine at the N3 position, causing a disruption of the DNA structure.[5] This DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to the death of the HER2-positive cancer cell.[7][8]
-
Bystander Killing Effect: A key feature of SYD985 is the membrane permeability of its active payload, DUBA.[7] Following its release and activation within the HER2-positive cell, DUBA is not confined to that cell. It can diffuse across the cell membrane and into the tumor microenvironment. This allows it to penetrate neighboring, antigen-negative (HER2-negative) tumor cells. Once inside these bystander cells, DUBA exerts the same DNA-alkylating and apoptosis-inducing effects, leading to their death.[9][10] This bystander killing mechanism is particularly advantageous in tumors with heterogeneous HER2 expression, where not all cells are targeted directly by the ADC.[1][11]
Signaling Pathway and Mechanism of Action
Quantitative Data from Preclinical Studies
The potent bystander effect of SYD985 has been quantified in several preclinical studies, primarily through in vitro co-culture experiments. These studies consistently demonstrate the superior ability of SYD985 to eliminate HER2-negative cells when co-cultured with HER2-positive cells, as compared to ADCs with non-cleavable linkers like T-DM1.
Table 1: In Vitro Bystander Killing Effect of SYD985 in Co-culture Models
| HER2+ Cell Line | HER2- Cell Line | Ratio of HER2+ to HER2- Cells | SYD985-induced Killing of Total Cell Population (%) | T-DM1-induced Killing of Total Cell Population (%) | Reference |
| SK-BR-3 | NCI-H520 | 20:80 | 65 | 9 | [10] |
| SK-OV-3 | NCI-H520 | 20:80 | ~65 (estimated from similar studies) | ~9 (estimated from similar studies) | [9] |
| MDA-MB-175-VII | NCI-H520 | 20:80 | ~65 (estimated from similar studies) | ~9 (estimated from similar studies) | [9] |
| SARARK-6 (HER2 3+) | ARK-4 (HER2 0/1+) | Not specified | 42% increase in killing of ARK-4 | 3% increase in killing of ARK-4 | [8] |
Table 2: Comparative In Vitro Cytotoxicity of SYD985 and T-DM1
| Cell Line Type | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference | Reference |
| Carcinosarcoma (HER2 0/1+) | 0.060 | 3.221 | 53.7 | [8][12] |
| Carcinosarcoma (HER2 3+) | 0.013 | 0.096 | 7.4 | [8][12] |
| Ovarian Cancer | 3 to 42-fold more cytotoxic than T-DM1 | [2][13] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the bystander killing effect of SYD985.
In Vitro Bystander Killing Co-culture Assay
This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Objective: To measure the extent of bystander cell killing by SYD985 in a mixed population of HER2-positive and HER2-negative tumor cells.
Materials:
-
HER2-positive cell line (e.g., SK-BR-3, SK-OV-3)
-
HER2-negative cell line (e.g., NCI-H520)
-
Cell culture medium and supplements
-
SYD985 and T-DM1 (as a comparator)
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Fluorescent dyes for cell labeling (optional, for distinguishing cell populations)
Protocol:
-
Cell Preparation: Culture HER2-positive and HER2-negative cell lines separately to 80-90% confluency.
-
Co-culture Seeding:
-
Harvest and count the cells.
-
Prepare mixed cell suspensions with varying ratios of HER2-positive to HER2-negative cells (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).
-
Seed the co-cultures into 96-well plates at a predetermined density.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of SYD985, T-DM1, or an isotype control ADC.
-
Include untreated wells as a negative control.
-
-
Incubation: Incubate the plates for a period of 96 hours to allow for ADC processing and bystander killing.[8]
-
Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Alternatively, if fluorescently labeled cells are used, the viability of each population can be assessed independently using flow cytometry or high-content imaging.
-
-
Data Analysis:
-
Calculate the percentage of cell killing for each ADC concentration and co-culture ratio relative to the untreated controls.
-
Plot dose-response curves and determine the IC50 values.
-
Compare the killing efficiency of SYD985 and T-DM1, particularly in the co-cultures with a low percentage of HER2-positive cells.
-
Experimental Workflow for Bystander Killing Assay
DNA Damage and Apoptosis Assays
These assays are essential to confirm that the cytotoxic effects of the released payload are mediated through DNA damage and subsequent apoptosis.
Objective: To detect and quantify DNA damage and apoptosis in both HER2-positive and HER2-negative cells following treatment with SYD985.
Protocols:
-
γ-H2AX Staining for DNA Double-Strand Breaks:
-
Treat mono-cultures or co-cultures with SYD985.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Analyze the fluorescence intensity and the number of γ-H2AX foci per nucleus using immunofluorescence microscopy or flow cytometry. An increase in γ-H2AX foci indicates DNA double-strand breaks.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with SYD985.
-
Harvest the cells and wash with binding buffer.
-
Stain with FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Conclusion
The bystander killing effect is a pivotal feature of SYD985, contributing significantly to its potent anti-tumor activity, especially in tumors with heterogeneous HER2 expression. The cleavable linker and membrane-permeable duocarmycin payload are the key molecular determinants of this effect. Preclinical data robustly support the superiority of SYD985's bystander killing capacity over ADCs with non-cleavable linkers. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other next-generation ADCs designed to overcome tumor heterogeneity. This in-depth understanding of the bystander effect is crucial for the strategic development and clinical application of ADCs in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab duocarmazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. byondis.com [byondis.com]
- 5. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs | MDPI [mdpi.com]
- 6. adcreview.com [adcreview.com]
- 7. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HER2 heterogeneity and resistance to anti-HER2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. SYD985, a novel duocarmycin-based HER2-targeting antibody-drug conjugate, shows promising antitumor activity in epithelial ovarian carcinoma with HER2/Neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of SYD985 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SYD985 ([vic-]trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors. This document details the mechanism of action, summarizes key cytotoxicity data, and provides representative protocols for the essential assays used in its preclinical evaluation.
Introduction to SYD985
SYD985 is a HER2-targeting ADC designed for enhanced potency and a broader therapeutic window. It consists of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, seco-duocarmycin (vc-seco-DUBA), via a cleavable valine-citrulline linker.[1][2][3] Preclinical studies have demonstrated its significant antitumor activity, particularly in tumors with low HER2 expression, a setting where previous HER2-targeted ADCs have shown limited efficacy.[1] A key feature of SYD985 is its ability to induce bystander killing, a mechanism that allows it to eliminate neighboring HER2-negative tumor cells.[1][4]
Mechanism of Action
The cytotoxic activity of SYD985 is a multi-step process that leverages both targeted antibody delivery and a potent cytotoxic payload.
-
HER2 Receptor Binding : Trastuzumab, the antibody component of SYD985, binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[5]
-
Internalization : Following binding, the SYD985-HER2 complex is internalized by the tumor cell through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking and Linker Cleavage : The endocytic vesicle containing the ADC traffics to the lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the valine-citrulline linker.[1][6]
-
Payload Activation and DNA Alkylation : The cleavage of the linker releases the seco-DUBA prodrug, which then spontaneously rearranges to its active duocarmycin form. This highly potent toxin binds to the minor groove of DNA and causes irreversible alkylation, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[1][6] This mechanism is effective in both dividing and non-dividing cells.[5]
-
Bystander Killing : The activated duocarmycin payload is membrane-permeable. This property allows it to diffuse out of the targeted HER2-positive cell and into adjacent tumor cells, regardless of their HER2 expression status. This "bystander effect" is crucial for treating heterogeneous tumors where HER2 expression may be varied.[1][4][7][]
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
SYD985 (Trastuzumab Duocarmazine): An In-Depth Technical Guide to Human Plasma Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC), in human plasma. Understanding the stability of ADCs in systemic circulation is critical for predicting their pharmacokinetic profile, therapeutic index, and potential for off-target toxicities. This document synthesizes available preclinical data, details experimental methodologies, and illustrates key concepts related to the stability of SYD985.
Introduction to SYD985 and Its Stability Paradigm
SYD985 is an antibody-drug conjugate targeting the HER2 receptor, which is overexpressed in various cancers, notably breast cancer. It consists of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, a seco-duocarmycin derivative (seco-DUBA), via a cleavable valine-citrulline (vc) linker.[1][2][3] The design of this linker-drug is a cornerstone of SYD985's therapeutic strategy, aiming for high stability in the bloodstream to minimize premature payload release and associated systemic toxicity, while ensuring efficient cleavage and payload activation within the tumor microenvironment.[3][4][5]
Preclinical studies have consistently demonstrated that SYD985 is highly stable in human plasma.[2][6][7][8] This stability is a key differentiator, particularly when compared to its lability in murine plasma, which is attributed to the activity of a mouse-specific carboxylesterase (CES1c).[1][2][6][7] The stability in human and non-human primate plasma predicts a favorable pharmacokinetic profile in clinical settings.[6]
Quantitative Assessment of SYD985 Stability in Human Plasma
While the qualitative stability of SYD985 in human plasma is well-established, detailed quantitative data such as a precise half-life are not extensively published. However, several studies provide semi-quantitative data and comparative results that underscore its stability. The available data are summarized in the table below.
| Parameter | Species | Matrix | Incubation Conditions | Result | Reference |
| ADC Concentration | Human | Plasma | 100 µg/mL SYD983 at 37°C for 96 hours | High stability observed (specific percentage not stated) | [6][9] |
| Drug Release | Human | Plasma (1%) | 6-day incubation with SW620 cells | No considerable amount of drug released | [10] |
| Total Antibody Remaining | Human | Plasma | 7-day incubation | 75-92% of the total antibody component remained | [10] |
| Linker-Drug Degradation | Human | Plasma | Time-course incubation | Linker-drug 29 (vc-seco-DUBA concept) showed high stability | [10] |
Note: SYD983 is the unfractionated precursor to SYD985. SYD985 is a purified version of SYD983, predominantly containing DAR2 and DAR4 species, and is expected to have a similar or better stability profile.[6][7]
Experimental Protocols for Plasma Stability Assessment
The stability of SYD985 and related compounds in human plasma has been evaluated using several methodologies. The following sections detail the typical experimental protocols employed.
In Vitro Plasma Incubation and Quantification
This method directly assesses the stability of the ADC in plasma over time.
Objective: To quantify the concentration of intact ADC after incubation in plasma.
Methodology:
-
Preparation: SYD983 (precursor to SYD985) is diluted to a final concentration of 100 µg/mL in fresh human plasma.[6][9]
-
Incubation: The plasma-ADC mixture is incubated at 37°C for a specified period, for instance, 96 hours.[6][9]
-
Quantification: At various time points, aliquots are taken, and the concentration of the intact ADC is determined. A sandwich ELISA is a common method for this quantification.[6]
-
Capture Antibody: An anti-trastuzumab antibody.
-
Detection Antibody: An antibody targeting the duocarmycin payload or the linker-payload complex. This ensures that only the intact ADC is measured.
-
-
Analysis: The concentration of the intact ADC at different time points is compared to the initial concentration to determine the extent of degradation.
Cell-Based Assay for Payload Release
This indirect method uses the cytotoxicity of the released payload to infer the stability of the ADC in plasma.
Objective: To assess nontarget-related drug release in the presence of plasma.
Methodology:
-
Cell Seeding: HER2-negative cells (e.g., SW620) are seeded in 96-well plates.[10]
-
Treatment: The cells are incubated with the ADC in the presence of 1% human plasma.[10]
-
Incubation: The incubation is carried out for an extended period, for example, six days.[10]
-
Cytotoxicity Measurement: Cell viability is assessed using a standard assay (e.g., CellTiter-Glo®).[10]
-
Analysis: If the ADC is unstable in plasma, the released payload will induce cytotoxicity in the HER2-negative cells. High cell viability indicates high ADC stability in plasma. The IC50 value is compared to that of the free drug to estimate the amount of released payload.[10]
Visualizing SYD985 Stability and Mechanism
The following diagrams illustrate the key concepts related to SYD985's stability and mechanism of action.
Caption: Molecular structure and cleavage mechanism of SYD985.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. byondis.com [byondis.com]
- 4. FDA Accepts Byondis' Biologics License Application for [Vic-] Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
SYD985 (Trastuzumab Duocarmazine): Application Notes and Protocols for In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro cell viability assays to evaluate the efficacy of SYD985 (trastuzumab duocarmazine). SYD985 is a next-generation antibody-drug conjugate (ADC) designed for targeted therapy of HER2-expressing cancers.
Introduction
SYD985 is an antibody-drug conjugate composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a potent DNA-alkylating agent, a duocarmycin analog (seco-DUBA), via a cleavable linker.[1][2] This design allows for the targeted delivery of the cytotoxic payload to tumor cells overexpressing the HER2 receptor. The mechanism of action involves the binding of the trastuzumab component to HER2 on the cancer cell surface, leading to internalization of the ADC.[3] Within the cell, the linker is cleaved, releasing the active duocarmycin payload, which then alkylates DNA, causing irreparable damage and leading to cell death.[4][5] This targeted approach aims to maximize anti-tumor activity while minimizing systemic toxicity.[1] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models.[1]
Mechanism of Action
The cytotoxic effect of SYD985 is initiated by the binding of its trastuzumab component to the HER2 receptor on the tumor cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell. Once inside, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the valine-citrulline linker.[3][6] This cleavage releases the potent duocarmycin payload, seco-DUBA.[2] The released payload can then alkylate DNA, leading to strand breaks, cell cycle arrest, and ultimately, apoptosis.[5][7] A key feature of SYD985 is its "bystander effect," where the membrane-permeable nature of the released payload allows it to diffuse into neighboring tumor cells, including those that may not express HER2, thereby enhancing the anti-tumor effect.[4][8]
Data Presentation
The following table summarizes the in vitro cytotoxicity of SYD985 in various human cancer cell lines, as determined by cell viability assays. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |
| SARARK-6 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [4] |
| SARARK-9 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [4] |
| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [4] |
| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [4] |
| USC cell lines | Uterine Serous Carcinoma | 3+ | 0.016 (mean) | Not specified | [9] |
Experimental Protocols
Protocol 1: General Cell Viability Assay using a Tetrazolium-Based Method (e.g., MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of SYD985 on adherent cancer cell lines.
Materials:
-
HER2-expressing cancer cell lines (e.g., SK-BR-3, BT-474, AU565)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
SYD985 (Trastuzumab duocarmazine)
-
T-DM1 (Ado-trastuzumab emtansine) as a comparator (optional)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the density to 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of SYD985 in an appropriate solvent (e.g., sterile water or PBS). b. Perform serial dilutions of SYD985 in complete medium to achieve a range of final concentrations (e.g., 0.001 to 10 µg/mL). c. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control). d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions. e. Incubate the plate for 72 hours (or a desired time course) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells). d. Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]
- 2. adcreview.com [adcreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Utilization of SYD985 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in preclinical and clinical studies. It comprises the HER2-targeting antibody trastuzumab linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker.[1][2] This design allows for targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. Notably, SYD985 has shown efficacy in tumors with low HER2 expression and in models resistant to other HER2-targeted therapies like T-DM1.[3][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical evaluation of novel therapeutics as they better recapitulate the heterogeneity and molecular characteristics of human tumors.[5][6] These application notes provide detailed protocols for the use of SYD985 in PDX models, covering model establishment, drug administration, and efficacy assessment.
Mechanism of Action of SYD985
SYD985 exerts its anti-tumor activity through a multi-step process. The trastuzumab component of the ADC binds to the HER2 receptor on the surface of tumor cells, leading to the internalization of the ADC-receptor complex.[7] Inside the cell, the linker is cleaved by lysosomal proteases, such as cathepsin B, releasing the duocarmycin payload.[1] The active duocarmycin then alkylates DNA, causing irreparable DNA damage and subsequently inducing apoptosis.[2][4] A key feature of SYD985 is its ability to induce a "bystander effect." The released, membrane-permeable duocarmycin can diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, regardless of their HER2 expression status.[2][3] This bystander killing mechanism is believed to contribute to its potent activity in tumors with heterogeneous or low HER2 expression.[3]
Data Presentation: In Vivo Efficacy of SYD985 in Breast Cancer PDX Models
The following table summarizes the anti-tumor activity of SYD985 in various breast cancer PDX models with differing HER2 expression levels, as reported in preclinical studies.
| PDX Model | Cancer Type | HER2 Status (IHC/FISH) | Treatment | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| MAXF 1162 | Breast Cancer | 3+ / Positive | SYD985 | 5 | Single Dose | 7/8 mice showed complete tumor remission | [3] |
| T-DM1 | 5 | Single Dose | No complete tumor remission | [3] | |||
| HBCx-34 | Breast Cancer | 2+ / Negative | SYD985 | 3 | Single Dose | 1/8 mice showed a complete response | [8] |
| SYD985 | 10 | Single Dose | 4/8 mice showed a complete response | [8] | |||
| T-DM1 | up to 30 | Single Dose | Not active | [8] | |||
| MAXF 449 | Breast Cancer | 1+ / Negative | SYD985 | 1 and 3 | Single Dose | Similar efficacy to 30 mg/kg T-DM1 | [8] |
| T-DM1 | 30 | Single Dose | - | [8] | |||
| MAXF-MX1 | Triple-Negative Breast Cancer | 1+ / Negative | SYD985 | 1 | Single Dose | 4/6 mice showed a complete response | [3] |
| SYD985 | 3 | Single Dose | All mice had complete tumor remission | [3] | |||
| T-DM1 | up to 30 | Single Dose | No significant antitumor activity | [3] | |||
| HBCx-10 | Breast Cancer | 1+ / Negative | SYD985 | 1 | Single Dose | 4/7 mice showed a complete response | [3] |
| SYD985 | 3 | Single Dose | All mice showed a complete response | [3] | |||
| T-DM1 | up to 30 | Single Dose | No significant antitumor activity | [3] | |||
| MAXF1322 | Breast Cancer | 3+ | SYD985 | Dose-dependent | Single Dose | Dose-dependent tumor growth reduction | [9] |
| MAXF1162 | Breast Cancer | 3+ | SYD985 | Dose-dependent | Single Dose | Dose-dependent tumor growth reduction | [9] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with SYD985 in PDX models. These should be adapted based on the specific tumor model and experimental goals, and all animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.
-
Transport the tissue to the laboratory in a sterile container with culture medium on ice.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation into Immunodeficient Mice:
-
Use highly immunodeficient mice (e.g., NOD-SCID, NSG).
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Make a small incision in the skin over the desired implantation site (e.g., flank for subcutaneous models, mammary fat pad for orthotopic models).
-
Create a small subcutaneous pocket or expose the mammary fat pad.
-
Implant a single tumor fragment into the prepared site.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Serial Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and mince it into smaller fragments for implantation into new recipient mice.
-
Protocol 2: SYD985 Administration
-
Drug Preparation:
-
SYD985 is typically supplied as a lyophilized powder.
-
Reconstitute the vial with sterile Water for Injection to the recommended concentration.
-
Further dilute with a suitable vehicle, such as sterile saline or PBS, to the final desired concentration for injection. The final formulation should be prepared fresh on the day of administration.
-
-
Dosing and Administration Route:
-
Doses used in preclinical studies typically range from 1 to 10 mg/kg.
-
The most common route of administration for ADCs is intravenous (IV) injection via the tail vein. Intraperitoneal (IP) injection can also be used.
-
Calculate the injection volume based on the mouse's body weight.
-
-
Administration Procedure (IV Injection):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Inject the calculated volume of SYD985 solution slowly into one of the lateral tail veins using a 27-30 gauge needle.
-
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice at least twice a week as an indicator of systemic toxicity.
-
Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Define humane endpoints in the IACUC protocol, such as a certain percentage of body weight loss or a maximum tumor size, at which mice will be euthanized.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, resect the tumors and measure their final weight.
-
Perform statistical analysis to compare the tumor growth between the SYD985-treated groups and the control group.
-
References
- 1. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 7. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 8. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for SYD985 (Trastuzumab Duocarmazine) in Uterine and Ovarian Carcinosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985, also known as trastuzumab duocarmazine, is a novel antibody-drug conjugate (ADC) showing significant promise in the treatment of uterine and ovarian carcinosarcomas, particularly those with varying levels of HER2 expression.[1][2][3] Carcinosarcomas are rare and aggressive gynecologic malignancies containing both carcinomatous and sarcomatous elements.[1][3] The human epidermal growth factor receptor 2 (HER2/neu) is a key therapeutic target, with amplification reported in 25%-56% of uterine and ovarian carcinosarcomas.[3]
SYD985 is comprised of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker.[1][3] This design allows for targeted delivery of the cytotoxic payload to HER2-expressing tumor cells. A key feature of SYD985 is its ability to induce "bystander killing," where the payload can diffuse into and eliminate neighboring tumor cells, including those with low or no HER2 expression, a significant advantage in heterogenous tumors.[2][4] Preclinical studies have demonstrated that SYD985 is more potent than trastuzumab emtansine (T-DM1) in preclinical models of uterine and ovarian carcinosarcoma, especially in tumors with low to moderate HER2 expression.[1][2][3]
These application notes provide a comprehensive overview of the preclinical evaluation of SYD985 in uterine and ovarian carcinosarcoma, including detailed experimental protocols and quantitative data to guide further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of SYD985 in uterine and ovarian carcinosarcoma cell lines.
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Ovarian Cancer Cell Lines
| Cell Line | HER2/neu Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | P-value |
| HER2/neu 1+ | 1+ | 0.072 | 3.035 | < 0.0001 |
| HER2/neu 2+ | 2+ | 0.054 | 1.168 | < 0.0001 |
| HER2/neu 3+ | 3+ | 0.024 | 0.088 | < 0.0001 |
| Data from a study evaluating ten primary epithelial ovarian cancer (EOC) cell lines.[2] |
Table 2: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Carcinosarcoma Cell Lines
| Cell Line | HER2/neu Expression | Fold Increase in Potency (SYD985 vs. T-DM1) |
| CS Lines | 0/1+ | 7 to 54-fold more potent |
| CS Lines | 3+ | Not specified |
| Data from a study evaluating eight primary carcinosarcoma (CS) cell lines.[3] |
Table 3: Antibody-Dependent Cellular Cytotoxicity (ADCC) of SYD985, T-DM1, and Trastuzumab in Carcinosarcoma Cell Lines
| Cell Line | HER2/neu Expression | Mean Cytotoxicity ± SEM (%) | P-value |
| SARARK-6, SARARK-9 | High | SYD985: 55.9% ± 7.08% | 0.744 (no significant difference) |
| T-DM1: 72.9% ± 10.55% | |||
| Trastuzumab: 56.7% ± 8.16% | |||
| CS Cell Lines | Low (1+) | Not specified | 0.2455 (no significant differences) |
| Data from a study evaluating primary carcinosarcoma (CS) cell lines.[1] |
Signaling Pathways and Mechanism of Action
Experimental Protocols
HER2/neu Expression and Gene Amplification Analysis
a. Immunohistochemistry (IHC)
-
Objective: To determine the protein expression level of HER2/neu on the surface of tumor cells.
-
Protocol:
-
Fix primary tumor cell lines in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and mount on slides.
-
Perform deparaffinization and rehydration.
-
Conduct antigen retrieval using a pressure cooker with citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody against HER2/neu.
-
Apply a horseradish peroxidase-conjugated secondary antibody.
-
Develop with 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Score HER2/neu expression on a scale of 0 to 3+ based on the intensity and completeness of membrane staining.
-
b. Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect amplification of the HER2/neu gene.
-
Protocol:
-
Use a dual-probe FISH assay with probes for the HER2/neu gene and a chromosome 17 centromeric probe (CEP17) as a control.
-
Hybridize the probes to formalin-fixed, paraffin-embedded tissue sections.
-
Wash the slides to remove unbound probes.
-
Counterstain with DAPI (4',6-diamidino-2-phenylindole).
-
Analyze using a fluorescence microscope.
-
Calculate the HER2/neu to CEP17 ratio. A ratio ≥ 2.0 is considered gene amplification.
-
In Vitro Functional Assays
a. Cell Viability/Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SYD985 and T-DM1.
-
Protocol:
-
Seed primary carcinosarcoma cell lines in 96-well plates.
-
Treat cells with serial dilutions of SYD985 or T-DM1.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a propidium iodide-based assay and flow cytometry.
-
Calculate the IC50 values from dose-response curves.
-
b. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Objective: To evaluate the ability of SYD985 to induce immune-mediated killing of tumor cells.
-
Protocol:
-
Label target carcinosarcoma cells with 51Cr (Chromium-51).
-
Co-culture the labeled target cells with peripheral blood mononuclear cells (PBMCs) as effector cells at a specified effector-to-target ratio.
-
Add SYD985, T-DM1, or trastuzumab to the co-culture.
-
Incubate for 4 hours.
-
Measure the release of 51Cr in the supernatant, which is proportional to cell lysis.
-
Calculate the percentage of specific cytotoxicity.
-
c. Bystander Killing Assay
-
Objective: To assess the ability of SYD985 to kill neighboring HER2-negative cells.
-
Protocol:
-
Co-culture HER2/neu 3+ expressing cells with HER2/neu 0/1+ expressing cells at a defined ratio.
-
Label one cell population with a fluorescent dye (e.g., CFSE) to distinguish between the two populations by flow cytometry.
-
Treat the co-culture with SYD985 or T-DM1.
-
After incubation, stain with a viability dye (e.g., propidium iodide).
-
Analyze the viability of each cell population separately using flow cytometry.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SYD985 in a living organism.
-
Protocol:
-
Implant primary carcinosarcoma cells subcutaneously into immunodeficient mice (e.g., NOD/SCID gamma mice).
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, SYD985, T-DM1).
-
Administer treatments intravenously at specified doses and schedules.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflows
Conclusion
SYD985 demonstrates significant preclinical activity against uterine and ovarian carcinosarcomas, outperforming T-DM1, particularly in tumors with low to moderate HER2 expression. Its unique bystander killing effect makes it a promising therapeutic agent for heterogeneous tumors. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working on novel therapies for these aggressive gynecologic malignancies. Further clinical investigation of SYD985 in this patient population is warranted.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SYD985, a novel duocarmycin-based HER2-targeting antibody-drug conjugate, shows promising antitumor activity in epithelial ovarian carcinoma with HER2/Neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of SYD985 (Trastuzumab Duocarmazine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985, also known as [vic-]trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) designed for the targeted treatment of HER2-expressing cancers.[1] It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a potent DNA-alkylating agent, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA), via a cleavable linker.[2][3] This design allows for the specific delivery of the cytotoxic payload to tumor cells overexpressing HER2, leading to DNA damage and subsequent cell death.[1][3] A key feature of SYD985 is its ability to induce bystander killing of neighboring HER2-negative tumor cells, a crucial attribute for treating heterogeneous tumors.[4]
These application notes provide a comprehensive overview of the experimental design for preclinical and clinical efficacy studies of SYD985, complete with detailed protocols for key assays.
Mechanism of Action
The efficacy of SYD985 is underpinned by a multi-step mechanism of action:
-
Binding: The trastuzumab component of SYD985 binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[2]
-
Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell through endocytosis.[3][5]
-
Payload Release: Within the lysosomal compartment of the cell, the linker is cleaved by proteases, such as cathepsin B, releasing the active duocarmycin payload.[5]
-
DNA Alkylation: The released duocarmycin payload binds to the minor groove of DNA and causes irreversible alkylation, disrupting the DNA architecture.[3][6]
-
Cell Death: This DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.[3]
-
Bystander Effect: The cell-permeable nature of the released duocarmycin allows it to diffuse out of the targeted HER2-positive cell and kill adjacent HER2-negative tumor cells, thereby enhancing the anti-tumor effect in heterogeneous tumors.[4]
Preclinical Efficacy Evaluation
A robust preclinical data package is essential to support the clinical development of SYD985. This involves a series of in vitro and in vivo studies to characterize its anti-tumor activity, potency, and selectivity.
In Vitro Efficacy
1. Cytotoxicity Assays:
These assays are fundamental to determine the potency of SYD985 in killing HER2-expressing cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of SYD985 in a panel of cancer cell lines with varying levels of HER2 expression.
-
Methodology: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[2]
-
Data Presentation:
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) |
| SK-BR-3 | 3+ | 10-30 | 10-30 |
| BT-474 | 3+ | 10-30 | 10-30 |
| NCI-N87 | 3+ | 10-30 | 10-30 |
| AU565 | 2+ | 30-100 | >1000 |
| HCC1954 | 2+ | 30-100 | >1000 |
| MDA-MB-361 | 1+ | 100-300 | >1000 |
| MCF-7 | 0 | >1000 | >1000 |
Note: The IC50 values are representative and may vary depending on the specific experimental conditions.
2. Bystander Killing Assays:
These assays are crucial for evaluating the ability of SYD985 to kill neighboring HER2-negative cells.
-
Objective: To quantify the bystander effect of SYD985 in a co-culture system of HER2-positive and HER2-negative cells.
-
Methodologies:
-
Co-culture Assay: HER2-positive and HER2-negative cells (engineered to express a fluorescent protein for identification) are cultured together and treated with SYD985. The viability of the HER2-negative population is then assessed.[7][8]
-
Conditioned Medium Transfer Assay: The medium from SYD985-treated HER2-positive cells is collected and transferred to a culture of HER2-negative cells to determine if the released payload can induce cytotoxicity.[7][8]
-
In Vivo Efficacy
1. Xenograft Models:
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor activity of SYD985 in a living organism.
-
Objective: To assess the tumor growth inhibition of SYD985 in mice bearing HER2-positive tumors.
-
Methodology: Immunocompromised mice are implanted with human breast cancer cells (e.g., BT-474) or patient-derived tumor fragments.[5][9] Once tumors are established, mice are treated with SYD985, a vehicle control, or a relevant comparator ADC. Tumor volume is measured regularly.[5][9]
-
Data Presentation:
| Xenograft Model | HER2 Status | Treatment Group | Tumor Growth Inhibition (%) |
| BT-474 (CDX) | 3+ | SYD985 (5 mg/kg) | >90 |
| MAXF1322 (PDX) | 3+ | SYD985 (3 mg/kg) | Significant |
| MAXF1162 (PDX) | 2+ | SYD985 (3 mg/kg) | Significant |
| JIMT-1 (CDX) | 2+ | SYD985 (5 mg/kg) | Moderate |
Note: Data is representative of typical findings. Specific outcomes depend on the model and dosing regimen.
Clinical Efficacy Evaluation: The TULIP Study
The TULIP trial (NCT03262935) was a pivotal Phase III study that evaluated the efficacy and safety of SYD985 in patients with pre-treated HER2-positive metastatic breast cancer.[10][11][12]
-
Study Design: A multi-center, open-label, randomized clinical trial.[10][12]
-
Patient Population: 437 patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2-targeting regimens or after treatment with ado-trastuzumab emtansine (T-DM1).[11][13]
-
Treatment Arms:
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and health-related quality of life.[11][13]
Key Clinical Trial Results
| Endpoint | SYD985 | Physician's Choice | Hazard Ratio (95% CI) | p-value |
| Median PFS | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Median OS | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |
Data from the TULIP Phase III trial.[13][14]
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
1. Materials:
-
HER2-expressing and non-expressing cancer cell lines
-
Complete cell culture medium
-
SYD985 and comparator ADCs
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of SYD985 and comparator ADCs in complete medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.[15]
Protocol 2: Co-culture Bystander Effect Assay
1. Materials:
-
HER2-positive (Ag+) cell line
-
HER2-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
SYD985
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
2. Procedure:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only Ag- cells.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of SYD985.
-
Incubate the plate for 96-144 hours.
-
Measure the fluorescence of the GFP-expressing Ag- cells.
-
Normalize the fluorescence signal to untreated co-culture wells to determine the percentage of viable bystander cells.[16]
Protocol 3: In Vivo Xenograft Efficacy Study
1. Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
HER2-positive cancer cells (e.g., BT-474) or patient-derived tumor tissue
-
SYD985, vehicle control, and comparator ADCs
-
Calipers for tumor measurement
2. Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.[17]
-
Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups.
-
Administer SYD985, vehicle, or comparator ADC intravenously at the desired dose and schedule.[5]
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Protocol 4: Immunohistochemistry for HER2 Expression
1. Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene or xylene substitute
-
Graded alcohols
-
Antigen retrieval solution
-
Validated anti-HER2 primary antibody (e.g., clone 4B5)[18]
-
Polymer-based detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinize and rehydrate tissue sections.[18]
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-HER2 antibody.[18]
-
Apply the detection system.
-
Develop with DAB chromogen.
-
Counterstain with hematoxylin.[18]
-
Dehydrate, clear, and mount the slides.
-
A qualified pathologist should score the slides based on established guidelines (e.g., ASCO/CAP).[6][19]
Protocol 5: Flow Cytometry for Cell Cycle Analysis
1. Materials:
-
Treated and untreated cancer cells
-
Propidium iodide (PI) staining solution with RNase
-
Flow cytometer
2. Procedure:
-
Harvest and fix cells (e.g., with cold 70% ethanol).[20]
-
Wash the fixed cells and resuspend in PI staining solution.[20]
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.[21]
-
Use the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]
Protocol 6: Western Blot for DNA Damage Markers
1. Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against DNA damage markers (e.g., γH2AX, cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
2. Procedure:
-
Prepare cell lysates and determine protein concentration.[22]
-
Separate proteins by SDS-PAGE and transfer to a membrane.[23]
-
Block the membrane to prevent non-specific antibody binding.[23]
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analyze the band intensities to determine the relative levels of DNA damage markers.
References
- 1. Evaluation of HER2 immunohistochemistry expression in non-standard solid tumors from a Single-Institution Prospective Cohort [explorationpub.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. benchchem.com [benchchem.com]
- 19. Immunohistochemistry for Semi-Quantitative HER2 [marshfieldlabs.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. bio-rad.com [bio-rad.com]
- 23. bosterbio.com [bosterbio.com]
Application Notes and Protocols: SYD985 (Trastuzumab Duocarmazine) in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) designed for targeted therapy of HER2-expressing cancers. It comprises the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker. This design allows for the specific delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity. Furthermore, the released duocarmycin is membrane-permeable, enabling a "bystander effect" where it can eliminate neighboring HER2-negative tumor cells.[1][2]
These application notes provide a summary of preclinical and clinical findings on SYD985, with a focus on its use in combination with other cancer therapies. Detailed protocols for key experimental assays are also provided to facilitate further research and development.
SYD985 in Combination with PARP Inhibitors
The DNA-damaging mechanism of SYD985's payload provides a strong rationale for combination with agents that inhibit DNA repair pathways, such as PARP (Poly (ADP-ribose) polymerase) inhibitors. The concept of synthetic lethality, where the combination of two individually tolerable genetic or therapeutic insults leads to cell death, underpins this strategy.[3] Preclinical studies explored the synergistic anti-tumor effects of combining SYD985 with the PARP inhibitor niraparib.[1][4]
Preclinical Data: SYD985 and Niraparib in Endometrial Cancer
A study utilizing patient-derived xenograft (PDX) models of HER2-expressing endometrial cancer evaluated the efficacy of SYD985 as a monotherapy and in combination with niraparib. The results indicated an additive or synergistic effect with the combination therapy.
| Treatment Group | Complete Response (CR) Rate | Long-Term CR Rate |
| SYD985 Monotherapy | 34% | Not Reported |
| SYD985 + Niraparib | 60% | 40% |
| Data from a mouse clinical trial with 15 HER2-expressing endometrial cancer PDX models.[3] |
Animals treated with the combination of SYD985 and niraparib also showed increased survival compared to those treated with either agent alone.[3]
Clinical Data: Phase I Trial of SYD985 and Niraparib (NCT04235101)
A Phase I clinical trial was initiated to evaluate the safety, pharmacokinetics, and efficacy of SYD985 in combination with niraparib in patients with HER2-expressing locally advanced or metastatic solid tumors.[5][6] The study was designed in two parts: a dose-escalation phase and a dose-expansion phase.[6]
However, the study was prematurely stopped. While the combination treatment was effective in about one-third of the 32 treated patients, no added value was observed with the combination compared to what was known and expected for each of the individual treatments. The overall safety profile was similar to that of the individual agents.[6]
SYD985 as a Monotherapy: Preclinical and Clinical Efficacy
SYD985 has demonstrated significant anti-tumor activity as a monotherapy, particularly in cancers with varying levels of HER2 expression and in tumors resistant to other HER2-targeted therapies like trastuzumab emtansine (T-DM1).
Preclinical In Vitro Cytotoxicity
SYD985 has shown superior potency compared to T-DM1 in cell lines with low to moderate HER2 expression.
| Cell Line HER2 Expression | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference |
| HER2 3+ | 0.024 | 0.088 | ~3.7x more potent |
| HER2 2+ | 0.054 | 1.168 | ~21.6x more potent |
| HER2 1+/0 | 0.072 | 3.035 | ~42.1x more potent |
| Data from in vitro cytotoxicity assays in epithelial ovarian cancer cell lines.[7] |
Clinical Efficacy from the Phase III TULIP Trial (NCT03262935)
The TULIP trial compared SYD985 to physician's choice of therapy in patients with pretreated HER2-positive metastatic breast cancer.
| Endpoint | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Median Overall Survival | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |
| Data from the Phase III TULIP study in pretreated HER2-positive metastatic breast cancer.[2] |
Phase I Dose-Expansion Study: Objective Response Rates
In a Phase I study, SYD985 demonstrated clinical activity in heavily pretreated patients with various HER2-expressing metastatic cancers.
| Cancer Type | Objective Response Rate (ORR) |
| HER2-Positive Breast Cancer | 33% |
| HER2-Low, HR-Positive Breast Cancer | 28% |
| HER2-Low, HR-Negative Breast Cancer | 40% |
| Gastric Cancer | 6% |
| Urothelial Cancer | 25% |
| Endometrial Cancer | 39% |
| Data from the Phase I dose-expansion study of SYD985.[8] |
Signaling Pathways and Experimental Workflows
SYD985 Mechanism of Action and Bystander Effect
Caption: Mechanism of action of SYD985 and its bystander effect.
Synergistic Mechanism of SYD985 and PARP Inhibitors
Caption: Proposed synergistic mechanism of SYD985 and PARP inhibitors.
General Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical evaluation of SYD985 combinations.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SYD985 alone and in combination with another therapeutic agent.
Materials:
-
HER2-expressing cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
SYD985 and combination agent
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of SYD985 and the combination agent in complete growth medium. For combination studies, a matrix of concentrations should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using a non-linear regression model. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI).
HER2 Immunohistochemistry (IHC)
Objective: To assess the HER2 expression levels in tumor tissue from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Primary antibody: Anti-HER2/neu (e.g., clone 4B5)
-
HRP-conjugated secondary antibody
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Microscope
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific binding with a protein block solution.
-
Incubate the sections with the primary anti-HER2 antibody at a predetermined optimal concentration and time.
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Score HER2 expression based on the intensity and completeness of membrane staining according to established guidelines (e.g., ASCO/CAP guidelines).
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of SYD985 in combination with another therapeutic agent.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Patient-derived tumor fragments or cell suspensions
-
SYD985 and combination agent formulated for intravenous or oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant tumor fragments subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, SYD985 monotherapy, combination agent monotherapy, SYD985 + combination agent).
-
Administer the treatments according to the planned schedule and dosage. For example, SYD985 might be administered intravenously once every 3 weeks, while an oral agent like niraparib could be given daily.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined duration or until tumors reach a humane endpoint.
-
At the end of the study, tumors can be excised for further analysis, such as IHC.
-
Analyze the data by comparing tumor growth inhibition between the different treatment groups.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release)
Objective: To determine if SYD985 can mediate ADCC against HER2-positive target cells.
Materials:
-
HER2-positive target cells (e.g., SK-BR-3)
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors as effector cells
-
Sodium Chromate (51Cr)
-
Complete RPMI-1640 medium
-
SYD985
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times to remove excess 51Cr.
-
Plate the labeled target cells in a 96-well V-bottom plate.
-
Add SYD985 at various concentrations to the wells.
-
Add the effector cells (PBMCs) at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with a lysis buffer).
-
Incubate the plate for 4 hours at 37°C, 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Bystander Killing Effect Assay (Co-culture Method)
Objective: To assess the ability of SYD985 to kill neighboring HER2-negative cells.
Materials:
-
HER2-positive cells (e.g., SK-BR-3)
-
HER2-negative cells engineered to express a fluorescent protein (e.g., MDA-MB-468-GFP)
-
SYD985
-
96-well black-walled, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the HER2-positive and HER2-negative-GFP cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of SYD985. Include control wells with untreated co-cultures and HER2-negative-GFP cells treated with SYD985 alone.
-
Incubate for 72-120 hours.
-
Quantify the viability of the HER2-negative-GFP cells by measuring the fluorescence intensity using a plate reader or by imaging and cell counting with a fluorescence microscope.
-
A significant reduction in the viability of the HER2-negative-GFP cells in the co-culture compared to the monoculture control indicates a bystander effect.
Conclusion
SYD985 demonstrates significant promise as a targeted therapy for HER2-expressing cancers, including those with low HER2 expression where other therapies have failed. The rationale for combining SYD985 with DNA repair inhibitors like niraparib is strong based on their complementary mechanisms of action. While preclinical data in endometrial cancer models showed a synergistic effect, the initial Phase I clinical trial in a broader patient population did not demonstrate a significant benefit for the combination over monotherapy. Further research may be warranted to explore this combination in more specific patient populations or with different dosing schedules. The protocols provided herein offer a framework for the continued investigation of SYD985 in combination with other novel cancer therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. byondis.com [byondis.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab duocarmazine in locally advanced and metastatic solid tumours and HER2-expressing breast cancer: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of HER2 Expression in SYD985 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) targeting the Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is composed of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker.[2][3] The trastuzumab component directs the ADC to HER2-expressing tumor cells. Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload and inducing tumor cell death.[2][4] SYD985 has shown significant antitumor activity, even in tumors with low HER2 expression, and has demonstrated efficacy in models resistant to first-generation ADCs like T-DM1.[5][6]
Accurate and reproducible quantification of HER2 expression on the cell surface is critical for preclinical and clinical studies involving SYD985. It aids in patient stratification, understanding the mechanism of action, and exploring potential resistance mechanisms. Flow cytometry is a powerful technique for the quantitative analysis of cell surface proteins like HER2.[7][8] This document provides detailed protocols and application notes for the analysis of HER2 expression using flow cytometry in the context of SYD985 research.
Mechanism of Action and Signaling Pathway
SYD985's mechanism of action begins with the binding of its trastuzumab component to the HER2 receptor on the tumor cell surface. This is followed by the internalization of the ADC-receptor complex.[4] Inside the cell, the cleavable linker is processed, releasing the duocarmycin payload.[9] This potent toxin then alkylates DNA, leading to DNA damage, mitochondrial stress, and ultimately apoptosis.[5][10] A key feature of SYD985 is the membrane-permeable nature of its payload, which can diffuse into neighboring tumor cells, causing a "bystander effect" and killing cancer cells that may not express HER2.[9][10]
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[11][12] Unlike other members of this family, HER2 has no known direct ligand.[11] It is activated through heterodimerization with other ligand-bound EGFR family members or through homodimerization when overexpressed.[11][13] This dimerization leads to the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades. The two major pathways activated by HER2 are the PI3K/Akt pathway, which promotes cell survival and proliferation, and the RAS/MEK/MAPK pathway, which is also involved in cell proliferation and differentiation.[11][13][14]
References
- 1. breastcancer.org [breastcancer.org]
- 2. byondis.com [byondis.com]
- 3. byondis.com [byondis.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Validation of a quantitative flow cytometer assay for monitoring HER-2/neu expression level in cell-based cancer immunotherapy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: SYD985 Dose-Response in HER2+ Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing cancers.[1][2] It consists of the monoclonal antibody trastuzumab, which targets the HER2 receptor, linked to a potent DNA-alkylating agent, duocarmycin, via a cleavable linker.[1] This design allows for targeted delivery of the cytotoxic payload to tumor cells overexpressing HER2. Upon binding to the HER2 receptor, SYD985 is internalized by the cancer cell.[3][4] Inside the cell, the linker is cleaved, releasing the active duocarmycin payload, which then alkylates DNA, leading to DNA damage and ultimately cell death.[2][4] A key feature of SYD985 is its ability to induce a "bystander effect," where the cell-permeable payload can kill neighboring tumor cells that may have lower or no HER2 expression.[1][5]
These application notes provide a summary of the dose-response characteristics of SYD985 in various HER2-positive (HER2+) cell lines and a detailed protocol for determining its in vitro cytotoxicity.
Data Presentation: In Vitro Cytotoxicity of SYD985
The following table summarizes the 50% inhibitory concentration (IC50) values of SYD985 in a panel of HER2+ cancer cell lines with varying levels of HER2 expression (3+, 2+, and 1+). For comparison, data for T-DM1 (trastuzumab emtansine), another HER2-targeting ADC, are also included where available.
| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |
| SARARK-6 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [6] |
| SARARK-9 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) | [6] |
| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [6] |
| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) | [6] |
| BT-474c | Breast Carcinoma | 3+ | 0.06 / 0.13 | Not Specified | [7] |
| SK-BR-3 | Breast Carcinoma | 3+ | 0.22 nM | Not Specified | [7] |
| SK-OV-3 | Ovarian Adenocarcinoma | 3+ | 0.44 nM | Not Specified | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. It is recommended to establish dose-response curves in your specific cell line of interest.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of SYD985.
Caption: Mechanism of action of SYD985.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol details the steps to determine the dose-response curve and IC50 value of SYD985 in HER2+ cancer cell lines using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
HER2+ cancer cell lines (e.g., SK-BR-3, BT-474, AU565)
-
Complete cell culture medium (specific to the cell line)
-
SYD985 (Trastuzumab duocarmazine)
-
Sterile, tissue culture-treated 96-well plates (clear bottom, white walls for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow:
Caption: Workflow for determining SYD985 cytotoxicity.
Procedure:
-
Cell Seeding:
-
Harvest and count the desired HER2+ cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of SYD985 in an appropriate solvent (e.g., sterile PBS).
-
Perform a serial dilution of the SYD985 stock solution to create a range of concentrations to be tested (e.g., 10-fold or 2-fold dilutions). It is recommended to use a wide range initially to capture the full dose-response curve.
-
Remove the medium from the wells (or add drug directly to the existing medium, adjusting the final volume and concentration accordingly).
-
Add 100 µL of the diluted SYD985 solutions to the respective wells. Include vehicle control wells (cells treated with the same concentration of the solvent used to dissolve SYD985). Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for each cell line.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence signal from the background control wells (medium only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the SYD985 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Conclusion
SYD985 demonstrates potent and specific cytotoxicity against HER2-expressing cancer cell lines. Its efficacy, particularly in cell lines with low to moderate HER2 expression, and its bystander killing effect, highlight its potential as a promising therapeutic agent. The provided protocol offers a standardized method for researchers to evaluate the dose-response of SYD985 in their own in vitro models.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for Evaluating SYD985-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) designed to target HER2-positive solid tumors. Its potent cytotoxic payload, a duocarmycin derivative (seco-DUBA), induces cell death through a distinct mechanism of action: DNA alkylation. This document provides detailed application notes and experimental protocols for the evaluation of DNA damage induced by SYD985, offering researchers the necessary tools to investigate its pharmacodynamics and mechanism of action.
The payload of SYD985, seco-DUBA, is a DNA alkylating agent that binds to the minor groove of DNA, leading to irreversible alkylation of adenine bases.[1][2] This action results in the formation of DNA adducts, causing distortion of the DNA helix and leading to DNA strand breaks.[1][2] Ultimately, this damage triggers cellular stress responses, cell cycle arrest, and apoptosis.[2][3] The evaluation of this DNA damage is critical for understanding the efficacy and mechanism of SYD985.
Key Techniques for Evaluating SYD985-Induced DNA Damage
Two primary assays are recommended for the characterization and quantification of SYD985-induced DNA damage:
-
γH2AX Immunofluorescence Assay: This assay specifically detects DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) serves as a sensitive and specific biomarker for DSBs.[3]
-
Comet Assay (Single-Cell Gel Electrophoresis): This is a versatile method for detecting a broad range of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites, in individual cells.[4][5]
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols. Due to the limited availability of specific quantitative data for SYD985 in publicly accessible literature, the values presented below are for illustrative purposes and should be replaced with experimentally derived data.
Table 1: Quantification of SYD985-Induced DNA Double-Strand Breaks using γH2AX Assay
| Treatment Group | Concentration (ng/mL) | Incubation Time (hours) | Average γH2AX Foci per Cell (Mean ± SD) | Percentage of γH2AX Positive Cells (%) |
| Untreated Control | 0 | 24 | 1.5 ± 0.5 | 5 |
| SYD985 | 10 | 24 | 15.2 ± 3.1 | 65 |
| SYD985 | 50 | 24 | 35.8 ± 5.7 | 92 |
| SYD985 | 100 | 24 | 58.3 ± 8.2 | 98 |
| Positive Control (Etoposide, 10 µM) | N/A | 2 | 45.1 ± 6.5 | 95 |
Table 2: Quantification of SYD985-Induced DNA Damage using Alkaline Comet Assay
| Treatment Group | Concentration (ng/mL) | Incubation Time (hours) | Olive Tail Moment (Mean ± SD) | Percentage of DNA in Tail (Mean ± SD) |
| Untreated Control | 0 | 4 | 2.1 ± 0.8 | 3.5 ± 1.2 |
| SYD985 | 10 | 4 | 18.5 ± 4.2 | 25.7 ± 5.8 |
| SYD985 | 50 | 4 | 42.3 ± 7.9 | 58.1 ± 10.4 |
| SYD985 | 100 | 4 | 65.7 ± 11.3 | 75.3 ± 12.9 |
| Positive Control (H₂O₂, 100 µM) | N/A | 1 | 70.2 ± 12.1 | 80.1 ± 14.3 |
Experimental Protocols
Protocol 1: γH2AX Immunofluorescence Assay for Detection of DNA Double-Strand Breaks
This protocol details the immunofluorescent staining of γH2AX foci in cells treated with SYD985.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements
-
SYD985
-
Positive control (e.g., Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin [BSA] in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Secondary antibody: Fluorochrome-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of SYD985 for the desired time points. Include untreated and positive controls.
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 100 cells should be scored per condition.
Protocol 2: Alkaline Comet Assay for Detection of DNA Strand Breaks
This protocol describes the alkaline single-cell gel electrophoresis (Comet) assay to detect DNA single- and double-strand breaks.
Materials:
-
HER2-positive cancer cell line
-
Cell culture medium and supplements
-
SYD985
-
Positive control (e.g., H₂O₂)
-
Ca²⁺ and Mg²⁺ free PBS
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet slides or pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or Propidium Iodide)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat cells with SYD985 for the desired duration. Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMPA on the slides and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C. Pipette 75 µL of this mixture onto the NMPA layer, spread evenly, and allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and wash them three times for 5 minutes each with neutralization buffer.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50 comets per slide using a validated image analysis software to determine parameters such as Olive tail moment and percentage of DNA in the tail.[4]
Visualizations
SYD985 Mechanism of Action and DNA Damage Induction Workflow
Caption: Workflow of SYD985-induced DNA damage.
DNA Damage Response Pathway to Alkylating Agents
Caption: DNA damage response signaling pathway.
Experimental Workflow for Evaluating SYD985-Induced DNA Damage
Caption: Workflow for DNA damage evaluation.
References
- 1. europeanreview.org [europeanreview.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of SYD985 (Trastuzumab Duocarmazine) in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SYD985, also known as [vic-]trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing cancers.[1][2][3] It comprises the HER2-targeting monoclonal antibody trastuzumab, a cleavable linker, and the potent DNA-alkylating agent duocarmycin.[1][2][4] This design allows for targeted delivery of the cytotoxic payload to tumor cells, leading to their destruction. Preclinical studies have highlighted the efficacy of SYD985, particularly in tumors with low or heterogeneous HER2 expression, a setting where many existing therapies show limited activity.[2][3] Furthermore, the membrane-permeable nature of the released duocarmycin enables a potent "bystander effect," whereby neighboring HER2-negative tumor cells are also eliminated.
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems than traditional 2D cell cultures. They better mimic the complex microenvironment of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and proliferative heterogeneity. Consequently, 3D spheroids can offer a more predictive assessment of in vivo drug efficacy and resistance.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of SYD985 in 3D tumor spheroid models, tailored for researchers in oncology and drug development.
Mechanism of Action of SYD985
The mechanism of SYD985 involves a multi-step process designed for targeted tumor cell killing while minimizing systemic toxicity.
Data Presentation
While specific quantitative data for SYD985 in 3D spheroid models is emerging, extensive data from 2D cell line studies provide a strong basis for expected outcomes. The following tables summarize the reported in vitro cytotoxicity of SYD985 in comparison to T-DM1 (ado-trastuzumab emtansine) across various HER2 expression levels. It is anticipated that while the absolute IC50 values may be higher in 3D models due to penetration barriers and altered cell proliferation rates, the trend of increased potency of SYD985, especially in HER2-low models, will be maintained.
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Cell Lines with High HER2 Expression (HER2 3+)
| Cell Line | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ Carcinosarcoma | 0.013 | 0.096 | ~7.4x more potent | [5] |
| HER2/neu 3+ Epithelial Ovarian Cancer | 0.024 | 0.088 | ~3.7x more potent | [6] |
Table 2: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Cell Lines with Low to Moderate HER2 Expression (HER2 0/1+/2+)
| Cell Line | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 0/1+ Carcinosarcoma | 0.060 | 3.221 | ~53.7x more potent | [5] |
| HER2/neu 2+ Epithelial Ovarian Cancer | 0.054 | 1.168 | ~21.6x more potent | [6] |
| HER2/neu 1+/0 Epithelial Ovarian Cancer | 0.072 | 3.035 | ~42.2x more potent | [6] |
Experimental Protocols
The following protocols are designed to assess the efficacy of SYD985 in 3D tumor spheroid models.
Protocol 1: Monoculture 3D Tumor Spheroid Formation and Cytotoxicity Assay
This protocol details the generation of tumor spheroids from a single cell line and the subsequent assessment of SYD985-induced cytotoxicity.
Materials:
-
HER2-expressing cancer cell lines (e.g., BT-474 for HER2-high, MCF-7 for HER2-low)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
SYD985 (Trastuzumab Duocarmazine)
-
Phosphate-buffered saline (PBS)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and resuspend cells in complete medium to a concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
-
-
SYD985 Treatment:
-
Prepare serial dilutions of SYD985 in complete medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the SYD985 dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the treated spheroids for 7-14 days. The incubation time may need to be optimized depending on the cell line and experimental goals.
-
-
Viability Assessment:
-
Equilibrate the plate and the 3D cell viability reagent to room temperature.
-
Add 100 µL of the viability reagent to each well.
-
Mix thoroughly by pipetting or shaking on a plate shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to lyse the spheroids and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Co-culture 3D Tumor Spheroid Model for Bystander Effect Assessment
This protocol is designed to evaluate the bystander killing effect of SYD985 in a co-culture model of HER2-positive and HER2-negative cells.
References
- 1. adcreview.com [adcreview.com]
- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asco.org [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming T-DM1 Resistance with SYD985 (Trastuzumab Duocarmazine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of SYD985 to overcome resistance to T-DM1.
Frequently Asked Questions (FAQs)
Q1: What is SYD985 and how does it differ from T-DM1?
SYD985, also known as [vic-]trastuzumab duocarmazine, is a second-generation antibody-drug conjugate (ADC) designed to target HER2-expressing cancer cells.[1][2] Like T-DM1 (ado-trastuzumab emtansine), SYD985 utilizes the trastuzumab antibody to bind to the HER2 receptor.[3] However, key differences in their design contribute to SYD985's ability to overcome T-DM1 resistance:
-
Payload: SYD985 carries a potent DNA-alkylating agent, duocarmycin, whereas T-DM1 uses the microtubule inhibitor, DM1.[4]
-
Linker: SYD985 employs a cleavable linker, allowing the duocarmycin payload to be released and diffuse into neighboring tumor cells, creating a "bystander effect."[4][5] In contrast, T-DM1 has a non-cleavable linker, meaning the payload is primarily released inside the targeted cancer cell upon lysosomal degradation.[6]
-
Bystander Killing Effect: The membrane-permeable nature of SYD985's payload, once cleaved, enables it to kill adjacent tumor cells, including those with low or no HER2 expression.[5][7] This is a significant advantage in heterogeneous tumors where HER2 expression may vary.
Q2: What are the primary mechanisms of resistance to T-DM1?
Preclinical studies have identified several key mechanisms that contribute to acquired resistance to T-DM1:[6]
-
HER2 Downregulation: A reduction in the number of HER2 receptors on the cancer cell surface limits the binding and internalization of T-DM1, thereby reducing its efficacy.[8][9][10]
-
Impaired Lysosomal Function: T-DM1 relies on lysosomal degradation to release its DM1 payload.[6] Alterations in lysosomal pH and proteolytic activity can hinder this process, leading to reduced cytotoxicity.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the DM1 payload out of the cancer cell, reducing its intracellular concentration and effectiveness.[9][11][12]
Q3: How does SYD985 overcome these T-DM1 resistance mechanisms?
SYD985's unique design allows it to circumvent the common mechanisms of T-DM1 resistance:
-
Efficacy in Low HER2-Expressing Cells: Due to its potent payload and bystander effect, SYD985 can effectively kill tumor cells even with reduced HER2 expression, a common resistance mechanism to T-DM1.[4][7]
-
Bypassing Lysosomal Dependence for Bystander Killing: While SYD985 is also processed through the lysosomal pathway, its cleavable linker and membrane-permeable payload enable a bystander effect that is not solely dependent on the lysosomal function of the target cell.[4][5] The released payload can diffuse to and kill adjacent cells.
-
Different Payload Circumvents DM1-Specific Efflux: The duocarmycin payload of SYD985 has a different structure and mechanism of action compared to DM1. This makes it less susceptible to efflux by the same pumps that may confer resistance to T-DM1.
Q4: What clinical evidence supports the use of SYD985 in T-DM1-resistant breast cancer?
The Phase III TULIP clinical trial evaluated the efficacy and safety of SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer who had progressed on at least two prior HER2-targeting regimens or on T-DM1.[1][2][13]
-
Primary Endpoint: The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with SYD985 compared to physician's choice of therapy.[2][13][14]
-
Overall Survival: Final results showed a trend towards numerically prolonged overall survival (OS) in the SYD985 arm, although this was not statistically significant.[14]
Troubleshooting Guides
Problem 1: Inconsistent or lack of T-DM1 resistance in newly generated cell lines.
Possible Cause & Solution
-
Insufficient Drug Selection Pressure:
-
Troubleshooting Step: Gradually increase the concentration of T-DM1 in a stepwise manner. Start with a concentration around the IC20 and incrementally increase it as cells develop tolerance.[15] Continuous exposure over several months is often necessary.[11]
-
Example Protocol: Begin with a low dose of T-DM1 (e.g., 10 ng/mL) and increase the concentration by 1.5-2 fold every 2-4 weeks as the cells recover and resume proliferation. The final concentration may need to reach 1 µg/mL or higher.[11]
-
-
Clonal Heterogeneity:
-
Troubleshooting Step: After establishing a resistant population, perform single-cell cloning by limiting dilution to isolate and expand highly resistant clones. This will ensure a more homogenous and stable resistant phenotype.
-
-
Instability of Resistance:
-
Troubleshooting Step: Maintain a low dose of T-DM1 in the culture medium of the resistant cells to ensure the stability of the resistant phenotype, especially if the resistance is mediated by mechanisms that are reversible.
-
Problem 2: Difficulty confirming the mechanism of T-DM1 resistance in your cell line.
Possible Cause & Solution
-
HER2 Downregulation Not Detected:
-
Troubleshooting Step: Use multiple methods to assess HER2 expression.
-
Western Blot: Compare total HER2 protein levels between parental and resistant cells.
-
Flow Cytometry: Quantify surface HER2 expression, as this is most relevant for T-DM1 binding. A decrease in mean fluorescence intensity would indicate downregulation.[8]
-
RT-qPCR: Analyze HER2 mRNA levels to determine if the downregulation occurs at the transcriptional level.[15]
-
-
-
No Apparent Defect in Lysosomal Function:
-
Troubleshooting Step: Employ specific assays to probe different aspects of lysosomal function.
-
Lysosomal pH: Use a ratiometric pH-sensitive dye (e.g., LysoSensor™) to measure the pH of lysosomes. An increase in pH in resistant cells could indicate impaired function.
-
Lysosomal Staining: Use LysoTracker dyes to assess the number and morphology of lysosomes.[16][17][18][19][20] An altered staining pattern may suggest lysosomal dysfunction.
-
Cathepsin Activity: Measure the activity of lysosomal proteases like cathepsin B, which are crucial for cleaving some ADC linkers.
-
-
-
Drug Efflux Pump Activity Unchanged:
-
Troubleshooting Step: Use a functional assay to measure efflux pump activity.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a substrate for efflux pumps like MDR1.[21][22][23] Increased efflux of this dye in resistant cells, as measured by flow cytometry, indicates enhanced pump activity.[24]
-
Inhibitor Studies: Treat resistant cells with known efflux pump inhibitors (e.g., verapamil or cyclosporin A) to see if sensitivity to T-DM1 is restored.[15]
-
-
Problem 3: SYD985 shows lower than expected efficacy in T-DM1 resistant models.
Possible Cause & Solution
-
Extremely Low or Absent HER2 Expression:
-
Troubleshooting Step: While SYD985 is effective in low HER2-expressing models, a complete loss of HER2 will abolish its targeting ability. Confirm the presence of at least low levels of HER2 expression using sensitive techniques like flow cytometry or immunohistochemistry.
-
-
Suboptimal Assay Conditions for Bystander Effect:
-
Troubleshooting Step: Ensure your in vitro assay allows for the bystander effect to be observed.
-
Co-culture experiments: Mix HER2-positive and HER2-negative cells and treat with SYD985. A significant reduction in the HER2-negative population would confirm a bystander effect.[5]
-
3D Culture Models: Spheroid or organoid cultures can better recapitulate the tumor microenvironment and may be more suitable for observing the bystander effect compared to 2D monolayers.
-
-
-
Incorrect Drug Concentration or Exposure Time:
-
Troubleshooting Step: Perform a dose-response curve with a wide range of SYD985 concentrations and vary the exposure time. The potency of SYD985 may differ significantly from T-DM1, requiring different experimental parameters.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of T-DM1 and SYD985 in T-DM1 Resistant Models
| Cell Line/Model | Resistance Mechanism | T-DM1 IC50 (Parental) | T-DM1 IC50 (Resistant) | SYD985 IC50 (Resistant) | Fold Resistance to T-DM1 | Reference |
| MDA-MB-361 TR | Decreased HER2, Altered Tubulin | ~0.05 nM | ~0.25 nM | Not specified | 5-fold | [15] |
| MDA-MB-361 TCR | Decreased HER2, Altered Tubulin | ~0.05 nM | ~0.40 nM | Not specified | 8-fold | [15] |
| PDX118-R200 | Upregulation of efflux pumps | ~10 ng/mL | >1000 ng/mL | ~10 ng/mL | >100-fold | [25] |
| PDX118-R44 | HER2 downregulation | ~10 ng/mL | ~200 ng/mL | ~10 ng/mL | ~20-fold | [25] |
| PDX510-R55 | Impaired lysosomal function | ~5 ng/mL | ~100 ng/mL | ~5 ng/mL | ~20-fold | [25] |
Table 2: Key Clinical Data from the Phase III TULIP Trial (SYD985 in pre-treated HER2+ mBC)
| Parameter | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value | Reference |
| Progression-Free Survival (PFS) - Central Review | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 | [3][14] |
| Progression-Free Survival (PFS) - Investigator Assessed | 6.9 months | 4.6 months | 0.60 (0.47-0.77) | <0.001 | [3] |
| Overall Survival (OS) - Final Analysis | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 | [14] |
| Objective Response Rate (ORR) | 27.8% | 29.5% | Not Applicable | Not Significant | [3] |
Experimental Protocols
Protocol 1: Generation of T-DM1 Resistant Cell Lines
-
Cell Seeding: Plate HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3, MDA-MB-361) at a low density in their recommended growth medium.
-
Initial T-DM1 Exposure: Treat the cells with a starting concentration of T-DM1 equivalent to the IC20-IC50 for the parental cell line.
-
Continuous Culture and Dose Escalation: Maintain the cells in culture with continuous T-DM1 exposure. As the cells adapt and resume proliferation, gradually increase the T-DM1 concentration in a stepwise manner (e.g., 1.5 to 2-fold increments). This process may take several months.[11][15]
-
Confirmation of Resistance: Periodically assess the sensitivity of the cell population to T-DM1 using a cell viability assay (e.g., MTT or Crystal Violet) and compare the IC50 value to that of the parental cells. A significant increase in IC50 (e.g., >5-fold) indicates the development of resistance.[15]
-
Clonal Selection (Optional but Recommended): Once a resistant population is established, perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones for further characterization.
Protocol 2: Assessment of Drug Efflux Pump Activity using Rhodamine 123
-
Cell Preparation: Harvest parental and T-DM1 resistant cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL and incubate at 37°C for 30 minutes in the dark.
-
Efflux Phase: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed, dye-free medium. Incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in both parental and resistant cells using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).[22]
-
Data Interpretation: A lower mean fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux activity. As a control, include a condition where a known efflux pump inhibitor (e.g., verapamil) is added during the efflux phase.
Visualizations
Caption: Mechanism of T-DM1 action and pathways of resistance.
Caption: Mechanism of SYD985 and its bystander effect.
Caption: Workflow for developing and testing T-DM1 resistant models.
References
- 1. byondis.com [byondis.com]
- 2. Byondis Announces Positive Topline Results of Pivotal Phase III TULIP® Study in Patients With HER2-Positive Unresectable Locally Advanced or Metastatic Breast Cancer [prnewswire.com]
- 3. SYD985 vs. Physician's Choice in Participants With HER2-positive Locally Advanced or Metastatic Breast Cancer [clin.larvol.com]
- 4. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Loss of HER2 and decreased T-DM1 efficacy in HER2 positive advanced breast cancer treated with dual HER2 blockade: the SePHER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
- 14. onclive.com [onclive.com]
- 15. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LysoTracker | AAT Bioquest [aatbio.com]
- 17. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 21. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 22. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
SYD985 poor stability in mouse plasma carboxylesterase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antibody-drug conjugate (ADC) SYD985. The information focuses on addressing the known issue of its poor stability in mouse plasma due to carboxylesterase activity.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance and low exposure of SYD985 in our mouse xenograft models. What could be the cause?
A1: The primary cause of rapid clearance and low exposure of SYD985 in mice is the poor stability of the ADC in mouse plasma.[1][2][3] This instability is due to the presence of a specific mouse carboxylesterase, CES1c, which is absent in human and cynomolgus monkey plasma.[2][4][5][6] This enzyme prematurely cleaves the valine-citrulline linker of SYD985, leading to the release of its cytotoxic payload, seco-DUBA, in the systemic circulation before it reaches the tumor cells.[2][4]
Q2: How does the stability of SYD985 in mouse plasma compare to other species?
A2: SYD985 is significantly less stable in mouse and rat plasma compared to human and cynomolgus monkey plasma.[2][3] This species-specific difference is critical for the preclinical evaluation of SYD985, as data from mouse models may not accurately predict the pharmacokinetic (PK) profile in humans.[4][5]
Q3: What is the mechanism of action of SYD985?
A3: SYD985 is a HER2-targeting antibody-drug conjugate. The trastuzumab antibody component of SYD985 binds to the HER2 receptor on tumor cells, leading to the internalization of the ADC.[1][7] Inside the cell, within the lysosomes, the linker is cleaved by proteases like cathepsin B, releasing the duocarmycin-based payload, seco-DUBA.[1][7] The active payload then alkylates DNA, causing cell death.[7][8] SYD985 can also induce a "bystander effect," where the released payload can kill neighboring HER2-negative tumor cells.[8][9]
Q4: Are there alternative mouse models that can provide more clinically relevant data for SYD985?
A4: Yes, to address the issue of poor stability in wild-type mice, researchers have developed carboxylesterase 1c knockout (Ces1c-/-) mice.[4][5][6] These mice lack the enzyme responsible for the premature cleavage of the SYD985 linker. In Ces1c-/- mice, SYD985 exhibits a more stable pharmacokinetic profile, similar to that observed in monkeys and humans, leading to enhanced efficacy in patient-derived xenograft (PDX) models.[4][5] Using these knockout mice can provide a more accurate prediction of the clinical efficacy of SYD985.[4]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected efficacy of SYD985 in mouse studies.
Possible Cause: Premature cleavage of the linker-drug in mouse plasma by carboxylesterase 1c (CES1c), leading to reduced delivery of the intact ADC to the tumor site.[2][4][5]
Troubleshooting Steps:
-
Confirm Plasma Stability: Conduct an in vitro plasma stability assay to determine the rate of SYD985 degradation in the mouse plasma being used in your studies. Compare this to the stability in human or monkey plasma.
-
Quantify Intact ADC: When analyzing pharmacokinetic data, ensure you are quantifying the concentration of the intact, conjugated SYD985, not just the total antibody.[10] A significant difference between total antibody and intact ADC levels over time is indicative of linker instability.
-
Consider an Alternative Mouse Model: For pivotal efficacy studies, it is highly recommended to use Ces1c knockout (Ces1c-/-) SCID mice.[4][5] This will minimize the impact of carboxylesterase-mediated cleavage and provide a more human-relevant assessment of SYD985's therapeutic potential.
-
Inhibitor Co-administration (for exploratory studies): In some instances, co-administration of a broad-spectrum carboxylesterase inhibitor has been used to transiently increase the stability of susceptible ADCs in wild-type mice. However, this approach has limitations and the use of Ces1c-/- mice is preferred for more definitive studies.
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of SYD985
| Species | Plasma Stability | Key Enzyme(s) Involved | Reference |
| Mouse | Poor | Carboxylesterase 1c (CES1c) | [2][3][5][6] |
| Rat | Poor | Carboxylesterase 1c (CES1c) | [2][6] |
| Cynomolgus Monkey | High | - | [2][3][6] |
| Human | High | - | [2][3][6][11][12] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assessment of SYD985
Objective: To determine the stability of SYD985 in plasma from different species.
Materials:
-
SYD985
-
Pooled K2-EDTA plasma from mouse, rat, cynomolgus monkey, and human
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantifying intact ADC (e.g., ELISA, LC-MS)
Procedure:
-
Spike SYD985 into aliquots of plasma from each species to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, and 96 hours), collect an aliquot from each sample.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis.
-
Quantify the concentration of intact SYD985 in each sample using a validated analytical method.
-
Plot the concentration of intact SYD985 as a function of time for each species to determine the stability profile.
Visualizations
Caption: Mechanism of action of SYD985 in a HER2-positive tumor cell.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SYD985 Dosage in Preclinical Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SYD985 (trastuzumab duocarmazine) in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SYD985?
A1: SYD985 is an antibody-drug conjugate (ADC) that targets the HER2 receptor.[1][2][3] It consists of the monoclonal antibody trastuzumab linked to a potent cytotoxic agent, a duocarmycin analog, via a cleavable linker.[2][4][5] Upon binding to the HER2 receptor on tumor cells, SYD985 is internalized.[6] Inside the cell, the linker is cleaved, releasing the active drug which then binds to the minor groove of DNA and causes irreversible alkylation, leading to tumor cell death.[5][6] A key feature of SYD985 is its ability to induce a "bystander effect," where the released cytotoxic payload can diffuse out of the target cell and kill neighboring tumor cells that may not express HER2.[7][8]
Q2: What are the recommended starting doses for SYD985 in preclinical mouse models?
A2: Based on published preclinical studies, effective doses of SYD985 in mouse xenograft models typically range from 1 mg/kg to 10 mg/kg administered as a single intravenous injection.[3][9] The optimal dose will depend on the specific tumor model, its level of HER2 expression, and the experimental endpoint. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific model.
Q3: How does the HER2 expression level of the tumor model affect the optimal dosage of SYD985?
A3: SYD985 has demonstrated significant antitumor activity in preclinical models with high (HER2 3+), intermediate (HER2 2+), and low (HER2 1+) HER2 expression.[1][3][10] Notably, SYD985 is reported to be more potent than T-DM1 in tumors with low or heterogeneous HER2 expression, likely due to its bystander killing effect.[1][3] For HER2-low models, higher doses within the therapeutic range may be required to achieve a robust anti-tumor response.
Q4: What is the "bystander effect" of SYD985 and how does it influence experimental design?
A4: The bystander effect refers to the ability of the active payload of SYD985, released from a HER2-positive cell, to kill adjacent tumor cells, regardless of their HER2 expression status.[7] This is a critical feature, especially in tumors with heterogeneous HER2 expression. When designing experiments, consider including analyses that can assess this effect, such as co-culture models of HER2-positive and HER2-negative cells or immunohistochemical analysis of tumor tissue to observe effects on the tumor microenvironment.
Q5: Are there any known issues with SYD985 stability in mouse models?
A5: Yes, SYD985 has been shown to have poor stability in mouse plasma.[11][12] This is due to a mouse-specific carboxylesterase, CES1c, which is not present in humans or cynomolgus monkeys.[13] This instability can lead to an underestimation of SYD985's antitumor activity in mouse models compared to its potential efficacy in humans.[13] Researchers should be aware of this limitation when interpreting efficacy data from murine studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Sub-optimal dosage. | Conduct a dose-escalation study to determine the optimal dose for your specific tumor model. |
| Low or heterogeneous HER2 expression in the tumor model. | Confirm HER2 expression levels in your tumor model using immunohistochemistry (IHC) or other validated methods. Consider using a higher dose of SYD985. | |
| Poor stability of SYD985 in mouse plasma. | Acknowledge this inherent limitation of mouse models. Focus on relative efficacy compared to control groups within the same study. | |
| Excessive Toxicity (e.g., significant body weight loss) | Dosage is too high. | Reduce the dose of SYD985. Monitor animal health closely, including daily body weight measurements. |
| Off-target toxicity. | While SYD985 is targeted, some off-target effects can occur. Consider reducing the dose or changing the dosing schedule. | |
| Inconsistent Results Between Experiments | Variability in tumor implantation and growth. | Ensure consistent tumor cell numbers and implantation techniques. Randomize animals into treatment groups when tumors reach a consistent size. |
| Inconsistent drug preparation and administration. | Prepare SYD985 solutions fresh for each experiment and ensure accurate intravenous administration. |
Quantitative Data from Preclinical Studies
Table 1: Summary of SYD985 Efficacy in Various Preclinical Mouse Models
| Tumor Model | HER2 Status | SYD985 Dose (mg/kg) | Dosing Schedule | Key Outcomes | Reference |
| BT-474 Xenograft | 3+ | 5 | Single IV injection | 7 out of 8 mice showed complete tumor remission. | [3] |
| MAXF1162 PDX | 3+ | 5 | Single IV injection | Dose-dependent tumor growth inhibition. | [3] |
| HBCx-34 PDX | 2+ | 3, 10 | Single IV injection | Complete response in 1/8 mice at 3 mg/kg and 4/8 mice at 10 mg/kg. | [3] |
| MAXF 449 PDX | 1+ | 0.3, 1, 3 | Single IV injection | 1 and 3 mg/kg showed similar efficacy to 30 mg/kg T-DM1. | [3] |
| MAXF-MX1 PDX | 1+ | 1, 3 | Single IV injection | Complete response in 4/6 mice at 1 mg/kg and all mice at 3 mg/kg. | [3] |
| HBCx-10 PDX | 1+ | 1, 3 | Single IV injection | Complete response in 4/7 mice at 1 mg/kg and all mice at 3 mg/kg. | [3] |
| SARARK-6 Xenograft (Uterine Carcinosarcoma) | 3+ | 3, 10 | Single IV injection | Significant tumor growth inhibition and survival advantage compared to T-DM1. 100% of mice treated with 10 mg/kg were disease-free at 90 days. | [9] |
| OVA10 Xenograft (Ovarian Carcinoma) | 3+ | 3, 10 | Single IV injection | Significant tumor growth inhibition. 40% of mice treated with 10 mg/kg had complete tumor regression. | [14] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant tumor fragments from a HER2-expressing PDX model into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (length x width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, SYD985 at different doses).
-
Drug Preparation and Administration: Reconstitute SYD985 in the appropriate vehicle. Administer the drug as a single intravenous (IV) injection into the tail vein.
-
Endpoint Measurement:
-
Tumor Growth: Continue to measure tumor volume twice weekly.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Monitor survival and euthanize animals when tumors reach a humane endpoint or at the end of the study.
-
-
Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis to compare treatment groups.
Visualizations
Caption: Mechanism of action of SYD985.
Caption: A typical experimental workflow for a SYD985 dose-finding study.
Caption: A troubleshooting decision tree for SYD985 preclinical experiments.
References
- 1. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. adcreview.com [adcreview.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Byondis ESMO Late-Breaking Presentation Confirms ADC [Vic-] Trastuzumab Duocarmazine (SYD985) Superior to Physician's Choice in Pre-treated Locally Advanced or Metastatic HER2-Positive Breast Cancer [prnewswire.com]
- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
SYD985 Conjugation and Purification Technical Support Center
Welcome to the technical support center for SYD985 (trastuzumab duocarmazine). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation and purification of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for SYD985 and why is it important?
A1: The optimal average DAR for SYD985 is approximately 2.8.[1] This is achieved through a controlled conjugation process followed by a purification step to enrich for specific DAR species. The DAR is a critical quality attribute for any ADC as it directly impacts both efficacy and safety. While a higher DAR can lead to increased potency, it can also result in less favorable physicochemical properties, such as a higher tendency for aggregation, and potential for increased toxicity.[1][2] SYD985 is a purified version of its precursor, SYD983, and consists predominantly of DAR2 and DAR4 species in about a 2:1 ratio, which provides a balance of efficacy and a favorable safety profile.[1]
Q2: What are the main causes of aggregation during SYD985 conjugation and how can it be minimized?
A2: Aggregation in SYD985, as with many ADCs, is primarily driven by the hydrophobic nature of the duocarmycin payload.[1] Higher DAR species are more prone to aggregation due to the increased hydrophobicity of the conjugate.[1]
Troubleshooting Aggregation:
-
Control of DAR: Maintaining a lower average DAR during the initial conjugation reaction can help to reduce the formation of highly hydrophobic, aggregation-prone species.[2]
-
Process Parameters: Stresses such as elevated temperatures, vigorous mixing, and multiple freeze-thaw cycles can induce protein denaturation and aggregation.[3] Careful control of these parameters is essential.
-
Formulation: The choice of buffer, pH, and excipients can significantly impact the stability of the ADC and prevent aggregation.
Q3: I am observing instability of the linker-drug in my preclinical in vivo model. What could be the cause?
A3: The vc-seco-DUBA linker in SYD985 is designed to be stable in human plasma but cleavable by enzymes like cathepsin B found in the tumor microenvironment.[4][5] However, SYD985 has shown poor stability in mouse plasma.[4][6] This is due to the activity of a specific mouse carboxylesterase, CES1c, which is not present in human or cynomolgus monkey plasma.[7] This can lead to premature release of the payload in mouse models, which should be taken into consideration when interpreting preclinical efficacy and toxicology data.
Troubleshooting Guides
Guide 1: Optimizing Hydrophobic Interaction Chromatography (HIC) for SYD985 Purification
Hydrophobic Interaction Chromatography (HIC) is the key purification step to enrich for the desired DAR species and remove impurities.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of DAR species | - Inappropriate salt concentration in the mobile phase.- Gradient slope is too steep.- Incorrect resin choice. | - Optimize the salt concentration to achieve better resolution.- Employ a shallower elution gradient.- Use a resin with appropriate hydrophobicity for the separation of ADC species.[1] |
| Low recovery of SYD985 | - Strong binding of high DAR species to the column.- Aggregation of the ADC on the column. | - Modify the elution buffer, potentially by adding a small percentage of an organic solvent, to ensure elution of all species.- Ensure the ADC is not aggregated prior to loading and that the running conditions are not promoting on-column aggregation. |
| Presence of unconjugated antibody in the final product | - Inefficient binding of the unconjugated antibody to the HIC resin.- Overloading of the column. | - Adjust the initial salt concentration to ensure the unconjugated antibody flows through while the conjugated species bind.- Reduce the amount of protein loaded onto the column. |
Guide 2: Characterization of SYD985 Conjugates
Proper analytical characterization is crucial to ensure the quality and consistency of your SYD985 conjugate.
Key Analytical Techniques and Expected Results:
| Analytical Method | Parameter Measured | Expected Result for SYD985 |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution | Predominantly DAR2 and DAR4 species, with an average DAR of ~2.8.[1][7] |
| Size Exclusion Chromatography (SEC) | Presence of high molecular weight species (aggregates) | A main peak corresponding to the monomeric ADC with minimal presence of aggregates. |
| Mass Spectrometry (MS) | Confirmation of conjugation and DAR | Provides the mass of the intact ADC and its different DAR species, confirming successful conjugation. |
Experimental Protocols & Workflows
SYD985 Production Workflow
The overall process for generating SYD985 involves several key steps, from the initial conjugation to the final purified product.
SYD985 Mechanism of Action
The following diagram illustrates the proposed mechanism of action for SYD985 upon reaching a HER2-expressing tumor cell.
Troubleshooting Logic for Low Yield in SYD985 Purification
This decision tree can help diagnose the cause of low yields during the HIC purification step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Mitigating Off-Target Toxicity of SYD985 In Vivo: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at mitigating the off-target toxicity of SYD985 (trastuzumab duocarmazine).
Understanding SYD985 and its Off-Target Toxicity
SYD985 is a next-generation antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells. It comprises the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, a duocarmycin derivative, via a cleavable linker.[1] This design allows for a "bystander effect," where the released cytotoxic payload can kill neighboring tumor cells, including those with low HER2 expression.[2][3] However, this bystander mechanism can also contribute to off-target toxicity in healthy tissues.
The most clinically significant off-target toxicities associated with SYD985 are ocular toxicity and pulmonary toxicity (pneumonitis) .[4][5] This guide focuses on strategies to manage these specific adverse events in a preclinical setting.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant body weight loss (>15%) in xenograft models following SYD985 administration. | Systemic toxicity due to high dose or off-target payload delivery. | - Dose Reduction: Lower the dose of SYD985 in subsequent cohorts. - Combination Therapy: Consider combining a lower dose of SYD985 with a synergistic agent, such as a PARP inhibitor (e.g., niraparib), which may enhance anti-tumor efficacy and allow for a reduced SYD985 dose.[3][4] |
| Signs of ocular toxicity in animal models (e.g., corneal opacities, conjunctivitis). | Off-target payload accumulation in ocular tissues. | - Prophylactic Corticosteroid Eye Drops: Administer prophylactic corticosteroid eye drops (e.g., 0.1% dexamethasone) to the animals.[6] Refer to the detailed protocol below. - Non-invasive Monitoring: Implement regular monitoring using techniques like slit-lamp microscopy to detect early signs of ocular toxicity. |
| Evidence of lung inflammation or injury in histological samples. | Off-target payload-mediated pulmonary toxicity. | - Inhaled Corticosteroids: Administer prophylactic inhaled corticosteroids (e.g., budesonide) to the animals.[7][8][9] Refer to the detailed protocol below. - Bronchoalveolar Lavage (BAL): Perform BAL to assess inflammatory cell infiltration and cytokine levels in the lungs as a quantitative measure of toxicity.[10][11][12][13] |
| Variable or unexpected levels of toxicity between animals in the same treatment group. | - Inconsistent drug administration. - Individual animal sensitivity. - Differences in tumor burden affecting payload sink. | - Refine Dosing Technique: Ensure consistent and accurate administration of SYD985. - Increase Group Size: Use a larger number of animals per group to account for individual variability. - Monitor Tumor Growth: Closely monitor tumor volume as a potential covariate in toxicity assessment. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of SYD985's off-target toxicity?
A1: The off-target toxicity of SYD985 is primarily attributed to its potent duocarmycin payload and its bystander effect. The cleavable linker allows the membrane-permeable payload to diffuse out of the target cancer cell and affect nearby healthy cells.[2][3] This is particularly relevant in tissues with high cell turnover or specific uptake mechanisms.
Q2: Are there established in vivo models for studying SYD985's off-target toxicities?
A2: Yes, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice are commonly used to evaluate both the efficacy and toxicity of SYD985.[14][15] For ocular toxicity studies, Dutch-Belted rabbits have been used as a preclinical model for other ADCs and may be suitable for SYD985.[16][17]
Q3: How can I quantitatively assess the mitigation of ocular toxicity in my animal model?
A3: Ocular toxicity can be quantitatively assessed by grading clinical signs such as corneal opacity, conjunctivitis, and discharge using a standardized scoring system. Histopathological analysis of ocular tissues at the end of the study can also provide quantitative data on cellular damage. In rabbit models, slit-lamp microscopy can be used for detailed examination.
Q4: What is the best method for quantifying pulmonary toxicity and the effect of mitigating strategies?
A4: Bronchoalveolar lavage (BAL) is a key technique for quantifying pulmonary inflammation. You can analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, lymphocytes) and for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA or multiplex assays.[10][11] Histopathological scoring of lung tissue for inflammation, edema, and fibrosis is also a crucial quantitative endpoint.
Q5: Can combination therapies help mitigate SYD985's toxicity?
A5: Combining SYD985 with other anti-cancer agents, such as the PARP inhibitor niraparib, has been explored.[3][4][18][19] The synergistic effect may allow for a reduction in the therapeutic dose of SYD985, thereby potentially reducing its off-target toxicity while maintaining or even enhancing anti-tumor activity.
Experimental Protocols
Protocol 1: Prophylactic Corticosteroid Eye Drops for Mitigating Ocular Toxicity in Rabbits
This protocol is adapted from studies on other ADCs with similar ocular toxicities.[16][20]
Materials:
-
SYD985
-
Dutch-Belted rabbits
-
0.1% Dexamethasone ophthalmic suspension
-
Sterile saline (for control group)
-
Slit-lamp for ophthalmologic examinations
Procedure:
-
Animal Model: Use male or female Dutch-Belted rabbits.
-
Group Allocation:
-
Group 1: Vehicle control + placebo eye drops (sterile saline).
-
Group 2: SYD985 + placebo eye drops.
-
Group 3: SYD985 + 0.1% dexamethasone eye drops.
-
-
SYD985 Administration: Administer SYD985 intravenously at the desired dose and schedule.
-
Prophylactic Treatment:
-
Begin eye drop administration one day prior to the first SYD985 dose.
-
Instill one drop of 0.1% dexamethasone or sterile saline into each eye four times daily for the first 10 days of each treatment cycle.
-
-
Monitoring:
-
Perform baseline ophthalmologic examinations, including slit-lamp biomicroscopy, before the start of the experiment.
-
Conduct weekly examinations to assess for signs of ocular toxicity (e.g., conjunctivitis, keratitis, corneal opacities). Grade the findings using a standardized scoring system.
-
Monitor body weight and general health status twice weekly.
-
-
Endpoint Analysis:
-
At the end of the study, perform a final ophthalmologic examination.
-
Euthanize the animals and collect ocular tissues for histopathological analysis.
-
Quantitative Data from a Similar ADC Study (Mirvetuximab Soravtansine): [16]
| Adverse Event | No Prophylaxis | With Corticosteroid Prophylaxis |
| Dose Reductions due to Ocular AEs | 15% | 5% |
| Discontinuation due to Ocular AEs | >0% | 0% |
Protocol 2: Inhaled Corticosteroids for Mitigating Pulmonary Toxicity in Mice
This protocol is based on general methods for mitigating lung injury in murine models.[7][8][9][21][22]
Materials:
-
SYD985
-
C57BL/6 or other suitable mouse strain
-
Budesonide inhalation suspension
-
Nebulizer/aerosol delivery system for mice
-
Sterile saline
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Animal Model: Use male or female C57BL/6 mice.
-
Group Allocation:
-
Group 1: Vehicle control + saline inhalation.
-
Group 2: SYD985 + saline inhalation.
-
Group 3: SYD985 + budesonide inhalation.
-
-
SYD985 Administration: Administer SYD985 intravenously at the desired dose and schedule.
-
Prophylactic Inhaled Corticosteroid Treatment:
-
Acclimatize mice to the aerosol exposure chamber.
-
Administer aerosolized budesonide (e.g., 0.5 mg/kg) or saline for a set duration (e.g., 20-30 minutes) daily, starting one day before the first SYD985 dose and continuing throughout the study period.
-
-
Monitoring:
-
Monitor body weight, respiratory rate, and signs of distress twice weekly.
-
-
Endpoint Analysis:
-
At a predetermined time point after the final SYD985 dose, euthanize the animals.
-
Perform BAL to collect fluid and cells from the lungs.[10][11][13]
-
Analyze BAL fluid for total and differential cell counts and inflammatory cytokine levels (e.g., TNF-α, IL-6).
-
Collect lung tissue for histopathological examination and scoring of inflammation and injury.
-
Visualizations
Caption: Mechanism of action of SYD985 leading to on-target and bystander killing.
Caption: Experimental workflow for mitigating SYD985-induced off-target toxicities.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting to https://onderzoekmetmensen.nl/en/trial/52764 [onderzoekmetmensen.nl]
- 4. byondis.com [byondis.com]
- 5. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of budesonide and N-acetylcysteine on acute lung hyperinflation, inflammation and injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. generalsurgery.com.ua [generalsurgery.com.ua]
- 13. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evaluation of Prophylactic Corticosteroid Eye Drop Use in the Management of Corneal Abnormalities Induced by the Antibody-Drug Conjugate Mirvetuximab Soravtansine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. A two-part phase I study with the antibody-drug conjugate SYD985 in combination with niraparib to evaluate safety, pharmacokinetics and efficacy in patients with HER2-expressing locally advanced or metastatic solid tumours. | Research with human participants [onderzoekmetmensen.nl]
- 19. hra.nhs.uk [hra.nhs.uk]
- 20. scispace.com [scispace.com]
- 21. Intranasal Application of Budesonide Attenuates Lipopolysaccharide-Induced Acute Lung Injury by Suppressing Nucleotide-Binding Oligomerization Domain-Like Receptor Family, Pyrin Domain-Containing 3 Inflammasome Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemoprevention of Lung Carcinogenesis by the Combination of Aerosolized Budesonide and Oral Pioglitazone in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SYD985 Efficacy in Heterogeneous Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of SYD985 (trastuzumab duocarmazine) in treating heterogeneous tumors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SYD985 and how does it address tumor heterogeneity?
SYD985 is a second-generation antibody-drug conjugate (ADC) comprising the HER2-targeting antibody trastuzumab linked to a potent duocarmycin payload (seco-DUBA) via a cleavable linker.[1] Its mechanism involves:
-
Binding: Trastuzumab binds to the HER2 receptor on tumor cells.[2]
-
Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[2][3]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal proteases like cathepsin B, releasing the active duocarmycin payload.[2][3] This cleavage can also occur extracellularly in the tumor microenvironment.[4][5]
-
DNA Alkylation: The activated duocarmycin alkylates DNA, leading to DNA damage, apoptosis, and cell death in both dividing and non-dividing cells.[1][4]
A key feature of SYD985 is its bystander effect . The released, membrane-permeable duocarmycin can diffuse out of the targeted HER2-positive cell and kill adjacent tumor cells, regardless of their HER2 expression status.[1][5] This is crucial for efficacy in heterogeneous tumors where not all cells express high levels of HER2.[4][6]
Q2: How does SYD985 differ from first-generation ADCs like T-DM1?
SYD985 offers several advantages over T-DM1 (trastuzumab emtansine), particularly in the context of heterogeneous tumors. The primary differences lie in the linker and payload:
-
Linker: SYD985 has a cleavable linker, whereas T-DM1 has a non-cleavable linker.[1][7] The cleavable linker in SYD985 allows for the release of the payload both intracellularly and potentially extracellularly, contributing to the bystander effect.[4][5]
-
Payload: SYD985's duocarmycin payload is a DNA alkylating agent, while T-DM1's payload (DM1) is a microtubule inhibitor.[1][4] Duocarmycin is highly potent and its membrane permeability is essential for the bystander effect.[1]
-
Bystander Effect: SYD985 exhibits a significant bystander killing effect, which is largely absent with T-DM1 due to its non-cleavable linker and less permeable payload.[4][5] This makes SYD985 more effective in tumors with low or heterogeneous HER2 expression.[6][8]
Q3: What are the potential mechanisms of resistance to SYD985?
While SYD985 is designed to overcome some resistance mechanisms seen with other HER2-targeted therapies, potential resistance could arise from:
-
Downregulation of HER2: A significant reduction in HER2 expression on the tumor cell surface could limit the initial binding and internalization of SYD985.[1]
-
Alterations in Lysosomal Function: Impaired lysosomal function could potentially reduce the efficiency of linker cleavage and payload release.[1]
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially transport the active payload out of the cell, although studies suggest SYD985 is less affected by this than T-DM1.[1][9]
-
Activation of Downstream Signaling Pathways: Alterations in pathways downstream of HER2, such as the PI3K/AKT/mTOR pathway, are known mechanisms of resistance to trastuzumab and could potentially impact overall therapeutic response.[9][10]
Troubleshooting Guide
Issue 1: Suboptimal SYD985 efficacy in in vitro cytotoxicity assays with mixed HER2-positive and HER2-negative cell populations.
-
Possible Cause 1: Insufficient bystander effect.
-
Troubleshooting:
-
Optimize co-culture ratio: Ensure a sufficient proportion of HER2-positive cells are present to release enough payload to affect neighboring HER2-negative cells.[5]
-
Increase incubation time: The bystander effect is time-dependent. Extend the incubation period to allow for payload diffusion and action in bystander cells.[11]
-
Confirm payload release: Use a reporter cell line sensitive to the duocarmycin payload to confirm its release and activity from the HER2-positive cells.
-
-
-
Possible Cause 2: Low HER2 expression on target cells.
-
Troubleshooting:
-
Quantify HER2 expression: Use flow cytometry or quantitative western blotting to confirm the HER2 expression level of your "HER2-positive" cell line.
-
Use a more sensitive assay: Consider using a long-term viability assay or a colony formation assay to detect more subtle cytotoxic effects.
-
-
Issue 2: Limited tumor growth inhibition in a patient-derived xenograft (PDX) model with known tumor heterogeneity.
-
Possible Cause 1: Poor tumor penetration of the ADC.
-
Troubleshooting:
-
Evaluate ADC distribution: Perform immunohistochemistry (IHC) or immunofluorescence (IF) on tumor sections to visualize the distribution of SYD985 within the tumor mass.
-
Consider co-administration strategies: Studies with other ADCs have shown that co-administration with the unconjugated antibody can sometimes improve tumor penetration.[12]
-
-
-
Possible Cause 2: The PDX model has developed resistance.
-
Troubleshooting:
-
Analyze post-treatment tumors: Harvest tumors from treated animals and analyze them for changes in HER2 expression, activation of downstream signaling pathways, or expression of drug efflux pumps.
-
Test SYD985 in T-DM1 resistant models: SYD985 has shown efficacy in PDX models resistant to T-DM1, which may provide a rationale for its use in this context.[1]
-
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1
| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| HER2/neu 3+ | High | 0.013 | 0.096 | ~7x | [4] |
| HER2/neu 0/1+ | Low/Negative | 0.060 | 3.221 | ~54x | [4] |
| Low HER2 Expression | Low | 3- to 50-fold more potent than T-DM1 | - | - | [6] |
Table 2: Clinical Efficacy of SYD985 in Metastatic Breast Cancer
| Patient Population | Prior Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| HER2-positive | Heavily pretreated, including T-DM1 | 33% | 9.4 months | [13] |
| HER2-low (HR+) | Heavily pretreated | 27% | Not Reported | [13] |
| HER2-low (TNBC) | Heavily pretreated | 40% | Not Reported | [13] |
| HER2-positive (TULIP trial) | Pretreated | Statistically significant improvement vs. physician's choice | 7.0 months | [7][14] |
Experimental Protocols
Protocol 1: In Vitro Bystander Killing Assay
-
Cell Seeding: Co-culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., NCI-H520) cells at various ratios (e.g., 1:1, 1:4, 1:9) in a 96-well plate.[5] Include monocultures of each cell line as controls.
-
Treatment: Add serial dilutions of SYD985, T-DM1, and a non-binding control ADC to the co-cultures and monocultures.
-
Incubation: Incubate the plates for a prolonged period (e.g., 96 hours to 6 days) to allow for the bystander effect to manifest.[5][11]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Calculate the percentage of cell killing in the co-cultures compared to the monocultures to determine the extent of bystander killing.
Protocol 2: Patient-Derived Xenograft (PDX) Model for Efficacy Testing
-
Model Selection: Choose a well-characterized PDX model with known HER2 heterogeneity (e.g., varying IHC scores of 1+, 2+, 3+ within the tumor).[6]
-
Tumor Implantation: Implant tumor fragments subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups: vehicle control, SYD985 (at various doses), T-DM1, and a non-binding control ADC. Administer treatments intravenously.[4]
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as IHC for HER2 and proliferation markers (e.g., Ki-67), and Western blotting for signaling pathway components.
Visualizations
Caption: SYD985 binds to HER2, is internalized, and releases its payload, which kills the target cell and diffuses to kill neighboring HER2-negative cells (bystander effect).
Caption: A logical workflow for troubleshooting suboptimal experimental results with SYD985 in both in vitro and in vivo settings.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cancernetwork.com [cancernetwork.com]
Navigating In Vitro Challenges with SYD985: A Technical Support Guide
Nijmegen, Netherlands - To address the complexities researchers may encounter during in vitro studies of the antibody-drug conjugate (ADC) SYD985 (trastuzumab duocarmazine), a comprehensive technical support center has been established. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help scientists and drug development professionals achieve consistent and reliable results.
SYD985 is a next-generation ADC targeting HER2, composed of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, seco-DUBA, via a cleavable linker.[1][2] Its unique mechanism, which includes a bystander killing effect, offers significant therapeutic potential but also introduces variables that require careful control in an experimental setting.[3][4] This guide aims to preemptively address and resolve potential inconsistencies in in vitro assays.
Troubleshooting Guide: Inconsistent In Vitro Results
This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with SYD985.
| Observed Problem | Potential Cause | Recommended Action |
| Lower than expected cytotoxicity in HER2-positive cell lines. | Suboptimal Linker Cleavage: SYD985 relies on proteolytic cleavage of its valine-citrulline linker, often by lysosomal proteases like cathepsin B, to release its cytotoxic payload.[1][3] The expression and activity of these proteases can vary between cell lines. | Verify the expression and activity of relevant proteases (e.g., cathepsin B) in your cell line. Consider including a positive control cell line with known high protease activity. Ensure the pH of the assay medium is conducive to protease activity if extracellular cleavage is being investigated.[3] |
| Low HER2 Expression: While SYD985 is effective in low HER2-expressing cells, its activity is still dependent on HER2-mediated internalization.[5] Cell lines may exhibit variable HER2 expression, especially at different passages. | Regularly verify the HER2 expression level of your cell lines using flow cytometry or western blotting. Use cell lines with well-characterized HER2 expression levels (see Table 1). | |
| ADC Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to ADC degradation and loss of potency.[6] | Aliquot SYD985 upon receipt and store at the recommended temperature. Avoid multiple freeze-thaw cycles. | |
| High variability between replicate wells or experiments. | Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability in cytotoxicity assays. | Ensure thorough cell suspension before plating. Calibrate multichannel pipettes and use a consistent plating technique. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered concentrations of SYD985 and skewed results. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Variable Incubation Times: The cytotoxic effect of SYD985's duocarmycin payload is time-dependent.[7] Inconsistencies in the duration of exposure will lead to variable results. | Strictly adhere to the planned incubation times for all experiments. For longer assays, be mindful of cell doubling times and potential nutrient depletion. | |
| Unexpected cytotoxicity in HER2-negative cell lines. | Bystander Effect in Mixed Cultures: If HER2-positive and HER2-negative cells are co-cultured, the release of the membrane-permeable duocarmycin payload from target cells can kill neighboring HER2-negative cells.[3][4] | This is an expected outcome and a key feature of SYD985. To isolate the direct cytotoxic effect, use monocultures of HER2-negative cells. |
| Linker Instability in Assay Media: While the linker is designed to be stable in circulation, certain components in complex in vitro culture media could potentially lead to premature payload release.[1][8] | Use a non-binding control ADC with the same linker-drug to assess non-specific cytotoxicity. Ensure the culture medium does not contain components known to interfere with linker stability. | |
| Inconsistent results in bystander effect assays. | Inappropriate Cell Density: The efficiency of the bystander effect is dependent on the proximity of HER2-positive and HER2-negative cells. | Optimize cell seeding density to ensure close contact between different cell populations. Too low a density will minimize the bystander effect, while over-confluence can lead to other artifacts. |
| Assay Duration: The bystander effect requires time for the payload to be released from target cells and diffuse to neighboring cells.[7] | Ensure the assay duration is sufficient to observe the bystander effect, which may take longer than direct cytotoxicity assays. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SYD985? A1: SYD985 binds to the HER2 receptor on cancer cells, leading to its internalization.[5] Inside the cell, the linker is cleaved by proteases, releasing the duocarmycin payload.[1] This payload then alkylates DNA, causing DNA damage and ultimately leading to apoptotic cell death.[2] The released payload is also membrane-permeable, allowing it to kill adjacent HER2-negative tumor cells in a process known as the bystander effect.[3]
Q2: How does SYD985 differ from T-DM1? A2: SYD985 and T-DM1 both target HER2, but they differ in their linker and payload. SYD985 has a cleavable linker and a DNA-alkylating duocarmycin payload, while T-DM1 has a non-cleavable linker and a microtubule-inhibiting maytansinoid payload.[2] The cleavable linker and membrane-permeable payload of SYD985 allow for a bystander killing effect, which is not significantly observed with T-DM1.[3]
Q3: What is the recommended incubation time for in vitro cytotoxicity assays with SYD985? A3: The optimal incubation time can vary depending on the cell line and the specific research question. However, typical cytotoxicity assays are run for 72 to 144 hours to allow for the full cytotoxic effect of the DNA-damaging payload to manifest.[5][7]
Q4: What should I consider when designing a bystander effect assay? A4: A bystander effect assay typically involves co-culturing HER2-positive and HER2-negative cells.[7] Key considerations include the ratio of the two cell populations, the overall cell density, and the duration of the assay. It is crucial to have a method to distinguish between the two cell populations for accurate quantification of cell viability, such as using fluorescently labeled cells.[7]
Q5: How does the drug-to-antibody ratio (DAR) of SYD985 affect its activity? A5: The average DAR of SYD985 is approximately 2.8.[9] A higher DAR generally leads to increased potency.[8] Inconsistent results could potentially arise from using batches of ADC with different DARs, although commercial preparations are highly purified to ensure homogeneity.[10]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of SYD985 in various cancer cell lines with different HER2 expression levels, providing a benchmark for expected IC₅₀ values.
Table 1: In Vitro Cytotoxicity of SYD985 in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | SYD985 IC₅₀ (µg/mL) | T-DM1 IC₅₀ (µg/mL) |
| SK-BR-3 | Breast Carcinoma | 3+ | ~0.024 | ~0.088 |
| BT-474 | Breast Carcinoma | 3+ | 0.06 | 0.15 |
| SK-OV-3 | Ovarian Carcinoma | 2+ | ~0.054 | ~1.168 |
| NCI-N87 | Gastric Carcinoma | 3+ | Similar to T-DM1 | Similar to SYD985 |
| JIMT-1 | Breast Carcinoma | 2+ | More potent than T-DM1 | Less potent than SYD985 |
| AU565 | Breast Carcinoma | 2+ | More potent than T-DM1 | Less potent than SYD985 |
| MDA-MB-453 | Breast Carcinoma | 2+ | More potent than T-DM1 | Less potent than SYD985 |
| MDA-MB-361 | Breast Carcinoma | 1+ | More potent than T-DM1 | Less potent than SYD985 |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[4][6][9][11]
Experimental Protocols
Standard In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of SYD985 in complete growth medium.
-
Treatment: Remove the overnight culture medium from the cells and add the SYD985 dilutions. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or MTT.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Bystander Effect Co-culture Assay
-
Cell Preparation: Label the HER2-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the HER2-positive cell line.
-
Co-culture Plating: Seed a mixture of HER2-positive and fluorescently labeled HER2-negative cells at a defined ratio and density in a 96-well plate. Allow the cells to adhere.
-
Treatment and Incubation: Treat the co-culture with SYD985 as described in the standard cytotoxicity assay protocol and incubate for an appropriate duration to observe the bystander effect.
-
Viability Assessment: Use a high-content imaging system to selectively count the viable fluorescent HER2-negative cells or use flow cytometry to differentiate and quantify the viability of each cell population.
-
Data Analysis: Compare the viability of the HER2-negative cells in the co-culture setting to their viability when cultured alone and treated with the same concentration of SYD985.
Visualizations
SYD985 Mechanism of Action
References
- 1. EMA Validates Marketing Authorization Application for Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
SYD985 Linker Cleavage Assay Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing SYD985 linker cleavage assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of SYD985 linker cleavage?
A1: SYD985, an antibody-drug conjugate (ADC), utilizes a cleavable linker system known as vc-seco-DUBA.[1] This linker is specifically designed to be cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartments of tumor cells.[2][3][4] Upon internalization of SYD985 into a HER2-positive cancer cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases lead to the cleavage of the valine-citrulline (vc) dipeptide within the linker.[2][4][5] This cleavage initiates a self-immolation cascade that ultimately releases the potent cytotoxic payload, seco-DUBA, which then alkylates DNA and induces cell death.[1][2]
Q2: What are the standard in vitro conditions for a SYD985 linker cleavage assay?
A2: A standard in vitro assay to assess SYD985 linker cleavage typically involves incubating the ADC with a purified protease, most commonly cathepsin B, in an acidic buffer to mimic the lysosomal environment. Key parameters include:
-
Enzyme: Recombinant human Cathepsin B is the standard.
-
ADC Concentration: Typically in the micromolar (µM) range.
-
Enzyme Concentration: In the nanomolar (nM) range.
-
Buffer: A buffer with a pH of 5.0 to 6.0, such as a MES or acetate buffer, is used to simulate the acidic environment of the lysosome.[4]
-
Reducing Agent: A reducing agent like dithiothreitol (DTT) is often included to ensure the optimal activity of cathepsin B.
-
Temperature: The incubation is carried out at 37°C.
-
Incubation Time: This can range from a few hours to 24 hours, depending on the desired extent of cleavage.[4]
Q3: How is the cleavage of the SYD985 linker and release of the payload detected and quantified?
A3: Several analytical techniques can be employed to monitor the cleavage of the SYD985 linker and quantify the released payload:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method to separate the intact ADC, the free payload, and other potential fragments. By comparing the peak areas to a standard curve of the free payload, the amount of released drug can be quantified.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique can identify and quantify the intact ADC, the cleaved linker-payload intermediate, and the final active payload.[2][6] It is particularly useful for identifying any unexpected cleavage products or modifications.
-
Cell-Based Cytotoxicity Assay: A functional assay can be used where the released payload's cytotoxic effect on a cancer cell line is measured. For SYD985, the supernatant from a cleavage reaction can be added to HER2-negative cells, and the resulting cytotoxicity can be quantified using assays like CellTiter-Glo to infer the amount of released active drug.[4]
Experimental Protocols
Protocol 1: In Vitro Linker Cleavage Assay using Cathepsin B
This protocol outlines a typical procedure for assessing the enzymatic cleavage of the SYD985 linker by cathepsin B.
Materials:
-
SYD985
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0, containing 5 mM DTT
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
-
LC-MS/MS system (optional)
Procedure:
-
Prepare a stock solution of SYD985 in an appropriate buffer (e.g., PBS).
-
Activate the recombinant cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine SYD985 and activated cathepsin B in the pre-warmed assay buffer.
-
Incubate the reaction mixture at 37°C. Samples can be taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
To stop the reaction at each time point, add an equal volume of quenching solution to the sample.
-
Centrifuge the samples to precipitate the enzyme and antibody.
-
Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the released payload.
Protocol 2: Analysis of Linker Cleavage by Mass Spectrometry
This protocol provides a general workflow for the analysis of SYD985 linker cleavage products using LC-MS/MS.
Sample Preparation:
-
Perform the in vitro cleavage assay as described in Protocol 1.
-
After quenching the reaction and centrifuging, collect the supernatant.
-
The sample may require further cleanup, such as solid-phase extraction (SPE), depending on the complexity of the matrix.
LC-MS/MS Analysis:
-
Inject the prepared sample onto an LC-MS/MS system equipped with a high-resolution mass spectrometer.
-
Use a suitable chromatographic gradient to separate the intact ADC, cleaved payload, and other related species.
-
Set the mass spectrometer to acquire data in a full-scan mode to identify all species and in a targeted MS/MS mode to confirm the identity of the expected cleavage products.
-
Quantify the released payload by comparing the extracted ion chromatogram peak area to a standard curve of the pure payload.
Troubleshooting Guides
Table 1: Troubleshooting Poor or No Linker Cleavage
| Observed Problem | Potential Cause | Recommended Solution |
| No or very low levels of cleaved payload detected. | Inactive Cathepsin B. | Ensure proper activation of the enzyme as per the manufacturer's protocol. Use a fresh batch of enzyme. |
| Incorrect assay buffer pH. | Verify the pH of the assay buffer. Cathepsin B activity is optimal at acidic pH (5.0-6.0). | |
| Insufficient incubation time. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| Presence of protease inhibitors. | Ensure all reagents and buffers are free from protease inhibitors. |
Table 2: Troubleshooting Inconsistent or Variable Cleavage Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent pipetting of enzyme or ADC. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Temperature fluctuations during incubation. | Use a calibrated incubator and monitor the temperature throughout the experiment. | |
| Degradation of the ADC or payload. | Store SYD985 and the payload under recommended conditions. Analyze samples promptly after the assay. |
Table 3: Troubleshooting Unexpected Peaks in HPLC or LC-MS/MS
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in the chromatogram. | Off-target cleavage of the linker or payload modification. | Use LC-MS/MS to identify the mass of the unexpected species and deduce their structure. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Run blank injections to check for system contamination. | |
| Instability of the payload in the assay buffer. | Assess the stability of the free payload under the assay conditions in a separate experiment. |
Visualizations
Caption: Mechanism of action of SYD985.
Caption: Experimental workflow for SYD985 linker cleavage assay.
Caption: Troubleshooting logic for linker cleavage assays.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SYD985 (Trastuzumab duocarmazine) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SYD985 and how does it relate to its adverse effects?
A1: SYD985 is an antibody-drug conjugate (ADC) that consists of the monoclonal antibody trastuzumab linked to a potent DNA-alkylating agent, duocarmycin. The trastuzumab component targets the HER2 receptor on tumor cells, leading to the internalization of the ADC. Inside the cell, the linker is cleaved, releasing the duocarmycin payload. This payload binds to the minor groove of DNA and causes irreversible DNA alkylation, leading to DNA damage, mitochondrial stress, impaired DNA transcription, and ultimately, cell death in both dividing and non-dividing cells.[1][2] This potent cytotoxic mechanism, while effective against cancer cells, can also affect healthy cells, leading to adverse effects. The cleavable linker also allows for a "bystander killing effect," where the released payload can diffuse out of the target cell and kill neighboring tumor cells that may not express HER2, but this can also potentially impact adjacent healthy tissues.[1]
Q2: What are the most commonly observed adverse effects of SYD985 in preclinical animal studies?
A2: Preclinical toxicology studies, primarily in cynomolgus monkeys, have shown that SYD985 is generally well-tolerated at therapeutic doses. The most commonly reported adverse effects were mild and transient, including:
-
Hematological: A mild and transient decrease in white blood cells and red blood cells.
-
Dermatological: Hyperpigmentation of the skin.
-
General: Reversible facial swelling was observed in one animal at a high dose.
Importantly, severe thrombocytopenia and peripheral sensory neuropathy, which are often associated with other ADCs, were not observed in these studies. It is also noted that SYD985 shows poor stability in mouse plasma due to a mouse-specific carboxylesterase, which may influence its toxicity profile in murine models.
Q3: Is ocular toxicity a concern in animal studies with SYD985?
A3: While ocular toxicities such as conjunctivitis, keratitis, and dry eye are frequently reported in human clinical trials with SYD985, there is limited specific information on the incidence and management of these effects in preclinical animal models in the available literature. However, given the clinical findings, researchers should be vigilant in monitoring for signs of ocular toxicity in animal subjects. This may include regular visual inspection for redness, discharge, or cloudiness of the eyes. For more detailed assessment, slit-lamp examinations by a veterinary ophthalmologist could be considered, especially in longer-term studies or when ocular changes are suspected.
Troubleshooting Guides
Managing Weight Loss and Dehydration
Problem: Animals are exhibiting weight loss greater than 15% of their baseline body weight and/or signs of dehydration (e.g., sunken eyes, decreased skin turgor).
Possible Cause:
-
Gastrointestinal toxicity (e.g., decreased appetite, diarrhea).
-
General malaise and distress due to tumor burden or treatment.
Solution:
-
Increase Monitoring: Monitor body weight and clinical signs daily.
-
Nutritional Support:
-
Provide highly palatable and energy-dense supplemental food.
-
Consider subcutaneous or intraperitoneal fluid administration (e.g., sterile saline or Lactated Ringer's solution) to correct dehydration, as advised by a veterinarian.
-
-
Dose Modification: If weight loss is severe and progressive, consider a dose reduction or a temporary pause in treatment, in consultation with the study director and veterinarian.
Managing Hematological Effects
Problem: Routine blood analysis reveals a significant decrease in white blood cell counts (leukopenia/neutropenia) or red blood cell counts (anemia).
Possible Cause:
-
Myelosuppressive effects of the duocarmycin payload on hematopoietic stem cells in the bone marrow.
Solution:
-
Monitoring: Perform complete blood counts (CBCs) at regular intervals, with increased frequency if cytopenias are detected.
-
Supportive Care for Neutropenia:
-
If neutropenia is severe, consider housing animals in an enriched environment with enhanced biosecurity to minimize the risk of opportunistic infections.
-
Prophylactic antibiotics may be considered in cases of severe, prolonged neutropenia, as per veterinary guidance.
-
-
Supportive Care for Anemia:
-
In cases of severe, symptomatic anemia, a blood transfusion may be necessary, as determined by a veterinarian.
-
-
Dose Adjustment: For severe or prolonged cytopenias, a dose reduction or delay in the next treatment cycle may be warranted.
Managing Skin Reactions
Problem: Animals are developing hyperpigmentation or other skin abnormalities at the injection site or systemically.
Possible Cause:
-
A direct effect of the SYD985 payload on melanocytes or other skin cells.
Solution:
-
Observation: Document the location, size, and characteristics of any skin lesions.
-
Palliative Care: For localized irritation, ensure the animal's bedding is clean and dry to prevent secondary infections.
-
Veterinary Consultation: If skin lesions become ulcerated or infected, consult with a veterinarian for appropriate topical or systemic treatment.
Quantitative Data Summary
| Animal Model | Adverse Effect | Dose Level | Observations |
| Cynomolgus Monkey | Decreased white blood cells | Not specified | Mild and transient |
| Cynomolgus Monkey | Decreased red blood cells | Not specified | Mild and transient |
| Cynomolgus Monkey | Hyperpigmentation | Not specified | Observed |
| Cynomolgus Monkey | Facial swelling | High dose | Reversible, observed in one animal |
Experimental Protocols
General Health Monitoring in Rodent Xenograft Studies:
-
Frequency: Animals should be monitored at least twice weekly for the first two weeks post-treatment and daily if clinical signs of toxicity are observed.
-
Parameters to Assess:
-
Body Weight: Record individual body weights at each monitoring session. A weight loss of >15-20% from baseline is a common endpoint.
-
Clinical Signs: Observe for changes in posture (hunching), activity level, grooming habits, and any signs of pain or distress.
-
Food and Water Intake: Monitor for significant changes in consumption.
-
Tumor Burden: Measure tumor dimensions to calculate volume. Note any ulceration or necrosis.
-
-
Humane Endpoints: Establish clear humane endpoints before the start of the study, which should include criteria for euthanasia based on weight loss, tumor burden, and overall clinical condition.
Visualizations
Caption: SYD985 mechanism of action leading to tumor cell death and bystander effect.
References
Technical Support Center: SYD985 DAR Characterization via Hydrophobic Interaction Chromatography (HIC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of the drug-to-antibody ratio (DAR) of SYD985 using Hydrophobic Interaction Chromatography (HIC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HIC analysis of SYD985.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution or Broad Peaks | - Inappropriate salt gradient- Column overloading- Non-optimal flow rate- Column degradation | - Optimize Salt Gradient: Decrease the steepness of the salt gradient to improve separation.- Reduce Sample Load: Inject a smaller amount of the ADC sample onto the column.- Optimize Flow Rate: Typically, a lower flow rate enhances resolution. Experiment with flow rates in the range of 0.5-1.0 mL/min.- Column Performance Check: Run a standard protein mixture to check the column's performance. If resolution is still poor, the column may need to be replaced. |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Air bubbles in the system- Inadequate column equilibration | - Ensure Consistent Buffer Preparation: Prepare mobile phases fresh and ensure accurate salt concentrations.- Use a Column Thermostat: Maintain a constant and controlled column temperature throughout the analysis.- Degas Mobile Phases: Thoroughly degas all buffers before use.- Ensure Proper Equilibration: Equilibrate the column with the starting mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection. |
| Ghost Peaks or Baseline Noise | - Contaminants in the sample or mobile phase- Carryover from previous injections- Air in the detector | - Use High-Purity Reagents: Utilize high-purity salts and water for mobile phase preparation.- Implement a Thorough Wash Step: After each gradient elution, include a high-salt wash step to remove strongly bound species.- Purge the Detector: If air is suspected in the detector, follow the manufacturer's instructions for purging. |
| Low Recovery of Highly Hydrophobic Species (e.g., DAR6, DAR8) | - Irreversible binding to the HIC column- Precipitation of the ADC at high salt concentrations | - Add Organic Modifier: Include a small percentage (e.g., 5-15%) of a mild organic solvent like isopropanol in the low-salt mobile phase (Mobile Phase B) to facilitate the elution of highly hydrophobic species.[1]- Reduce Initial Salt Concentration: Lower the salt concentration in the sample diluent and initial mobile phase to prevent precipitation. |
| Unexpected Peak Splitting | - On-column degradation of the ADC- Presence of positional isomers | - Minimize Sample Time on Autosampler: Keep the sample cool and minimize the time it sits in the autosampler before injection.- Peak Characterization: Collect fractions and perform further analysis (e.g., mass spectrometry) to identify the nature of the split peaks. For cysteine-linked ADCs, HIC may not separate positional isomers.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using HIC for SYD985 DAR characterization?
A1: Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity.[2][3] The cytotoxic drug (vc-seco-DUBA) conjugated to the trastuzumab antibody in SYD985 is hydrophobic.[4][5][6] Therefore, ADC species with a higher number of conjugated drug molecules (higher DAR) are more hydrophobic and bind more strongly to the HIC column. By using a decreasing salt gradient, the different DAR species are eluted in order of increasing hydrophobicity, allowing for their separation and quantification.[1][7] The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, and so on.
Q2: What are the typical DAR species observed for SYD985?
A2: SYD985 is a purified antibody-drug conjugate. Unlike heterogeneous ADC mixtures, SYD985 predominantly consists of species with a drug-to-antibody ratio of 2 (DAR2) and 4 (DAR4).[4][8][9] The approximate ratio of DAR2 to DAR4 species is 2:1, resulting in an average DAR of about 2.8.[4][8][10]
Q3: Why is a high salt concentration needed in the initial mobile phase?
A3: A high concentration of a kosmotropic salt (e.g., ammonium sulfate) in the initial mobile phase (Mobile Phase A) enhances the hydrophobic interactions between the ADC and the stationary phase.[1][2] The salt ions organize water molecules around the protein, which reduces the solvation of the hydrophobic regions of the ADC and promotes their binding to the hydrophobic ligands on the column resin.
Q4: Can HIC be used to identify the location of drug conjugation on the antibody?
A4: No, HIC separates based on overall hydrophobicity and is generally unable to provide information on whether the drug is conjugated to the heavy chain or the light chain, nor can it separate positional isomers of ADC species with the same DAR.[2] Orthogonal methods like reversed-phase HPLC (RP-HPLC) after reduction of the ADC or mass spectrometry are required for this level of detailed characterization.[7]
Q5: Is HIC compatible with mass spectrometry (MS) for online analysis?
A5: Typically, standard HIC methods are not directly compatible with MS due to the use of high concentrations of non-volatile salts like ammonium sulfate, which interfere with the ionization process.[2][11] However, recent advancements have explored the use of volatile salts like ammonium acetate or specialized online desalting techniques to enable HIC-MS analysis.[11][12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for SYD985.
| Parameter | Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | [4][8][10] |
| Predominant DAR Species | DAR2 and DAR4 | [4][8][9] |
| Approximate Ratio of DAR2 to DAR4 | 2:1 | [8][13] |
Experimental Protocol: HIC for SYD985 DAR Characterization
This protocol provides a general methodology for the DAR characterization of SYD985. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
SYD985 sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (may contain 5-15% isopropanol)
-
High-purity water
-
0.22 µm filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Column oven
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (or equivalent) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL (of a ~1 mg/mL solution) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 35 |
4. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B and filter through a 0.22 µm filter. Degas thoroughly.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 15 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Dilute the SYD985 sample to approximately 1 mg/mL using Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Data Acquisition: Run the gradient as specified in the table above and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the relative percentage of each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100
-
Visualizations
Caption: Workflow for SYD985 DAR characterization by HIC.
References
- 1. agilent.com [agilent.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromacademy.com [chromacademy.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SYD985 ([vic-]trastuzumab duocarmazine): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 6. adcreview.com [adcreview.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of SYD985 and T-DM1 for the Treatment of Low HER2-Expressing Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for breast cancer is rapidly evolving, with a growing focus on tumors expressing low levels of Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides an objective comparison of two antibody-drug conjugates (ADCs): SYD985 (trastuzumab duocarmazine) and the established therapeutic, T-DM1 (trastuzumab emtansine), with a specific focus on their potential application in HER2-low breast cancer. This analysis is based on available preclinical and clinical data to inform ongoing research and drug development efforts.
Mechanism of Action: A Tale of Two Payloads
Both SYD985 and T-DM1 utilize the HER2-targeting antibody trastuzumab to deliver a cytotoxic payload to tumor cells. However, their distinct payloads and linker technologies result in different mechanisms of action and potential efficacy profiles, particularly in the context of low antigen expression.
SYD985 (Trastuzumab Duocarmazine) is a next-generation ADC that employs a cleavable linker to deliver duocarmycin, a potent DNA-alkylating agent.[1][2] Upon binding to the HER2 receptor and internalization, the linker is cleaved, releasing the active toxin which then damages the DNA of the cancer cell, leading to cell death.[3][4] A key feature of SYD985 is the membrane-permeable nature of its payload, which allows for a "bystander effect," meaning it can kill neighboring tumor cells, including those that may not express HER2.[1][5]
T-DM1 (Trastuzumab Emtansine) , an established ADC, uses a non-cleavable linker to attach emtansine (DM1), a microtubule inhibitor.[6][7] After the T-DM1/HER2 complex is internalized, it is degraded in the lysosome, releasing the DM1 payload.[6][7] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[6][8] The payload of T-DM1 is less membrane-permeable, limiting the bystander effect.[8]
Visualizing the Mechanisms
References
- 1. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Trastuzumab duocarmazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. adcreview.com [adcreview.com]
- 5. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Other HER2-Targeted Antibody-Drug Conjugates
A deep dive into the comparative efficacy, mechanisms of action, and clinical data of next-generation HER2-targeted therapies for researchers and drug development professionals.
This guide provides a comprehensive comparison of SYD985 (trastuzumab duocarmazine) with other prominent HER2-targeted antibody-drug conjugates (ADCs), namely ado-trastuzumab emtansine (T-DM1, Kadcyla®) and fam-trastuzumab deruxtecan-nxki (DS-8201a, Enhertu®). The analysis is based on publicly available preclinical and clinical trial data, focusing on their distinct mechanisms of action, comparative efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Three Payloads
The fundamental difference between these three HER2-targeted ADCs lies in their cytotoxic payloads and linker technologies, which dictate their potency, mechanism of cell killing, and potential for bystander effect. All three utilize the trastuzumab antibody to selectively target HER2-expressing cancer cells.
SYD985 (Trastuzumab Duocarmazine) employs a cleavable linker to deliver its payload, a duocarmycin prodrug (seco-DUBA).[1][2] Upon internalization into the cancer cell, the linker is cleaved by lysosomal proteases, releasing the active duocarmycin.[1][2] This potent DNA alkylating agent binds to the minor groove of DNA, causing irreversible DNA damage and subsequent cell death.[1][2] A key feature of SYD985 is its ability to induce a "bystander effect," where the membrane-permeable payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their HER2 expression status.[3][4] This is particularly advantageous in treating heterogeneous tumors.
Ado-trastuzumab Emtansine (T-DM1) utilizes a non-cleavable linker to attach its payload, DM1, a maytansine derivative.[5][6] After the ADC binds to the HER2 receptor and is internalized, it is degraded within the lysosome, releasing the DM1-linker-amino acid complex.[5][6] DM1 acts as a microtubule inhibitor, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[5][7] The non-cleavable linker design generally limits the bystander effect, as the payload is primarily active within the targeted cell.
Fam-trastuzumab Deruxtecan-nxki (DS-8201a) features a cleavable, peptide-based linker that connects the trastuzumab antibody to a potent topoisomerase I inhibitor, deruxtecan (DXd).[8][9][10][11] Following internalization and lysosomal trafficking, the linker is cleaved, releasing deruxtecan.[9][11] Deruxtecan inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks and apoptosis.[9][11] Similar to SYD985, DS-8201a has a pronounced bystander effect due to the high membrane permeability of its payload.[11]
Comparative Efficacy: Preclinical and Clinical Evidence
Head-to-head comparisons and clinical trial data have highlighted the distinct efficacy profiles of these ADCs.
Preclinical Data
Preclinical studies have demonstrated the superior potency of SYD985, particularly in tumors with low HER2 expression. In in-vitro cytotoxicity assays, SYD985 was found to be 3- to 50-fold more potent than T-DM1 in cell lines with low HER2 expression.[12][13] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of breast cancer showed that SYD985 is highly active in HER2 3+, 2+, and 1+ models, whereas T-DM1's significant antitumor activity was restricted to HER2 3+ models.[12][13][14] The enhanced activity of SYD985 in low HER2-expressing and heterogeneous tumors is attributed to its potent payload and efficient bystander killing.[4][12][13]
Clinical Data
Clinical trials have further elucidated the comparative efficacy of these ADCs in various patient populations.
| ADC | Trial Name | Comparison Arm(s) | Key Efficacy Endpoint | Result |
| SYD985 | TULIP | Physician's Choice of Treatment | Progression-Free Survival (PFS) | Median PFS of 7.0 months for SYD985 vs. 4.9 months for physician's choice (HR, 0.64; P=0.002).[3] |
| DS-8201a | DESTINY-Breast03 | T-DM1 | Progression-Free Survival (PFS) | Median PFS not reached for DS-8201a vs. 6.8 months for T-DM1 (HR, 0.28; P=7.8x10⁻²²).[15] |
| T-DM1 | KATHERINE | Trastuzumab | Invasive Disease-Free Survival (iDFS) | At 8.4 years, iDFS was 80.3% for T-DM1 vs. 67.8% for trastuzumab (HR, 0.54).[16] |
The Phase III TULIP trial demonstrated the superiority of SYD985 over standard chemotherapy in heavily pretreated patients with HER2-positive metastatic breast cancer.[3][17][18] In the DESTINY-Breast03 trial, DS-8201a showed a remarkable improvement in progression-free survival compared to T-DM1 in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[15] The KATHERINE trial established the benefit of adjuvant T-DM1 over trastuzumab alone in patients with residual invasive disease after neoadjuvant therapy.[16]
Experimental Protocols and Methodologies
The following sections detail the methodologies for key experiments cited in the preclinical and clinical evaluation of these ADCs.
Preclinical In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human tumor cell lines with varying levels of HER2 expression (HER2 3+, 2+, and 1+) are used.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of SYD985, T-DM1, or a relevant control ADC for a specified duration (e.g., 6 days).
-
Viability Assessment: Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to determine the potency of each ADC.
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Tumor fragments from breast cancer patients with different HER2 expression levels are implanted into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive a single intravenous dose of SYD985, T-DM1, or a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor activity.
Phase III TULIP Clinical Trial Protocol
-
Study Design: A multicenter, open-label, randomized, active-controlled superiority study.[19][20]
-
Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who have progressed after at least two HER2-targeting treatment regimens or after treatment with T-DM1.[19][20]
-
Randomization: Patients are randomly assigned in a 2:1 ratio to receive either SYD985 (1.2 mg/kg intravenously every 3 weeks) or physician's choice of a single-agent chemotherapy.[18][19]
-
Primary Endpoint: Progression-free survival (PFS), assessed by blinded independent central review.[18]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and patient-reported outcomes.[18]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Mechanisms of action for SYD985, T-DM1, and DS-8201a.
Experimental Workflow
Caption: Preclinical experimental workflows for ADC evaluation.
Logical Relationship
Caption: Relationship between ADC characteristics and clinical efficacy.
References
- 1. adcreview.com [adcreview.com]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. How KADCYLA® (ado-trastuzumab emtansine) is Designed to Work in EBC [kadcyla-hcp.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. youtube.com [youtube.com]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 10. Fam-Trastuzumab Deruxtecan-nxki - NCI [cancer.gov]
- 11. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 15. DS-8201a Versus T-DM1 for Human Epidermal Growth Factor Receptor 2 (HER2)-Positive, Unresectable and/or Metastatic Breast Cancer Previously Treated With Trastuzumab and Taxane [DESTINY-Breast03] [clin.larvol.com]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. cancernetwork.com [cancernetwork.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
SYD985 Demonstrates Superior Bystander Effect in Co-Culture Models, Outperforming T-DM1
Researchers and drug development professionals will find compelling evidence of the potent bystander killing effect of SYD985 (trastuzumab duocarmazine) in preclinical co-culture models, a key differentiator from the HER2-targeted antibody-drug conjugate (ADC), T-DM1 (trastuzumab emtansine). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and experimental designs.
SYD985's distinct mechanism of action, featuring a cleavable linker and a membrane-permeable cytotoxic payload, enables it to effectively eliminate not only HER2-positive cancer cells but also adjacent HER2-negative cells. This "bystander effect" is critical in overcoming the challenges posed by tumor heterogeneity, where HER2 expression can be varied. In contrast, T-DM1, with its non-cleavable linker, lacks a significant bystander effect, limiting its efficacy to HER2-expressing cells.[1][2][3][4]
Comparative Analysis of Bystander Killing in Co-culture
In vitro studies consistently demonstrate the superior ability of SYD985 to induce bystander cytotoxicity compared to T-DM1. Co-culture models, which mimic the heterogeneous tumor microenvironment by mixing HER2-positive and HER2-negative cancer cell lines, have been instrumental in validating this capability.
A key study co-culturing HER2-positive SK-BR-3 cells with HER2-negative NCI-H520 cells revealed that SYD985 could kill 65% of the total cell population, even when only 20% of the cells were HER2-positive.[1] Under the same conditions, T-DM1 only managed to kill 9% of the co-cultured cells.[1] This highlights the potent and diffusive nature of SYD985's payload.
Similar results were observed in other co-culture systems. For instance, in a mix of HER2 3+ SARARK-6 cells and HER2-low/negligible ARK-4 cells, SYD985 treatment led to a significant 42% increase in the killing of the HER2-low/negligible ARK-4 cells, a clear demonstration of bystander killing.[2] Conversely, T-DM1 showed no significant increase in the killing of these bystander cells.[2]
Another study involving co-cultures of HER2 3+ KRCH31 cells and HER2 1+/0 ARK-4 cells further solidified these findings. Treatment with SYD985 resulted in a significant increase in the death of the HER2-low expressing cells, an effect not seen with T-DM1.[5]
The following table summarizes the quantitative data from these key co-culture experiments:
| Co-culture Model (HER2+/HER2-) | ADC | Concentration | % HER2+ Cells | % Total Cell Killing | % Bystander Cell Killing (HER2-) | Reference |
| SK-BR-3 / NCI-H520 | SYD985 | 1 µg/mL | 20% | 65% | Not explicitly stated, but implied high | [1] |
| SK-BR-3 / NCI-H520 | T-DM1 | 1 µg/mL | 20% | 9% | Not explicitly stated, but implied low | [1] |
| SARARK-6 / ARK-4 | SYD985 | 1 µg/mL | Not specified | Not specified | 42% increase vs. control | [2] |
| SARARK-6 / ARK-4 | T-DM1 | 1 µg/mL | Not specified | Not specified | No significant increase vs. control | [2] |
| KRCH31 / ARK-4 | SYD985 | 1 µg/mL | Not specified | Not specified | Significant increase vs. control | [5] |
| KRCH31 / ARK-4 | T-DM1 | 1 µg/mL | Not specified | Not specified | Not specified | [5] |
Mechanism of SYD985's Bystander Effect
The profound difference in bystander activity between SYD985 and T-DM1 stems from their distinct molecular designs. SYD985 utilizes a cleavable valine-citrulline (vc) linker to connect the trastuzumab antibody to its cytotoxic payload, seco-duocarmycin (seco-DUBA).[1][2]
Upon binding to the HER2 receptor on a target cell and subsequent internalization, the linker is cleaved by lysosomal proteases like cathepsin B.[1][3] This releases the potent, membrane-permeable seco-DUBA payload, which then alkylates DNA, leading to cell death.[2][4] Crucially, the released payload can diffuse out of the target HER2-positive cell and penetrate the membranes of neighboring HER2-negative cells, inducing their death through the same DNA-damaging mechanism.[4][6] This extracellular cleavage and diffusion are key to the bystander effect.[1][3]
In contrast, T-DM1 employs a non-cleavable thioether linker.[1][3] Its payload, DM1, is only released after complete lysosomal degradation of the antibody. The resulting lysine-MCC-DM1 complex is membrane-impermeable and therefore cannot diffuse out to kill neighboring cells, thus precluding a bystander effect.[3]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Co-culture Bystander Cytotoxicity Assay
This protocol outlines the general steps for assessing the bystander effect of ADCs in a co-culture of HER2-positive and HER2-negative cells.
1. Cell Culture and Seeding:
-
Culture HER2-positive (e.g., SK-BR-3, SARARK-6) and HER2-negative (e.g., NCI-H520, ARK-4) cell lines in appropriate growth medium (e.g., RPMI 1640 with 10% FBS).[2][5]
-
Harvest cells and perform cell counts.
-
Seed the cells in 96-well plates at desired ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 of HER2+ to HER2- cells) in a final volume of 90 µL per well.[1] The total cell density should be optimized for each cell line combination.
-
Incubate the plates overnight at 37°C and 5% CO2.[7]
2. ADC Treatment:
-
Prepare serial dilutions of SYD985, T-DM1, and a non-binding isotype control ADC in culture medium.[2][5]
-
Add 10 µL of the ADC dilutions to the respective wells.[1]
-
Incubate the plates for a duration relevant to the assay, typically 3 to 6 days.[1][2][5]
3. Viability Assessment:
-
Assess cell viability using a suitable method. A common approach is the CellTiter-Glo (CTG) Luminescent Cell Viability Assay, which measures ATP levels.[1][7]
-
Alternatively, flow cytometry with propidium iodide staining can be used to quantify the percentage of viable cells.[2][5]
-
For endpoint assays, crystal violet staining followed by optical density measurement can also be employed.[4]
4. Data Analysis:
-
Calculate the percentage of cell survival relative to untreated control wells.
-
The bystander effect is determined by the killing of HER2-negative cells in the presence of HER2-positive cells, beyond any direct cytotoxicity of the ADC on the HER2-negative cells alone.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.lifesciencenewswire.com [news.lifesciencenewswire.com]
- 7. aacrjournals.org [aacrjournals.org]
head-to-head comparison of SYD985 and trastuzumab deruxtecan
An In-Depth Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Trastuzumab Deruxtecan for HER2-Targeted Therapy
This guide provides a detailed head-to-head comparison of two next-generation antibody-drug conjugates (ADCs): SYD985 ([vic-]trastuzumab duocarmazine) and trastuzumab deruxtecan (T-DXd, Enhertu®). The comparison is intended for researchers, scientists, and drug development professionals, focusing on the molecular characteristics, mechanisms of action, and pivotal clinical trial data that define their efficacy and safety profiles.
While no direct head-to-head clinical trials have been conducted, this guide juxtaposes data from their respective key studies—the TULIP trial for SYD985 and the DESTINY-Breast04 trial for T-DXd—to offer a comprehensive overview for evaluating these two agents.
Molecular and Pharmacological Characteristics
Both SYD985 and trastuzumab deruxtecan are built upon the trastuzumab monoclonal antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] However, their distinct linker and payload technologies lead to different pharmacological properties and mechanisms of action.[2][3]
| Characteristic | SYD985 (Trastuzumab Duocarmazine) | Trastuzumab Deruxtecan (T-DXd) |
| Monoclonal Antibody | Trastuzumab | Trastuzumab[1] |
| Payload (Cytotoxin) | Duocarmycin (seco-DUBA)[4][5] | Deruxtecan (DXd), a topoisomerase I inhibitor[1][6][7] |
| Payload MoA | DNA Alkylating Agent[5][8][9] | Topoisomerase I Inhibitor[1][6][7] |
| Linker | Cleavable (valine-citrulline based)[4][8][10] | Cleavable (tetrapeptide-based)[11][12] |
| Drug-to-Antibody Ratio (DAR) | ~2.8[13] | ~8[7][12] |
| Bystander Effect | Yes (membrane-permeable payload)[4][8][14] | Yes (membrane-permeable payload)[6][11] |
Mechanism of Action
The fundamental mechanism for both ADCs involves binding to HER2 on tumor cells, internalization, and the subsequent release of the cytotoxic payload. However, the specific action of the payload and the high DAR of T-DXd are key differentiators.
SYD985 (Trastuzumab Duocarmazine)
SYD985 utilizes a cleavable linker that releases its duocarmycin-based payload (seco-DUBA) upon internalization into the cancer cell.[4][10] This payload is a potent DNA alkylating agent that binds to the minor groove of DNA, causing irreversible DNA damage and leading to apoptotic cell death.[5][8][13] The released payload is membrane-permeable, enabling it to kill neighboring tumor cells, including those with low or no HER2 expression (the "bystander effect").[8][14]
Trastuzumab Deruxtecan (T-DXd)
Similarly, T-DXd binds to HER2 and is internalized.[7][11] Inside the cell, its cleavable linker is processed by lysosomal enzymes, releasing deruxtecan.[7] Deruxtecan is a potent topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[1][6][15] T-DXd's high DAR of approximately 8 means more payload molecules are delivered per antibody.[7][12] Its payload is also membrane-permeable, resulting in a significant bystander effect.[6][11]
Clinical Efficacy
The clinical efficacy of each ADC has been demonstrated in pivotal Phase III trials. It is crucial to note that these trials had different patient populations and control arms, which precludes direct statistical comparison.
SYD985: The TULIP Trial
The TULIP trial was a Phase III study that evaluated SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[4][16]
| TULIP Trial: Efficacy Results | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value |
| Median PFS (by BICR) | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002[9] |
| Median OS | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236[17] |
PFS: Progression-Free Survival; OS: Overall Survival; BICR: Blinded Independent Central Review.
The TULIP trial met its primary endpoint, showing a statistically significant improvement in progression-free survival for SYD985 compared to physician's choice of chemotherapy.[4][9][16] The final analysis showed a numerical trend toward improved overall survival, but it was not statistically significant.[17]
Trastuzumab Deruxtecan: The DESTINY-Breast04 Trial
The DESTINY-Breast04 trial was a landmark Phase III study that established T-DXd as a new standard of care for patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.[15][18][19]
| DESTINY-Breast04 Trial: Efficacy Results | Trastuzumab Deruxtecan (n=373) | Physician's Choice (n=184) | Hazard Ratio (95% CI) | p-value |
| Median PFS (All Patients) | 9.9 months | 5.1 months | 0.50 (0.40-0.63) | <0.001[15] |
| Median OS (All Patients) | 23.4 months | 16.8 months | 0.64 (0.49-0.84) | 0.001[15] |
| Median PFS (HR+ Cohort) | 10.1 months | 5.4 months | 0.51 (0.40-0.64) | <0.001[15] |
| Median OS (HR+ Cohort) | 23.9 months | 17.5 months | 0.64 (0.48-0.86) | 0.003[20] |
| Objective Response Rate (All Patients) | 52.3% | 16.3% | - | - |
| Duration of Response (All Patients) | 10.7 months | 6.8 months | - | - |
HR+: Hormone Receptor-Positive.
The DESTINY-Breast04 trial demonstrated that T-DXd provided statistically significant and clinically meaningful improvements in both PFS and OS compared to standard chemotherapy in the HER2-low population.[15][18]
Safety and Tolerability Profile
The safety profiles of both ADCs are manageable but include distinct adverse events of clinical importance.
| Selected Adverse Events (Any Grade) | SYD985 (TULIP Trial) | Trastuzumab Deruxtecan (DESTINY-Breast04) |
| Ocular (e.g., conjunctivitis, dry eye) | High incidence, leading to discontinuation in 20.8% of patients[9] | Lower incidence reported |
| Respiratory (ILD/Pneumonitis) | Reported in 6.3% leading to discontinuation[9] | 12.1% (Any Grade), 0.8% (Grade 5) |
| Hematologic (e.g., Neutropenia) | Grade 3/4 reported in 6%[21] | 65% (Any Grade), 19% (Grade 3/4)[6] |
| Gastrointestinal (e.g., Nausea) | Common, but specific percentages vary | High incidence, though mostly Grade 1/2 |
| Fatigue | Most common adverse reaction[21] | High incidence |
| Treatment Discontinuation due to AEs | 35.4%[9] | 16.2% |
ILD: Interstitial Lung Disease; AEs: Adverse Events.
For SYD985, ocular toxicity is a notable adverse event, leading to treatment discontinuation in a significant portion of patients.[9] For T-DXd, interstitial lung disease (ILD)/pneumonitis is a serious risk that requires careful monitoring, although the rate of fatal (Grade 5) ILD was low in the DESTINY-Breast04 trial.[6][18]
Experimental Protocols and Methodologies
TULIP Trial (SYD985)
-
Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[4][22]
-
Patient Population: 436 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2-targeting regimens or after ado-trastuzumab emtansine (T-DM1).[4][16][24]
-
Intervention Arm: SYD985 administered at 1.2 mg/kg intravenously every 3 weeks.[9][22]
-
Control Arm: Physician's choice of treatment, which included options like lapatinib/capecitabine or trastuzumab combined with chemotherapy (capecitabine, vinorelbine, or eribulin).[9][17]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.[4][16]
-
Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[16][22]
DESTINY-Breast04 Trial (Trastuzumab Deruxtecan)
-
Identifier: NCT03734029[25]
-
Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[15]
-
Patient Population: 557 patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or metastatic breast cancer previously treated with one or two prior lines of chemotherapy in the metastatic setting.[15][20]
-
Intervention Arm: Trastuzumab deruxtecan administered at 5.4 mg/kg intravenously every 3 weeks.[26][27]
-
Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or paclitaxel).
-
Primary Endpoint: PFS in the hormone receptor-positive (HR+) cohort, as assessed by BICR.[18]
-
Key Secondary Endpoints: PFS in all patients, OS in the HR+ cohort, OS in all patients, ORR, and safety.[18]
Conclusion
SYD985 and trastuzumab deruxtecan are both highly effective next-generation HER2-targeted ADCs that have demonstrated significant clinical benefits over standard chemotherapy. Their primary distinctions lie in their cytotoxic payloads (DNA alkylator vs. topoisomerase I inhibitor), drug-to-antibody ratios, and the patient populations in which their pivotal trials have shown success.
-
Trastuzumab Deruxtecan has established a new treatment paradigm in HER2-low metastatic breast cancer, a previously underserved population, with robust and statistically significant improvements in both PFS and OS. Its high DAR and potent payload contribute to its strong efficacy, though it carries a risk of ILD that requires vigilant monitoring.
-
SYD985 has shown a significant PFS benefit in heavily pretreated HER2-positive patients. While it did not meet statistical significance for OS in its pivotal trial, it represents a valuable therapeutic option. Its primary safety concern is ocular toxicity.
The choice between these agents, should they both be available for similar indications, would depend on a careful assessment of the patient's HER2 expression level, prior treatment history, and potential risk factors for specific toxicities like pulmonary or ocular adverse events. Future research may further clarify their respective roles and optimal sequencing in the evolving landscape of breast cancer treatment.
References
- 1. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HER2-Targeting Antibody-Drug Conjugates of Trastuzumab Beyond T-DM1 in Breast Cancer: Trastuzumab Deruxtecan(DS-8201a) and (Vic-)Trastuzumab Duocarmazine (SYD985) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byondis.com [byondis.com]
- 5. byondis.com [byondis.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DESTINY-Breast04 Trial T-DXd Significantly Improves Survival in Patients With HER2-Low Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. onclive.com [onclive.com]
- 18. Enhertu significantly improved both progression-free and overall survival in DESTINY-Breast04 trial in patients with HER2-low metastatic breast cancer [astrazeneca.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Clinical Review - Trastuzumab deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Byondis Announces Positive Topline Results of Pivotal Phase III TULIP® Study in Patients With HER2-Positive Unresectable Locally Advanced or Metastatic Breast Cancer [prnewswire.com]
- 25. cancernetwork.com [cancernetwork.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
SYD985 Demonstrates Superior Efficacy in Trastuzumab Emtansine (T-DM1)-Resistant Models
A comparative analysis of preclinical data highlights the potential of SYD985 (trastuzumab duocarmazine) to overcome key resistance mechanisms to T-DM1, offering a promising therapeutic strategy for patients with HER2-positive breast cancer who have developed resistance to existing treatments.
SYD985, a novel antibody-drug conjugate (ADC), has shown significant antitumor activity in preclinical models that are resistant to T-DM1, a widely used ADC for HER2-positive breast cancer.[1][2][3] This superior efficacy is attributed to its distinct design, featuring a cleavable linker and a potent DNA-alkylating agent, duocarmycin, as its payload.[1][4] In contrast, T-DM1 utilizes a non-cleavable linker and the microtubule inhibitor DM1.[1][2][3] This fundamental difference in their mechanism of action allows SYD985 to bypass the common pathways of T-DM1 resistance.
Overcoming T-DM1 Resistance: A Mechanistic Advantage
Resistance to T-DM1 in HER2-positive cancer cells often emerges from several mechanisms, including the downregulation of HER2 expression, impaired lysosomal function, and the upregulation of drug efflux pumps.[1][3][5][6][7][8] Preclinical studies have demonstrated that SYD985 is effective against models exhibiting these resistance mechanisms.[1][2]
The cleavable linker in SYD985 is a key feature, enabling the release of its membrane-permeable duocarmycin payload, which can then exert a "bystander effect," killing adjacent HER2-negative tumor cells.[9][10] This is a significant advantage in heterogeneous tumors where HER2 expression may vary. T-DM1, with its non-cleavable linker, lacks this bystander killing capability.[9]
Caption: T-DM1 resistance mechanisms and SYD985's circumvention strategy.
Comparative Efficacy in T-DM1 Resistant and Low-HER2 Models
In vitro studies consistently demonstrate the superior potency of SYD985 over T-DM1, particularly in cell lines with low to moderate HER2 expression (HER2 1+ or 2+).[9][11] In these cell lines, SYD985 has been reported to be 3- to 50-fold more potent than T-DM1.[9] Furthermore, in T-DM1 resistant models generated in the lab, SYD985 maintained a level of sensitivity comparable to that of the original, non-resistant parental cells.[1]
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in Various Cancer Cell Lines
| Cell Line Type | HER2 Expression | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference | Reference |
| Carcinosarcoma | 3+ | 0.013 | 0.096 | ~7.4x more potent | [10] |
| Carcinosarcoma | 0/1+ | 0.060 | 3.221 | ~53.7x more potent | [10] |
In vivo studies using patient-derived xenograft (PDX) models further corroborate these findings. SYD985 has shown significant antitumor activity in HER2 3+, 2+, and 1+ breast cancer PDX models, whereas T-DM1's significant activity was confined to HER2 3+ models.[9] Notably, SYD985 was effective in a PDX model with primary resistance to T-DM1, where the resistance mechanism was unknown.[1]
Table 2: In Vivo Antitumor Activity of SYD985 vs. T-DM1 in Xenograft Models
| Model | HER2 Status | SYD985 Treatment | T-DM1 Treatment | Outcome | Reference |
| BT-474 Xenograft | 3+ | 5 mg/kg | 5 mg/kg | SYD985 significantly more active; 7/8 mice had complete tumor remission vs. 0/8 for T-DM1. | [9] |
| HBCx-34 PDX | 2+ | 10 mg/kg | Not Active | 4/8 mice showed complete response with SYD985. | [9] |
| MAXF 449 PDX | 1+ | 1 and 3 mg/kg | 30 mg/kg | SYD985 showed similar efficacy at much lower doses. | [9] |
| ARK-2 (USC) Xenograft | 3+ | 3 & 10 mg/kg | 10 mg/kg | Significant growth inhibition with SYD985 compared to T-DM1. | [12] |
| ARK-11 (USC) Xenograft | 1+ | 3 & 10 mg/kg | 10 mg/kg | Significant growth inhibition with SYD985; T-DM1 was not effective. | [12] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to compare the efficacy of SYD985 and T-DM1.
Caption: Workflow for assessing ADC efficacy in T-DM1 resistant models.
1. Cell Lines and Culture:
-
A panel of human cancer cell lines with varying HER2 expression levels (e.g., HER2 3+, 2+, 1+, and 0) is used.[9]
-
T-DM1 resistant cell lines are generated by chronically exposing parental cell lines to increasing concentrations of T-DM1.[1][2]
-
Cells are cultured in appropriate media and conditions as per standard protocols.
2. In Vitro Cytotoxicity Assays:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of SYD985 or T-DM1 for a specified period (e.g., 6 days).[2]
-
Cell viability is assessed using methods such as crystal violet staining.[2]
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of each ADC.[2][10]
3. Bystander Killing Assay:
-
HER2-positive cells are mixed with HER2-negative cells (e.g., labeled with a fluorescent marker) and co-cultured.[9]
-
The co-culture is treated with SYD985 or T-DM1.
-
The viability of the HER2-negative bystander cells is measured to assess the bystander killing effect.[9]
4. Patient-Derived Xenograft (PDX) Models:
-
PDX models are established by implanting tumor fragments from breast cancer patients into immunocompromised mice (e.g., NOD/SCID).[1][3]
-
Models with different HER2 expression levels (3+, 2+, 1+) and documented T-DM1 sensitivity or resistance are selected.[1][9]
-
Once tumors reach a specified volume, mice are randomized into treatment groups (e.g., vehicle control, T-DM1, SYD985 at various doses).[9]
-
ADCs are administered, typically as a single intravenous injection.[9][13]
-
Tumor volumes are measured regularly to evaluate antitumor activity.[9][13]
Conclusion
The preclinical evidence strongly suggests that SYD985 has a significant efficacy advantage over T-DM1, particularly in tumors that have developed resistance or express low to moderate levels of HER2. Its unique mechanism of action, driven by a cleavable linker and a DNA-damaging payload, allows it to overcome common T-DM1 resistance pathways and induce bystander killing. These findings warrant the continued clinical development of SYD985 as a valuable therapeutic option for HER2-positive breast cancer patients with high unmet medical needs.[1][9]
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Window of SYD985 (Trastuzumab Duocarmazine) and Other HER2-Targeting ADCs
A deep dive into the therapeutic index of next-generation antibody-drug conjugates, offering a comparative landscape for researchers and drug development professionals. This guide provides an objective analysis of SYD985 versus established HER2-targeting ADCs, supported by experimental data from pivotal clinical trials.
The therapeutic window, a critical measure of a drug's safety and efficacy, is paramount in the development of antibody-drug conjugates (ADCs). This guide assesses the therapeutic window of SYD985 (trastuzumab duocarmazine) in comparison to two other significant HER2-targeting ADCs: ado-trastuzumab emtansine (T-DM1) and fam-trastuzumab deruxtecan-nxki (T-DXd). The comparison is based on their distinct mechanisms of action, clinical efficacy, and safety profiles as evidenced in key clinical trials.
Mechanisms of Action: A Tale of Different Payloads and Linkers
The therapeutic index of an ADC is intrinsically linked to its molecular design, specifically its antibody target, linker stability, and the potency and mechanism of its cytotoxic payload.
SYD985 (Trastuzumab Duocarmazine) is a next-generation ADC that employs a cleavable linker to deliver a potent DNA-alkylating agent, a duocarmycin analogue.[1] Upon internalization into the HER2-expressing tumor cell, the linker is cleaved, releasing the payload which then alkylates DNA, leading to cell death.[2][3] A key feature of SYD985 is its "bystander effect," where the membrane-permeable duocarmycin can diffuse into and eliminate neighboring tumor cells, irrespective of their HER2 expression levels.[1]
Ado-trastuzumab emtansine (T-DM1) , a second-generation ADC, utilizes a non-cleavable thioether linker to connect trastuzumab to the microtubule-inhibiting agent, DM1.[4] Following internalization, the antibody is degraded in the lysosome, releasing the DM1-linker complex, which then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[4][5] Due to the non-cleavable linker and the charged nature of the released payload, T-DM1 is considered to have a limited bystander effect.[6]
Fam-trastuzumab deruxtecan-nxki (T-DXd) is another next-generation ADC that links trastuzumab to a highly potent topoisomerase I inhibitor, deruxtecan, via a cleavable linker.[7] It boasts a high drug-to-antibody ratio (DAR) of approximately 8.[8] Similar to SYD985, the released payload is membrane-permeable, enabling a potent bystander effect.[8]
Diagram of the Mechanism of Action for SYD985
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. byondis.com [byondis.com]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
A Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Parental Antibody Trastuzumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation antibody-drug conjugate (ADC) SYD985 ([vic-]trastuzumab duocarmazine) and its parental monoclonal antibody, trastuzumab. The development of ADCs like SYD985 represents a strategic evolution from naked monoclonal antibodies, aiming to enhance cytotoxic potency while maintaining target specificity. This analysis is supported by preclinical and clinical experimental data to delineate the key differences in their mechanism of action, efficacy, and therapeutic applications.
Structural and Mechanistic Differences
Trastuzumab functions by binding to the human epidermal growth factor receptor 2 (HER2), inhibiting downstream signaling pathways and flagging cancer cells for destruction by the immune system (Antibody-Dependent Cellular Cytotoxicity, ADCC). SYD985 utilizes the same HER2-targeting function of trastuzumab but is engineered as a highly potent drug delivery vehicle. It consists of trastuzumab linked to a potent DNA-alkylating agent, duocarmycin (specifically, vc-seco-DUBA), via a cleavable linker.[1][2]
Upon binding to HER2, SYD985 is internalized by the tumor cell.[2] Inside the cell, lysosomal enzymes, particularly cathepsin B, cleave the linker, releasing the active duocarmycin payload.[3][4] This potent toxin then alkylates DNA, causing irreversible damage and leading to apoptotic cell death.[1][4] This mechanism is fundamentally different from trastuzumab's signaling inhibition and is effective in both dividing and non-dividing cells.[4]
Preclinical Efficacy
The conjugation of a cytotoxic payload gives SYD985 a vastly superior potency compared to the parental antibody alone. Preclinical studies have extensively compared SYD985 to the first-generation ADC, T-DM1 (trastuzumab emtansine), which also uses trastuzumab as the antibody component. Since T-DM1 is a more potent agent than trastuzumab, its comparison with SYD985 provides a robust benchmark for evaluating the latter's enhanced activity.
In Vitro Cytotoxicity
SYD985 has demonstrated significantly higher potency than T-DM1, particularly in cell lines with low to moderate HER2 expression (HER2 1+ or 2+).[5] In HER2-high (3+) cell lines, both ADCs show similar potencies.[5] This suggests SYD985 may be effective in a broader patient population, including those with tumors not classified as HER2-positive by conventional standards.[5]
| Cell Line | HER2 Status | SYD985 IC₅₀ (µg/mL) | T-DM1 IC₅₀ (µg/mL) | Fold Difference |
| HER2 3+ | ||||
| SK-BR-3 | 3+ | ~0.01 | ~0.01 | ~1 |
| BT-474 | 3+ | ~0.02 | ~0.02 | ~1 |
| HER2 2+ | ||||
| MDA-MB-453 | 2+ | ~0.03 | ~0.1 | ~3 |
| JIMT-1 | 2+ | ~0.05 | >3.0 | >60 |
| HER2 1+ | ||||
| MCF-7 | 1+ | ~0.07 | >3.0 | >40 |
| MDA-MB-231 | 1+ | ~0.1 | >3.0 | >30 |
| Data are representative values compiled from multiple preclinical studies.[5][6][7] |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines with varying HER2 expression levels are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of SYD985, T-DM1, or trastuzumab for a specified period (typically 3-6 days).
-
Viability Assessment: Cell viability is measured using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[5]
-
Data Analysis: Luminescence data is normalized to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[5]
In Vivo Antitumor Activity
In xenograft models using patient-derived tumors (PDXs), SYD985 demonstrates superior antitumor activity compared to T-DM1, especially in tumors with low or heterogeneous HER2 expression.[8] In a HER2 3+ breast cancer xenograft model (BT-474), a single 5 mg/kg dose of SYD985 resulted in complete tumor remission in 7 out of 8 mice, whereas no complete remissions were observed with T-DM1.[8]
| Xenograft Model | HER2 Status | Treatment | Tumor Growth Inhibition |
| BT-474 (Cell Line) | 3+ | SYD985 (5 mg/kg) | Complete Remission |
| T-DM1 (5 mg/kg) | Partial Inhibition | ||
| MAXF1162 (PDX) | 3+ | SYD985 | Significant Inhibition |
| T-DM1 | Moderate Inhibition | ||
| PDX with low HER2 | 1+/2+ | SYD985 | Potent Inhibition |
| T-DM1 | No Activity | ||
| Data summarized from in vivo studies.[5][8] |
Experimental Protocol: In Vivo Xenograft Study
-
Model System: Athymic nude mice are subcutaneously implanted with human breast cancer cell lines (e.g., BT-474) or patient-derived tumor fragments.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into groups (n=8 per group) and treated with a single intravenous injection of SYD985, T-DM1, isotype control ADC, or vehicle.[5][9]
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a specified maximum size or after a predetermined period. Efficacy is evaluated by comparing tumor growth inhibition between treatment groups.
The Bystander Killing Effect: A Key Advantage
A critical feature of SYD985 is its ability to induce "bystander killing". The duocarmycin payload, once released, is membrane-permeable and can diffuse out of the target HER2-positive cell to kill adjacent cancer cells, regardless of their HER2 expression status.[1][8] This is a significant advantage in treating heterogeneous tumors where HER2 expression can be varied. Trastuzumab lacks a cytotoxic payload, and T-DM1's payload (DM1) is not membrane-permeable, meaning it cannot induce a bystander effect.[6][8]
In co-culture experiments with a mix of HER2-positive and HER2-negative cells, SYD985 was able to effectively kill a large portion of the total cell population, while T-DM1 only eliminated the HER2-positive cells.[8]
| Experiment | Cell Mix | Treatment | Outcome |
| Co-culture | 20% HER2-positive (SK-BR-3) 80% HER2-negative (NCI-H520) | SYD985 | Killed 65% of the total mixed population |
| T-DM1 | Killed 9% of the total mixed population | ||
| Data from a representative bystander killing assay.[8] |
Experimental Protocol: In Vitro Bystander Killing Assay
-
Cell Preparation: Two cell lines are used: a HER2-positive line (e.g., SK-BR-3) and a HER2-negative line. The HER2-negative cells may be labeled with a fluorescent dye (e.g., CellTrace Violet) for identification.
-
Co-culture: The two cell lines are mixed at various ratios (e.g., 80:20, 50:50) and seeded together.
-
Treatment: The co-culture is treated with SYD985, T-DM1, or control for several days.
-
Analysis: The viability of each cell population (HER2-positive and HER2-negative) is determined using flow cytometry, gating on the fluorescently labeled cells to distinguish the two populations. The reduction in the HER2-negative population in the presence of HER2-positive cells indicates the bystander effect.
Clinical Performance
The phase III TULIP trial evaluated SYD985 in patients with pre-treated HER2-positive metastatic breast cancer, comparing it against a physician's choice of standard therapy (which could include trastuzumab combined with chemotherapy).[10][11]
The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with SYD985.[10][11]
TULIP Phase III Trial Results
| Endpoint | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | P-value |
| Median PFS (Central Review) | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |
| Median PFS (Investigator) | 6.9 months | 4.6 months | 0.60 (0.47-0.77) | <0.001 |
| Median Overall Survival (OS) | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |
| Data from the TULIP trial.[11][12] |
While the overall survival data showed a numerical trend in favor of SYD985, it was not statistically significant in the final analysis.[12][13]
Safety and Tolerability
The safety profile of SYD985 differs from that of trastuzumab. The most common treatment-emergent adverse events (TEAEs) are related to its cytotoxic payload.
| Adverse Event (All Grades) | SYD985 | Physician's Choice |
| Eye Toxicity (Any) | 78.1% | 29.9% |
| Conjunctivitis | 38.2% | N/A |
| Keratitis | 38.2% | N/A |
| Fatigue | 33.3% | N/A |
| Grade ≥3 TEAEs | 52.4% | 48.2% |
| Data from the TULIP trial.[12][14] |
Ocular toxicity is a notable adverse event associated with SYD985, leading to dose modifications or discontinuations in over 20% of patients.[12] Another serious, though less common, adverse event is interstitial lung disease (ILD)/pneumonitis.[3]
Conclusion
SYD985 (trastuzumab duocarmazine) represents a significant advancement over its parental antibody, trastuzumab. By functioning as a targeted delivery system for a potent DNA-alkylating agent, SYD985 offers a distinct and more powerful mechanism of action. Its key advantages, demonstrated through extensive preclinical and clinical research, include:
-
Enhanced Potency: SYD985 is orders of magnitude more cytotoxic than trastuzumab and shows superior efficacy over first-generation ADCs like T-DM1, especially in tumors with low or heterogeneous HER2 expression.
-
Bystander Killing Effect: Its membrane-permeable payload allows it to eliminate neighboring HER2-negative cancer cells, a crucial feature for overcoming tumor heterogeneity.
-
Clinical Benefit: It has shown a significant progression-free survival benefit in heavily pre-treated patients with metastatic HER2-positive breast cancer.
These attributes position SYD985 as a valuable therapeutic option, particularly for patients who have developed resistance to other HER2-targeted therapies, including trastuzumab and T-DM1. Future research will continue to define its role in various HER2-expressing solid tumors.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYD985 ([vic-]trastuzumab duocarmazine): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. Metastatic HER2-Positive Breast Cancer [resources.advancedpractitioner.com]
- 14. cancernetwork.com [cancernetwork.com]
SYD985 Demonstrates Potent Antitumor Activity in Diverse Patient-Derived Xenograft Models, Outperforming T-DM1, Particularly in Low HER2-Expressing Tumors
SYD985 (trastuzumab duocarmazine), a novel antibody-drug conjugate (ADC), has shown significant antitumor efficacy in a variety of patient-derived xenograft (PDX) models, establishing its potential as a powerful therapeutic agent for HER2-expressing cancers. Comparative studies reveal that SYD985 is not only effective in tumors with high HER2 expression but also demonstrates superior activity over the established ADC, T-DM1 (ado-trastuzumab emtansine), in models with low or heterogeneous HER2 expression and in those resistant to T-DM1.
SYD985's robust performance stems from its unique design, which combines the HER2-targeting capabilities of trastuzumab with a potent duocarmycin payload via a cleavable linker.[1][2] This design facilitates a "bystander killing effect," where the membrane-permeable duocarmycin can eliminate neighboring tumor cells, including those with low or no HER2 expression.[1][3] This contrasts with T-DM1, which utilizes a non-cleavable linker and is primarily effective against cells with high HER2 expression.[3][4]
Comparative Antitumor Activity in Breast Cancer PDX Models
In vivo studies utilizing a range of breast cancer PDX models with varying HER2 expression levels have consistently highlighted the superior efficacy of SYD985 compared to T-DM1.
| PDX Model | HER2 Status | SYD985 Efficacy | T-DM1 Efficacy | Reference |
| MAXF1322 | HER2 3+ | Dose-dependent tumor growth reduction | Less effective than SYD985 | [5] |
| MAXF1162 | HER2 3+ | Dose-dependent tumor growth reduction; 7 of 8 mice showed complete tumor remission at 5 mg/kg | Less effective than SYD985; no complete remissions | [4][5] |
| BT-474 Xenograft | HER2 3+ | Dose-dependent tumor growth inhibition | Less active than SYD985 | [4] |
| HER2 2+ Models | HER2 2+ | Very active | Inactive | [2] |
| HER2 1+ Models | HER2 1+ | Very active | Inactive | [2] |
| T-DM1 Resistant Models | High HER2 | Effective tumor growth reduction | Ineffective | [1] |
| Triple Negative PDX549 | Low HER2 | Sensitive to SYD985 | Resistant | [1] |
Efficacy in Uterine and Ovarian Carcinosarcoma PDX Models
SYD985 has also demonstrated remarkable antitumor activity in uterine and ovarian carcinosarcoma PDX models, which are known for their aggressive nature. A single injection of SYD985 resulted in significant inhibition of tumor growth in a HER2 3+ carcinosarcoma PDX model.[3]
Mechanism of Action and Bystander Effect
The distinct mechanism of action of SYD985 is central to its enhanced antitumor activity, particularly in tumors with heterogeneous HER2 expression.
Caption: Mechanism of action of SYD985.
Experimental Protocols
The antitumor activity of SYD985 in PDX models was evaluated using standardized in vivo experimental protocols.
1. PDX Model Establishment:
-
Patient-derived tumor fragments were subcutaneously implanted into immunocompromised mice.
-
Tumor growth was monitored, and once tumors reached a specified volume (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.
2. Drug Administration:
-
SYD985 and control agents (e.g., T-DM1, vehicle) were administered intravenously as a single dose.[4][5]
-
Dosages varied across studies to determine dose-dependent effects.
3. Endpoint Analysis:
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Antitumor activity was determined by comparing the tumor growth in the SYD985-treated groups to the control groups.
-
In some studies, overall survival was also assessed as a primary endpoint.[3]
4. HER2 Status Determination:
-
HER2 expression levels in the PDX models were determined by immunohistochemistry (IHC) and/or fluorescence in situ hybridization (FISH).
Caption: In vivo experimental workflow for evaluating SYD985 efficacy in PDX models.
References
- 1. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
A Comparative Analysis of the Safety Profiles of SYD985 (Trastuzumab Duocarmazine) and T-DM1 (Ado-Trastuzumab Emtansine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two prominent antibody-drug conjugates (ADCs) in the treatment of HER2-positive breast cancer: SYD985 (trastuzumab duocarmazine) and T-DM1 (ado-trastuzumab emtansine). The information presented is based on available clinical trial data and aims to assist in the informed evaluation of these therapeutics.
Overview of SYD985 and T-DM1
SYD985 and T-DM1 are both ADCs designed to target and eliminate cancer cells that overexpress the HER2 receptor. They consist of the monoclonal antibody trastuzumab linked to a potent cytotoxic payload. However, the nature of their cytotoxic agents and linker technologies differ, leading to distinct efficacy and safety profiles.
-
SYD985 (Trastuzumab Duocarmazine): This ADC utilizes a cleavable linker to deliver a duocarmycin-based DNA-alkylating agent.[1][2][3] This mechanism allows the cytotoxic payload to be active in both dividing and non-dividing cells and to exert a "bystander effect," killing neighboring tumor cells that may not express HER2.[1][4]
-
T-DM1 (Ado-Trastuzumab Emtansine): T-DM1 employs a non-cleavable linker and delivers the microtubule inhibitor DM1.[5][6][7] Its cytotoxic effect is primarily exerted on dividing cells by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis.[7]
Comparative Safety Profile: Adverse Events
The following tables summarize the incidence of adverse events (AEs) observed in key clinical trials for SYD985 and T-DM1. The data for SYD985 is primarily drawn from the Phase III TULIP trial, which compared SYD985 to a physician's choice of chemotherapy.[8][9] Data for T-DM1 is compiled from several pivotal trials, including EMILIA, TH3RESA, and MARIANNE.[10]
Table 1: Comparison of Common Adverse Events (All Grades)
| Adverse Event | SYD985 (TULIP Trial) | T-DM1 (Various Trials) |
| Fatigue | Most Common | 46% |
| Nausea | Not Specified | 43% |
| Musculoskeletal Pain | Not Specified | Present |
| Hemorrhage | Not Specified | Present |
| Thrombocytopenia | Present | 32% |
| Headache | Not Specified | 29% |
| Increased Transaminases | Present | Present |
| Constipation | Not Specified | 26% |
| Dry Eyes | Most Common | Not a hallmark AE |
| Conjunctivitis | Most Common | Not a hallmark AE |
| Increased Lacrimation | Most Common | Not a hallmark AE |
Note: Specific percentages for all AEs in the TULIP trial were not detailed in the provided search results, but the most common events were identified.
Table 2: Comparison of Severe (Grade ≥3) Adverse Events
| Adverse Event | SYD985 (TULIP Trial) | T-DM1 (EMILIA Trial) |
| Overall Incidence | 52.4% | 41% |
| Pneumonitis | 2.4% | 1.2% |
| Neutropenia | 6% | Not among the most common |
| Conjunctivitis | 4% | Not a hallmark AE |
| Thrombocytopenia | Present | Most frequent |
| Increased Transaminases | Present | Present |
| Anemia | Not Specified | Present |
| Hypokalemia | Not Specified | Present |
| Fatigue | Not Specified | Present |
| Peripheral Neuropathy | Not Specified | Present |
Key Differences in Toxicity Profiles
The distinct mechanisms of action of the cytotoxic payloads in SYD985 and T-DM1 contribute to their different safety profiles.
-
Ocular Toxicity: SYD985 is associated with a higher incidence of ocular adverse events, such as conjunctivitis, dry eyes, and increased lacrimation.[11][12] In the TULIP study, all-grade eye toxicity was observed in 78.1% of patients receiving SYD985, with 21.2% experiencing grade 3 or higher events.[12]
-
Pulmonary Toxicity: While both drugs carry a risk of pneumonitis, it was reported as a serious treatment-related AE for SYD985 in the TULIP trial.[13]
-
Hepatotoxicity and Thrombocytopenia: T-DM1 is more commonly associated with hepatotoxicity (increased transaminases) and thrombocytopenia.[5][10][14][15] Severe thrombocytopenia is the most frequent grade ≥3 AE with T-DM1 and may require dose reduction or discontinuation.[10]
-
Fatal Adverse Events: In the TULIP trial, six patients in the SYD985 group died due to AEs, with four of these deaths considered related to the study drug (pneumonitis, respiratory failure, pneumonia).[13] For T-DM1, fatal outcomes have been reported in cases of hemorrhage and interstitial lung disease.[16]
Experimental Protocols
The safety and efficacy data presented are derived from rigorously conducted clinical trials. Below are the methodologies for the key trials cited.
TULIP Trial (SYD985)
-
Study Design: A multi-center, open-label, randomized, active-controlled, superiority study.[13][17][18]
-
Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had progressed on or after at least two HER2-targeting treatment regimens or after treatment with T-DM1.[8][18][19] A total of 437 patients were enrolled.[12]
-
Treatment Arms: Patients were randomized in a 2:1 ratio to receive either SYD985 (1.2 mg/kg intravenously every 3 weeks) or a physician's choice of chemotherapy (lapatinib plus capecitabine, trastuzumab plus capecitabine, trastuzumab plus vinorelbine, or trastuzumab plus eribulin).[11][12][17]
-
Primary Endpoint: Progression-free survival (PFS) based on central tumor evaluation.[8][13]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), investigator-assessed PFS, patient-reported outcomes, and safety.[8][9]
EMILIA Trial (T-DM1)
-
Study Design: A randomized, open-label, Phase III trial.
-
Patient Population: Patients with HER2-positive advanced breast cancer previously treated with trastuzumab and a taxane.[7]
-
Treatment Arms: Patients were randomized to receive either T-DM1 or lapatinib plus capecitabine.[7]
-
Primary Endpoints: Progression-free survival, overall survival, and safety.
-
Key Findings: T-DM1 demonstrated a significant improvement in both PFS and OS with a lower rate of grade ≥3 AEs compared to the lapatinib plus capecitabine arm (41% vs. 57%).[10]
Signaling Pathways and Experimental Workflows
Mechanism of Action of SYD985
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms contributing to ado-trastuzumab emtansine-induced toxicities: a gateway to better understanding of ADC-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. byondis.com [byondis.com]
- 10. Adverse Events of Trastuzumab Emtansine (T-DM1) in the Treatment of HER2-Positive Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. onclive.com [onclive.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adverse Event Profile Differences between Trastuzumab Emtansine and Trastuzumab Deruxtecan: A Real-world, Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side Effects for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Facebook [cancer.gov]
A Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) in HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Clinical Trial Data for SYD985 and Alternative HER2-Targeted Antibody-Drug Conjugates.
The landscape of treatment for human epidermal growth factor receptor 2 (HER2)-positive breast cancer continues to evolve with the development of novel antibody-drug conjugates (ADCs). This guide provides a detailed comparison of the clinical trial data for SYD985 (trastuzumab duocarmazine) with established alternatives, Kadcyla® (ado-trastuzumab emtansine, T-DM1) and Enhertu® (fam-trastuzumab deruxtecan-nxki, T-DXd). The information is compiled from pivotal clinical trials to aid in the objective assessment of their relative performance.
Mechanism of Action: A Tale of Three Payloads
SYD985, Kadcyla, and Enhertu are all ADCs that leverage the targeting ability of the anti-HER2 antibody trastuzumab to deliver a cytotoxic payload to cancer cells. However, their distinct payloads and linkers result in different mechanisms of action.
-
SYD985 (Trastuzumab Duocarmazine): This ADC is comprised of trastuzumab linked to a potent duocarmycin payload via a cleavable linker.[1][2] Upon internalization by the HER2-expressing cancer cell, the linker is cleaved, releasing the duocarmycin payload which then alkylates DNA, leading to cell death.[3][4][5] A key feature of SYD985 is the membrane-permeable nature of its payload, which allows for a "bystander effect," killing neighboring tumor cells that may not express HER2.[4][6]
-
Kadcyla (Ado-trastuzumab Emtansine, T-DM1): T-DM1 consists of trastuzumab linked to the maytansinoid derivative DM1, a microtubule inhibitor, via a stable thioether linker.[4][6] After internalization, T-DM1 is degraded in the lysosome, releasing DM1 which then disrupts microtubule assembly, leading to cell cycle arrest and apoptosis.[4][6]
-
Enhertu (Fam-trastuzumab Deruxtecan-nxki, T-DXd): Enhertu is composed of trastuzumab linked to a topoisomerase I inhibitor, deruxtecan, via a cleavable linker.[7] Following internalization, the linker is cleaved, and deruxtecan inhibits topoisomerase I, leading to DNA damage and apoptosis. Enhertu also exhibits a significant bystander effect.
Head-to-Head Clinical Trial Data Summary
The following tables summarize the key efficacy and safety data from the pivotal clinical trials for SYD985 (TULIP), Enhertu (DESTINY-Breast03), and Kadcyla (EMILIA). It is important to note that these trials had different patient populations and control arms, making direct cross-trial comparisons challenging.
Table 1: Efficacy in Pre-treated HER2-Positive Metastatic Breast Cancer
| Endpoint | SYD985 (TULIP Trial) [1][8][9][10][11][12][13] | Enhertu (DESTINY-Breast03 Trial) [7][14][15][16][17] | Kadcyla (EMILIA Trial) [18][19][20][21][22][23] |
| Control Arm | Physician's Choice of Chemotherapy | Kadcyla (T-DM1) | Lapatinib + Capecitabine |
| Patient Population | Patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2-targeting regimens or after T-DM1. | Patients with HER2-positive unresectable or metastatic breast cancer previously treated with trastuzumab and a taxane. | Patients with HER2-positive advanced breast cancer previously treated with trastuzumab and a taxane. |
| Progression-Free Survival (PFS) - Median | 7.0 months | Not Reached (vs. 6.8 months for T-DM1) | 9.6 months |
| Hazard Ratio (HR) for PFS | 0.64 (95% CI, 0.49-0.84; p=0.002) | 0.28 (95% CI, 0.22-0.37; p<0.0001) | 0.65 (95% CI, 0.55-0.77; p<0.0001) |
| Overall Survival (OS) - Median | 21.0 months (vs 19.5 months for Physician's Choice)[9] | Not Reached (vs. Not Reached for T-DM1)[14] | 30.9 months |
| Hazard Ratio (HR) for OS | 0.87 (95% CI, 0.68-1.12; p=0.236)[9] | 0.64 (95% CI, 0.47-0.87; p=0.0037)[14] | 0.68 (95% CI, 0.55-0.85; p=0.0006) |
| Objective Response Rate (ORR) | Not significantly different from Physician's Choice[12] | 82% (vs. 36% for T-DM1)[17] | 43.6% |
Table 2: Key Safety and Tolerability Data
| Adverse Event (Grade ≥3) | SYD985 (TULIP Trial) [9][11][12] | Enhertu (DESTINY-Breast03 Trial) [14][16] | Kadcyla (EMILIA Trial) [18][21] |
| Interstitial Lung Disease (ILD)/Pneumonitis | 7.6% (all grades), 2.4% (Grade ≥3) | 15.2% (all grades, adjudicated), 0.8% (Grade 3) | Not reported as a key adverse event |
| Ocular Toxicity (Keratitis/Conjunctivitis) | 78.1% (all grades), 21.2% (Grade ≥3) | Not reported as a key adverse event | Not reported as a key adverse event |
| Neutropenia | 6% (Grade 3/4)[24] | 16.0% | Not reported as a key adverse event |
| Thrombocytopenia | Not specified as a key Grade ≥3 event in TULIP | 7.8% | 15% |
| Fatigue | 33.3% (all grades) | Not specified as a key Grade ≥3 event | Not specified as a key Grade ≥3 event |
| Nausea | 25.3% (all grades) | 7.0% | Not specified as a key Grade ≥3 event |
Experimental Protocols
TULIP (SYD985)
-
Study Design: A multi-center, open-label, randomized phase III trial.[1][25][26]
-
Patient Population: 436 patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had received at least two prior HER2-targeting regimens or had progressed on T-DM1.[1][8]
-
Randomization: Patients were randomized 2:1 to receive either SYD985 (1.2 mg/kg intravenously every 3 weeks) or physician's choice of treatment (lapatinib plus capecitabine, trastuzumab plus capecitabine, trastuzumab plus vinorelbine, or trastuzumab plus eribulin).[9][12][25]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[1][12][26]
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and health-related quality of life.[8][12]
DESTINY-Breast03 (Enhertu)
-
Study Design: A global, head-to-head, randomized, open-label, phase III trial.[7][15]
-
Patient Population: Approximately 500 patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with trastuzumab and a taxane.[15][16]
-
Randomization: Patients were randomized 1:1 to receive either Enhertu (5.4 mg/kg) or T-DM1 (3.6 mg/kg) intravenously every 3 weeks.[15][16]
-
Primary Endpoint: PFS as assessed by blinded independent central review.[7][15]
-
Secondary Endpoints: OS, ORR, duration of response, and investigator-assessed PFS.[15]
EMILIA (Kadcyla)
-
Study Design: A phase III, randomized, multicenter, international, open-label trial.[19][20]
-
Patient Population: 991 patients with HER2-positive, unresectable locally advanced or metastatic breast cancer who had prior treatment with trastuzumab and a taxane.[19]
-
Randomization: Patients were randomized to receive either T-DM1 (3.6 mg/kg intravenously every 3 weeks) or lapatinib (1250 mg daily) plus capecitabine (1000 mg/m² twice daily on days 1-14 of a 21-day cycle).[19][20]
-
Co-primary Endpoints: PFS and OS.[19]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: HER2 signaling and SYD985 mechanism of action.
Caption: Generalized ADC clinical trial workflow.
References
- 1. byondis.com [byondis.com]
- 2. byondis.com [byondis.com]
- 3. researchgate.net [researchgate.net]
- 4. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. DSpace [christie.openrepository.com]
- 13. Trastuzumab Duocarmazine in Previously Treated HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 14. ENHERTU® (fam-trastuzumab deruxtecan-nxki) achieved statistically significant overall survival, reducing the risk of death by 36% vs. trastuzumab emtansine (T-DM1) in patients with HER2-positive metastatic breast cancer in DESTINY-Breast03 [astrazeneca-us.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 18. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in EBC [kadcyla-hcp.com]
- 19. onclive.com [onclive.com]
- 20. adcreview.com [adcreview.com]
- 21. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 22. Kadcyla (Ado-Trastuzumab Emtansine): First Antibody-Drug Conjugate Approved for the Treatment of HER2-Positive Metastatic Breast Cancer [ahdbonline.com]
- 23. m.youtube.com [m.youtube.com]
- 24. ascopubs.org [ascopubs.org]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of LM985: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step framework for the safe disposal of LM985, a compound identified as flavone acetic acid ester (CAS 87626-56-0), which has been investigated for its anti-tumor activities.
Important Note: A specific Safety Data Sheet (SDS) for this compound (flavone acetic acid ester) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of laboratory chemical waste and information from related compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the supplier before handling or disposing of this compound.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, a definitive quantitative data table for disposal cannot be provided. The following table is a hypothetical example illustrating the type of information that would typically be found in an SDS and used to guide disposal decisions.
| Parameter | Hypothetical Value/Guideline | Relevance to Disposal |
| pH of 1% Solution | 3-4 | Indicates that the waste solution would likely be classified as acidic, requiring neutralization or specific acid waste stream disposal. |
| Aquatic Toxicity (LC50) | 1-10 mg/L | Suggests the compound is toxic to aquatic life, prohibiting drain disposal and requiring hazardous waste collection.[1] |
| Biodegradability | Not readily biodegradable | Indicates that the compound may persist in the environment, reinforcing the need for controlled hazardous waste disposal. |
| Flash Point | > 100 °C | A high flash point suggests it is not a flammable liquid, influencing storage and segregation of waste. |
Step-by-Step Disposal Protocol
The following is a generalized protocol for the disposal of this compound based on standard laboratory procedures for chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, contaminated gloves, and absorbent materials, in a designated hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. If dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound (Flavone Acetic Acid Ester)," and the CAS number, "87626-56-0," must be written on the label.
-
Indicate the primary hazards if known (e.g., "Toxic to Aquatic Life").[1]
-
Keep a log of the contents and their approximate quantities.
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent dangerous reactions.
4. Decontamination of Glassware:
-
All glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Waste Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
